8-Bromo-9-butyl-9H-purin-6-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-9-butylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN5/c1-2-3-4-15-8-6(14-9(15)10)7(11)12-5-13-8/h5H,2-4H2,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNNQOCJLMQVAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2N=C1Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469393 | |
| Record name | 8-bromo-9-butyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202136-43-4 | |
| Record name | 8-bromo-9-butyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-9-butyl-9H-purin-6-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SX4K72X7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Bromo-9-butyl-9H-purin-6-amine: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Bromo-9-butyl-9H-purin-6-amine, a substituted purine derivative of interest in medicinal chemistry and drug discovery. This document details a representative synthetic protocol, expected analytical characterization data, and explores the potential biological relevance of this class of compounds through signaling pathway diagrams.
Introduction
Substituted purines are a cornerstone of medicinal chemistry, with analogues forming the basis of numerous therapeutic agents. The introduction of substituents at the C8 and N9 positions of the purine core can significantly modulate their biological activity. 8-Bromo-9-alkyladenine derivatives, such as this compound, have been investigated for their potential as adenosine receptor antagonists and as agonists of Toll-like receptors (TLRs), making them promising scaffolds for the development of novel therapeutics for a range of conditions, including central nervous system disorders, inflammatory diseases, and as vaccine adjuvants or immunotherapies.[1][2][3] This guide outlines the chemical synthesis and detailed characterization of this compound.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N9-alkylation of 8-bromoadenine. This method provides a direct and efficient route to the desired product.
Caption: Synthetic pathway for this compound.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 8-bromo-9-alkyladenines, adapted for the synthesis of the butyl derivative.
Materials:
-
8-Bromoadenine
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 8-bromoadenine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the DMF under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to separate the N9 and N7 isomers.
-
Combine the fractions containing the desired N9-butyl product and evaporate the solvent to yield this compound as a solid.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity, purity, and structure. The following tables summarize the expected quantitative data based on values reported for closely related analogues.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₁₂BrN₅ |
| Molecular Weight | 270.13 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available; expected to be a solid at room temperature. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | C2-H |
| ~7.2 | br s | 2H | -NH₂ |
| ~4.2 | t | 2H | N9-CH₂- |
| ~1.8 | m | 2H | -CH₂-CH₂-CH₃ |
| ~1.3 | m | 2H | -CH₂-CH₃ |
| ~0.9 | t | 3H | -CH₃ |
| Solvent: DMSO-d₆ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ) ppm | Assignment |
| ~156 | C6 |
| ~153 | C2 |
| ~150 | C4 |
| ~141 | C8 |
| ~118 | C5 |
| ~44 | N9-CH₂- |
| ~31 | -CH₂-CH₂-CH₃ |
| ~19 | -CH₂-CH₃ |
| ~13 | -CH₃ |
| Solvent: DMSO-d₆ |
Mass Spectrometry (MS)
| m/z Value | Expected Assignment |
| 270/272 (approx. 1:1) | [M+H]⁺ (isotopic pattern for Br) |
Biological Activity and Signaling Pathways
8-Bromo-9-alkyl-purin-6-amines have been identified as potent modulators of immune signaling pathways, particularly as agonists of Toll-like receptor 7 (TLR7).[2] TLR7 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of innate immune responses.
Activation of TLR7 by an agonist like this compound initiates a signaling cascade through the MyD88-dependent pathway. This leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for antiviral and antitumor immune responses.[4][5]
Caption: TLR7 signaling pathway activated by a purine agonist.
Conclusion
This compound is a synthetically accessible purine derivative with significant potential for further investigation in drug discovery. The straightforward N9-alkylation of 8-bromoadenine provides an efficient route for its preparation. The characterization data presented in this guide, based on established knowledge of similar compounds, provides a solid framework for its identification and quality control. The potential of this class of molecules to modulate the immune system through TLR7 agonism highlights its importance for researchers in immunology, oncology, and infectious diseases. Further studies are warranted to fully elucidate the specific biological profile and therapeutic potential of this compound.
References
- 1. 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the new molecules for TLR agonists? [synapse.patsnap.com]
- 4. Recent Advances on Small-Molecule Antagonists Targeting TLR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TLR7 agonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to 8-Bromo-9-butyl-9H-purin-6-amine: Physicochemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, potential synthetic routes, and likely biological context of the purine derivative, 8-Bromo-9-butyl-9H-purin-6-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related analogs to offer valuable insights for research and development.
Core Physicochemical Properties
| Property | 8-Bromo-9H-purin-6-amine | 8-Bromo-9-propyl-9H-purin-6-amine | This compound (Predicted) |
| Molecular Formula | C₅H₄BrN₅ | C₈H₁₀BrN₅ | C₉H₁₂BrN₅ |
| Molecular Weight ( g/mol ) | 214.02 | 256.10 | 270.13 |
| IUPAC Name | 8-bromo-9H-purin-6-amine | 8-bromo-9-propylpurin-6-amine | This compound |
| CAS Number | 6974-78-3 | 908355-66-8 | Not available |
| XLogP3 (Computed) | 0.8 | 1.6 | ~2.1 (Estimated) |
| Hydrogen Bond Donor Count | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |
| Rotatable Bond Count | 0 | 2 | 3 |
| Exact Mass (Da) | 212.9650 | 255.0120 | 269.0276 |
| Topological Polar Surface Area (Ų) | 80.5 | 69.6 | 69.6 |
Data Sources: PubChem CIDs 81457 and 11849871. Predicted values for this compound are extrapolated based on the trend observed in the homologous series.
Experimental Protocols
The following section details generalized experimental protocols for the synthesis and purification of 8-bromo-9-alkyl-9H-purin-6-amines, adapted from established methodologies for similar compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through the N9-alkylation of 8-bromoadenine. This is a common and effective method for preparing 9-substituted purine derivatives.[1]
Reaction Scheme:
Caption: General synthetic scheme for this compound.
Materials:
-
8-Bromoadenine
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 8-bromoadenine in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromobutane to the reaction mixture.
-
Heat the mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford the desired product, this compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Purification Workflow
Caption: A typical workflow for the purification of this compound.
Potential Biological Activity and Signaling Pathways
Derivatives of 8-bromo-9-alkyladenine have been investigated for their biological activities, primarily as antagonists of adenosine receptors.[2] Additionally, other purine analogs have shown activity as modulators of Toll-like receptors (TLRs).
Adenosine A₂A Receptor Antagonism
A study on a series of 8-bromo-9-alkyl adenines revealed that these compounds can act as antagonists for adenosine receptors, with a notable interaction at the A₂A subtype.[2] The A₂A receptor is a G-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4][5] This signaling cascade plays a crucial role in various physiological processes, including inflammation and neurotransmission.
Caption: Potential antagonism of the Adenosine A₂A receptor signaling pathway.
Toll-like Receptor 7 (TLR7) Modulation
Some purine analogs are known to be agonists of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system that recognizes single-stranded RNA.[6] Activation of TLR7 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.
References
- 1. researchgate.net [researchgate.net]
- 2. 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of 8-Bromo-9-butyl-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific biological activity of 8-Bromo-9-butyl-9H-purin-6-amine is limited in publicly available literature. The following guide is based on an in-depth analysis of structurally related purine derivatives and provides a scientifically inferred mechanism of action, supported by data from analogous compounds. The primary proposed mechanism is the activation of Toll-like receptor 7 (TLR7). Alternative potential mechanisms, including HSP90 inhibition and general cytotoxicity, are also discussed.
Core Mechanism of Action: Toll-like Receptor 7 (TLR7) Agonism
Based on extensive structure-activity relationship (SAR) studies of purine derivatives, this compound is strongly suggested to function as a Toll-like Receptor 7 (TLR7) agonist.[1][2][3] The 6-aminopurine (adenine) scaffold is a common feature among a class of synthetic small molecules that activate TLR7.[4] TLR7 is an endosomal receptor primarily expressed in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[1][5] Its natural ligands are single-stranded RNA (ssRNA) from viruses.[1] Synthetic agonists like this compound mimic these viral components, initiating a potent immune response.
Signaling Pathway
Upon binding to TLR7 in the endosome, this compound is proposed to induce a conformational change in the receptor, leading to its dimerization. This event initiates a downstream signaling cascade through the recruitment of the adaptor protein MyD88. The subsequent formation of the Myddosome complex, involving IRAK4 and IRAK1, leads to the activation of TRAF6. TRAF6 activation culminates in the activation of two major pathways:
-
NF-κB Pathway: Leads to the transcription and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6]
-
IRF7 Pathway: Results in the production of type I interferons (IFN-α/β), which are crucial for antiviral responses.[1]
Quantitative Data on Related Purine-Based TLR7 Agonists
The following table summarizes the in vitro activity of various 8-oxoadenine derivatives, which are structurally related to the compound of interest and act as TLR7 agonists. This data is presented to provide a reference for the expected potency of this compound.
| Compound | Assay System | Target | Activity (EC50) | Reference |
| SM-360320 | Human PBMCs | IFN-α induction | 0.14 µM | [1] |
| 9e (SM-324405) | TLR7-transfected cells | TLR7 activation | 50 nM | [3][7] |
| DSR-6434 | TLR7-transfected cells | TLR7 activation | 7.2 nM | [1] |
| 8b (an oxoadenine derivative) | HEK293-hTLR8 cells | TLR8 activation | 50.4 µM | [2] |
Experimental Protocols
This assay is a standard method for screening and characterizing TLR7 agonists.[5][8][9]
Objective: To determine the concentration-dependent activation of TLR7 by a test compound.
Methodology:
-
Cell Culture: HEK-Blue™ TLR7 cells, which are HEK293 cells stably co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter, are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 2.5 x 10^5 cells/mL.
-
The test compound (e.g., this compound) is serially diluted and added to the cells.
-
The plate is incubated for 16-24 hours at 37°C in a 5% CO2 incubator.
-
During incubation, TLR7 activation leads to the production and secretion of SEAP into the cell culture supernatant.
-
-
Detection:
-
A sample of the supernatant is transferred to a new plate.
-
QUANTI-Blue™ Solution, a substrate for SEAP, is added.
-
The plate is incubated for 1-3 hours at 37°C.
-
The level of SEAP is determined by measuring the optical density at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated from the dose-response curve.
Objective: To measure the induction of cytokines by the test compound in primary human immune cells.
Methodology:
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation:
-
PBMCs are seeded in a 96-well plate.
-
The test compound is added at various concentrations.
-
The cells are incubated for 24-48 hours.
-
-
Cytokine Measurement:
-
The cell culture supernatant is collected.
-
The concentrations of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
-
Data Analysis: The concentration of each cytokine is plotted against the compound concentration to determine the dose-dependent induction profile.
Alternative Potential Mechanisms of Action
While TLR7 agonism is the most probable mechanism, the purine scaffold is known to interact with other biological targets.
HSP90 Inhibition
Several purine-based compounds, particularly those with substitutions at the 8 and 9 positions, are known inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of HSP90 leads to the degradation of these client proteins, resulting in anti-cancer effects.
Experimental Protocol: HER2 Degradation Assay A common method to assess HSP90 inhibition is to measure the degradation of a known HSP90 client protein, such as HER2, in cancer cell lines (e.g., MCF7, BT474). Cells are treated with the test compound, and the levels of HER2 are quantified by Western blotting or ELISA.
General Cytotoxicity
Purine analogs are a well-established class of cytotoxic agents used in chemotherapy. Their mechanism often involves incorporation into DNA and RNA, leading to the inhibition of nucleic acid synthesis and induction of apoptosis.
Experimental Protocol: MTT or SRB Assay The cytotoxic effect of a compound can be determined using cell viability assays such as the MTT or SRB assay. Cancer cell lines are treated with a range of concentrations of the test compound for a set period (e.g., 72 hours). The percentage of viable cells is then determined colorimetrically, and the IC50 (the concentration that inhibits cell growth by 50%) is calculated.
Conclusion
While further direct experimental validation is required, the structural characteristics of this compound strongly suggest that its primary mechanism of action is the activation of TLR7. This activity would lead to a robust innate immune response characterized by the production of type I interferons and pro-inflammatory cytokines. This positions the compound as a potential candidate for applications in immunotherapy, such as a vaccine adjuvant or an anti-cancer agent. The alternative possibilities of HSP90 inhibition and general cytotoxicity, common among purine derivatives, should also be considered in a comprehensive evaluation of its biological profile. The experimental protocols outlined in this guide provide a framework for the empirical determination of the precise mechanism of action of this compound.
References
- 1. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of 8-oxoadenine derivatives as toll-like receptor 7 agonists introducing the antedrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. invivogen.com [invivogen.com]
- 6. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. Assay in Summary_ki [bindingdb.org]
An In-depth Technical Guide to the Biological Targets of 8-Bromo-Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological targets of 8-bromo-purine derivatives. These modified purine structures have garnered significant interest in biomedical research and drug development due to their diverse range of biological activities. This document details their interactions with key enzymes and signaling proteins, presents quantitative data on these interactions, outlines detailed experimental protocols for their study, and visualizes the associated signaling pathways and experimental workflows.
Overview of 8-Bromo-Purine Derivatives
8-Bromo-purine derivatives are a class of compounds where a bromine atom is substituted at the 8-position of the purine ring. This modification can significantly alter the electronic properties and steric hindrance of the molecule, leading to modified binding affinities for various biological targets and often increased resistance to metabolic degradation.[1] This guide focuses on several key classes of 8-bromo-purine derivatives and their well-characterized biological targets.
Key Biological Targets and Quantitative Data
The biological effects of 8-bromo-purine derivatives are mediated through their interaction with a variety of protein targets. The following sections detail the most prominent targets and summarize the available quantitative data on these interactions.
Cyclic Nucleotide-Dependent Protein Kinases: PKA and PKG
8-bromo derivatives of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are potent activators of their respective protein kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG). The bromine substitution at the 8-position renders these analogs more resistant to hydrolysis by phosphodiesterases (PDEs), resulting in a more sustained activation of PKA and PKG.[1][2]
Quantitative Data for PKA and PKG Activators
| Derivative | Target | Action | Quantitative Value | Reference |
| 8-Bromo-cAMP | Protein Kinase A (PKA) | Activator | Ka = 0.05 µM | [3] |
| 8-Bromo-cGMP | Protein Kinase G (PKG) | Activator | - | [4] |
Enzymes Involved in Purine Metabolism
Certain 8-bromo-purine derivatives have been identified as inhibitors of key enzymes in the purine metabolism pathway, suggesting their potential as therapeutic agents for diseases characterized by aberrant purine metabolism.
8-Bromoxanthine has been shown to be an inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.
Quantitative Data for Xanthine Oxidase Inhibitors
| Derivative | Target | Action | Quantitative Value | Reference |
| 8-Bromoxanthine | Xanthine Oxidase | Inhibitor | Ki ≈ 400 µM | [5] |
| 8-Bromoxanthine | Oxidized Xanthine Oxidase | Binds | Kd = 1.5 mM | [5] |
| 8-Bromoxanthine | Reduced Xanthine Oxidase | Binds | Kd = 18 µM | [5] |
8-Aminoguanosine is an effective inhibitor of purine nucleoside phosphorylase, an enzyme crucial for the purine salvage pathway.[6]
Quantitative Data for Purine Nucleoside Phosphorylase Inhibitors
| Derivative | Target | Action | Quantitative Value | Reference |
| 8-Aminoguanosine | Purine Nucleoside Phosphorylase | Inhibitor | - | [6] |
| 8-Aminoguanine | Purine Nucleoside Phosphorylase | Inhibitor | Ki = 2.8 µM | [7] |
Dipeptidyl Peptidase 4 (DPP-4)
A novel 8-purine derivative has been identified as a potent inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. This suggests a potential therapeutic application for type 2 diabetes.[8]
Quantitative Data for DPP-4 Inhibitors
| Derivative | Target | Action | Quantitative Value | Reference |
| Novel 8-purine derivative | Dipeptidyl Peptidase 4 (DPP-4) | Inhibitor | IC50 = 4.92 µM | [8] |
Other Enzyme Targets
8-substituted purine nucleotides have also been shown to inhibit other enzymes, such as IMP dehydrogenase.[9]
Quantitative Data for Other Enzyme Inhibitors
| Derivative | Target | Action | Quantitative Value | Reference |
| 8-(p-NO2PhCH2S)-IMP | IMP Dehydrogenase | Inhibitor | - | [9] |
| 8-(p-NO2PhCH2S)-AMP | IMP Dehydrogenase | Inhibitor | - | [9] |
Signaling Pathways Modulated by 8-Bromo-Purine Derivatives
The activation of PKA and PKG by their respective 8-bromo-cyclic nucleotide analogs triggers downstream signaling cascades that regulate a multitude of cellular processes.
PKA Signaling Pathway
Activation of PKA by 8-Bromo-cAMP leads to the phosphorylation of various downstream substrates, influencing processes such as gene transcription, metabolism, and cell cycle progression.
References
- 1. Bromination of guanosine and cyclic GMP confers resistance to metabolic processing by B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Bromoguanosine 3 ,5 -cyclic monophosphate = 98 HPLC, powder 51116-01-9 [sigmaaldrich.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. 8-Bromoguanosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 5. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Measurement of cGMP levels and PKG activity. [bio-protocol.org]
- 9. abcam.cn [abcam.cn]
The Emergence of Purine-Based Scaffolds as Hsp90 Inhibitors: A Technical Guide to 8-Arylmethyl-9H-purin-6-amine Derivatives
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the initial topic of interest was 8-Bromo-9-butyl-9H-purin-6-amine, a comprehensive literature search did not yield specific data on its activity as an Hsp90 inhibitor. This guide therefore focuses on the closely related and well-documented class of 8-arylmethyl-9H-purin-6-amine derivatives, which serve as exemplary purine-based Hsp90 inhibitors.
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins. Many of these client proteins are key mediators of oncogenic signaling pathways, including growth factor receptors, transcription factors, and cell cycle regulators. The dependence of cancer cells on a functional Hsp90 chaperone system makes it a compelling target for anticancer drug development. Purine-based scaffolds have emerged as a promising class of synthetic Hsp90 inhibitors, offering a distinct chemical space from the natural product-derived ansamycin and resorcinol-based inhibitors. This technical guide provides an in-depth overview of the 8-arylmethyl-9H-purin-6-amine class of Hsp90 inhibitors, with a focus on their mechanism of action, quantitative biological data, and the experimental protocols used for their characterization.
Mechanism of Action
8-Arylmethyl-9H-purin-6-amine derivatives act as ATP-competitive inhibitors of Hsp90. They bind to the N-terminal ATP-binding pocket of Hsp90, thereby preventing the hydrolysis of ATP, a crucial step in the chaperone's conformational cycle.[1] This inhibition locks Hsp90 in a non-functional state, leading to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of its client proteins.[2] The depletion of these oncoproteins disrupts multiple signaling pathways essential for tumor cell proliferation, survival, and angiogenesis, ultimately leading to cell cycle arrest and apoptosis.
Caption: Mechanism of Hsp90 inhibition by 8-arylmethyl-9H-purin-6-amine derivatives.
Quantitative Biological Data
The following tables summarize the in vitro and in vivo activity of representative 8-arylmethyl-9H-purin-6-amine derivatives, with a focus on the well-characterized compound PU-H71.
Table 1: In Vitro Activity of PU-H71
| Assay Type | Cell Line | IC50 (nM) | Reference |
| Hsp90 Binding | - | 51 | [3] |
| Cell Viability | MDA-MB-468 (Breast) | 65 | [3] |
| Cell Viability | MDA-MB-231 (Breast) | 140 | [3] |
| Cell Viability | HCC-1806 (Breast) | 87 | [3] |
| HER2 Degradation | N87 (Gastric) | 90 | [4] |
Table 2: In Vivo Efficacy of PU-H71 in a Triple-Negative Breast Cancer Xenograft Model (MDA-MB-231)
| Dosage | Administration | Tumor Growth Inhibition (%) | Outcome | Reference |
| 75 mg/kg | Alternate Days | 96 | Significant reduction in tumor cell proliferation and a 6-fold increase in apoptosis. | [3] |
| 75 mg/kg | Daily | 100 | Complete response with tumors reduced to scar tissue after 37 days. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize 8-arylmethyl-9H-purin-6-amine derivatives are provided below.
Synthesis of 8-Arylmethyl-9H-purin-6-amines (Microwave-Assisted One-Pot Method)
This protocol describes a simplified one-pot synthesis of 8-arylmethyl-9H-purin-6-amines.[3]
Materials:
-
Aryl-acetic acid (1.0 equivalent)
-
Pyrimidine-4,5,6-triamine (1.2 equivalents)
-
Triphenylphosphite (P(OPh)3) (1.2 equivalents)
-
Pyridine
-
Microwave reactor
Procedure:
-
Combine the aryl-acetic acid, pyrimidine-4,5,6-triamine, and triphenylphosphite in pyridine in a microwave-safe reaction vessel.
-
Seal the vessel and subject the mixture to microwave irradiation at 220°C for 15 minutes.
-
After cooling, concentrate the reaction mixture under vacuum.
-
Purify the crude product by silica gel column chromatography to yield the desired 8-arylmethyl-9H-purin-6-amine.
Hsp90 Binding Affinity: Fluorescence Polarization Assay
This assay measures the ability of a compound to displace a fluorescently labeled probe from the ATP-binding site of Hsp90.[5]
Materials:
-
Recombinant human Hsp90β
-
Fluorescein isothiocyanate-labeled geldanamycin (FITC-GA)
-
Fluorescence Polarization (FP) assay buffer (20 mM HEPES pH 7.3, 50 mM KCl, 0.01% NP-40)
-
Test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mix containing 60 nM Hsp90β and 5 nM FITC-GA in FP assay buffer.
-
Aliquot the reaction mix into the wells of a 96-well plate.
-
Pre-incubate the plate for 3 hours at room temperature.
-
Prepare serial dilutions of the test compounds in FP assay buffer.
-
Add the serially diluted compounds to the reaction plate, ensuring the final DMSO concentration is normalized (e.g., 2% v/v).
-
Incubate for an appropriate time (e.g., 16 hours) to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.
-
Plot the mP values against the competitor concentration to determine the IC50.
Hsp90 ATPase Activity Assay
This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.[6][7]
Materials:
-
Recombinant human Hsp90
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP
-
Test compounds
-
Malachite green reagent
-
Phosphate standard
-
96-well clear flat-bottom plate
-
Spectrophotometric microplate reader
Procedure:
-
Prepare a reaction mix containing Hsp90 in assay buffer.
-
Add serially diluted test compounds to the wells of a 96-well plate.
-
Add the Hsp90 reaction mix to the wells containing the test compounds.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the color by adding the malachite green reagent to each well.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 620 nm.
-
Use a phosphate standard curve to determine the amount of phosphate released and calculate the percent inhibition.
Cellular Activity: Client Protein Degradation via Western Blot
This protocol is used to assess the degradation of Hsp90 client proteins in cells treated with an inhibitor.[2][8]
Materials:
-
Cancer cell line of interest (e.g., SK-Br3, MDA-MB-468)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-HER2, anti-c-Raf, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize for protein loading.
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay quantifies ATP as an indicator of metabolically active, viable cells.[4][9][10]
Materials:
-
Cancer cell line of interest
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled multiwell plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compound for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
Calculate the percent cell viability relative to untreated control cells.
Workflow and Logical Relationships
The development and characterization of a novel Hsp90 inhibitor typically follows a structured workflow, from initial screening to in vivo validation.
Caption: A typical experimental workflow for the development of Hsp90 inhibitors.
Conclusion
The 8-arylmethyl-9H-purin-6-amine scaffold represents a versatile and potent class of Hsp90 inhibitors. Through a well-defined mechanism of action, these compounds effectively induce the degradation of key oncoproteins, leading to significant antitumor activity both in vitro and in vivo. The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and evaluation of novel purine-based Hsp90 inhibitors, facilitating further research and development in this promising area of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ch.promega.com [ch.promega.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. OUH - Protocols [ous-research.no]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Structure-Activity Relationship of 9-Butyl-Purine Analogs
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 9-butyl-purine analogs, a class of compounds with significant therapeutic potential. Purine analogs are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets, including protein kinases and G-protein coupled receptors like adenosine receptors.[1][2] The substituent at the N9 position of the purine core plays a crucial role in determining the binding affinity and selectivity of these compounds. This guide focuses specifically on analogs featuring a butyl group at the N9 position, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing critical biological pathways and experimental workflows.
Biological Targets and Therapeutic Potential
The 9-butyl-purine scaffold has been successfully exploited to develop potent and selective inhibitors for two major classes of drug targets: adenosine receptors and protein kinases.
-
Adenosine Receptor Antagonists: Adenosine receptors (A₁, A₂A, A₂B, and A₃) are G-protein coupled receptors involved in various physiological processes.[3] A₂A receptor antagonists, in particular, have therapeutic potential for neurodegenerative disorders like Parkinson's disease.[4][5]
-
Protein Kinase Inhibitors: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1][2][6] 9-substituted purine analogs have been developed as inhibitors for a variety of kinases, including Src/Abl, Cyclin-Dependent Kinases (CDKs), FLT3, and PDGFRα.[6][7][8][9]
Structure-Activity Relationship (SAR) of 9-Butyl-Purine Analogs
The biological activity of 9-butyl-purine analogs is highly dependent on the nature and position of substituents on the purine ring. The following sections dissect the SAR for different biological targets.
Adenosine A₂A Receptor Antagonists
Research into 2,8,9-trisubstituted purines has identified potent and selective A₂A adenosine receptor antagonists. A key example is ST1535 (2-n-butyl-9-methyl-8-[4][5][10]triazol-2-yl-9H-purin-6-ylamine), which shows high affinity for the A₂A subtype.[4][5][11] While the original lead compound featured a 9-methyl group, the principles can be extended to 9-butyl analogs. The SAR studies highlight the importance of substitution at the C2, C8, and N9 positions.
Key SAR Observations:
-
N9-Position: The alkyl group at the N9 position influences the compound's interaction with a hydrophobic pocket in the receptor.
-
C2-Position: An n-butyl group at the C2 position is favorable for A₂A affinity.
-
C8-Position: The presence of a triazolyl moiety at the C8 position is critical for high A₂A affinity and selectivity.[4][5]
-
C6-Position: A 6-amino group is a common feature in potent adenosine receptor ligands, mimicking the natural ligand adenosine.
Table 1: Binding Affinities (Ki, nM) of 9-Methyl-Purine Analogs at Human Adenosine Receptors
| Compound | R (C2-substituent) | X (C8-substituent) | A₁ (Ki) | A₂A (Ki) | A₂B (Ki) | A₃ (Ki) | Selectivity (A₁/A₂A) | Selectivity (A₂B/A₂A) |
| 25b (ST1535) | n-Butyl | [4][5][10]triazol-2-yl | 79 | 6.6 | 380 | >1000 | 12 | 58 |
| 25c | n-Propyl | [4][5][10]triazol-2-yl | 140 | 12 | 1000 | >1000 | 11.7 | 83.3 |
| 25d | Cyclopropyl | [4][5][10]triazol-2-yl | 160 | 11 | 1300 | >1000 | 14.5 | 118 |
Data extracted from references[4][5][11]. The table illustrates the impact of the C2-alkyl group on A₂A affinity and selectivity.
Protein Kinase Inhibitors
The 9-butyl-purine scaffold is also prevalent in the design of protein kinase inhibitors. Modifications at the C2, C6, and C8 positions are crucial for achieving potency and selectivity against specific kinases.
2.2.1. Grp94 Inhibitors
A study on purine-scaffold compounds targeting the endoplasmic reticulum Hsp90 paralog Grp94 revealed specific SAR insights.[10] For the compound 9-Butyl-8-((2,4-dichlorophenyl)thio)-9H-purin-6-amine, the 8-arylthio group inserts into a unique allosteric site (site 2) in Grp94.[10]
Key SAR Observations:
-
N9-Butyl Group: Occupies the adenine-binding pocket.
-
C8-Arylthio Linker: The thioether linker and the aryl group are critical for inserting into the selective allosteric site.
-
Aryl Substituents: Dichloro substitution at the 2' and 4' positions of the C8-aryl ring was found to be optimal for Grp94 affinity. Larger substituents at the 2'-position led to a drastic reduction in affinity, indicating space constraints in the binding pocket.[10]
2.2.2. Src/Abl Kinase Inhibitors
A series of 9-(arenethenyl)purines were identified as potent dual Src/Abl kinase inhibitors that bind to the inactive "DFG-out" conformation of the kinases.[7][8]
Key SAR Observations:
-
N9-Arenethenyl Group: This large substituent is essential for achieving dual inhibitory activity by accessing the specific inactive conformation.
-
Counterbalancing Lipophilicity: While a tert-butyl substituent on the arene ring retained potency, its high lipophilicity was undesirable. Incorporating heteroatoms, such as in an isoxazole analog, helped to reduce lipophilicity while maintaining potency.[7]
Table 2: Inhibitory Activity (IC₅₀) of Selected 9-Substituted Purine Analogs Against Kinases
| Compound ID | Core Structure | N9-Substituent | Target Kinase | IC₅₀ (nM) | Reference |
| 13o | 8-Arylthio-purin-6-amine | Butyl | Grp94 | (Affinity data) | [10] |
| 9i (AP24226) | 6-((4-(trifluoromethyl)phenyl)amino) | (E)-2-(3-(tert-butyl)isoxazol-5-yl)ethenyl | Src | < 1 | [7] |
| 9i (AP24226) | 6-((4-(trifluoromethyl)phenyl)amino) | (E)-2-(3-(tert-butyl)isoxazol-5-yl)ethenyl | Abl | < 1 | [7] |
| 14a (AP24163) | 6-((4-(trifluoromethyl)phenyl)amino) | (E)-2-(4-(tert-butyl)thiazol-2-yl)ethenyl | Bcr-Abl (T315I) | 300-400 | [8] |
| 8l | 6-amino-purine | cis-Cyclobutyl | CDK2 | 2.1 | [12] |
| 8l | 6-amino-purine | cis-Cyclobutyl | CDK5 | 4.8 | [12] |
This table summarizes data for various 9-substituted purines to illustrate the scaffold's versatility. Note that N9-butyl analogs are part of a broader class of N9-alkyl substituted purines.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for SAR studies. Below are protocols for key assays cited in the evaluation of 9-butyl-purine analogs.
Protein Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13]
Methodology:
-
Reaction Setup: In a 384-well plate, add 1 µL of the 9-butyl-purine analog inhibitor (or DMSO for control) at various concentrations. Add 2 µL of purified kinase enzyme solution.
-
Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of ATP and substrate should be optimized for the specific kinase, often near the Km value.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal correlates with the amount of ADP formed and thus the kinase activity.
-
IC₅₀ Calculation: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[14][15]
Adenosine Receptor Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor subtype by quantifying its ability to compete with a high-affinity radiolabeled ligand.
Methodology:
-
Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the human adenosine receptor subtype of interest (e.g., A₁, A₂A, A₂B, or A₃).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). For A₁ and A₃ assays, the buffer should be supplemented with adenosine deaminase to remove endogenous adenosine.
-
Competitive Binding: In assay tubes, combine the cell membranes, a specific radioligand (e.g., [³H]CGS 21680 for A₂A receptors) at a concentration close to its Kd value, and varying concentrations of the unlabeled 9-butyl-purine analog.
-
Incubation: Incubate the mixture for a set time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.
-
Ki Calculation: Determine the IC₅₀ value from the competition curve and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway targeted by purine analogs and a typical experimental workflow.
Caption: Bcr-Abl signaling pathway and point of inhibition by a purine analog.
Caption: Experimental workflow for a luminescent-based kinase inhibition assay.
Caption: Logical relationships in the SAR of 9-Butyl-Purine analogs.
References
- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-n-Butyl-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine and analogues as A2A adenosine receptor antagonists. Design, synthesis, and pharmacological characterization [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 9-(Arenethenyl)purines as dual Src/Abl kinase inhibitors targeting the inactive conformation: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Activity Relationship in a Purine-Scaffold Compound Series with Selectivity for the Endoplasmic Reticulum Hsp90 Paralog Grp94 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.jp [promega.jp]
- 14. researchgate.net [researchgate.net]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 8-Bromo-9-butyl-9H-purin-6-amine Binding: A Technical Guide
This guide provides a comprehensive overview of the in silico methodologies used to model the binding of 8-Bromo-9-butyl-9H-purin-6-amine to its putative target, the human Adenosine A1 receptor. Purine analogs, such as the compound in focus, are of significant interest in drug discovery, often targeting adenosine receptors which are implicated in a variety of physiological processes.[1][2] In silico modeling offers a powerful, cost-effective approach to investigate these interactions at a molecular level, predicting binding affinities and elucidating the mechanism of action before embarking on extensive experimental validation.[3]
Target Identification and Ligand Preparation
The primary target for this compound is hypothesized to be the human Adenosine A1 receptor (A1AR), a member of the G-protein coupled receptor (GPCR) family.[1][4] This selection is based on the structural similarity of the compound to known adenosine receptor antagonists.[2] For the purpose of this guide, we will utilize a high-resolution crystal structure of the human A1AR available in the Protein Data Bank (PDB).
This compound is a purine derivative with the following chemical properties:
| Property | Value |
| Molecular Formula | C9H12BrN5[5] |
| Molecular Weight | 270.13 g/mol [5] |
| IUPAC Name | This compound |
| Canonical SMILES | CCCCN1C2=C(N=C(N)N=C2)N=C1Br |
In Silico Experimental Workflow
The in silico analysis of the binding interaction between this compound and the Adenosine A1 receptor follows a structured workflow. This process, from protein preparation to the final analysis of the binding mode, is depicted in the diagram below.
Methodologies
Protein Preparation
-
Structure Retrieval: The crystal structure of the human Adenosine A1 receptor is obtained from the Protein Data Bank.
-
Preparation: The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any non-essential ions.
-
Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned based on a physiological pH of 7.4.
-
Charge Assignment: Partial charges are assigned to each atom of the protein using a force field such as AMBER or CHARMM.
Ligand Preparation
-
Structure Generation: A 2D structure of this compound is drawn using chemical drawing software and then converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment: Partial charges are calculated for the ligand atoms.
Molecular Docking
-
Binding Site Definition: The putative binding site on the Adenosine A1 receptor is identified. This is typically the orthosteric binding site where the endogenous ligand, adenosine, binds. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The algorithm explores various conformations and orientations of the ligand within the defined binding site, and scores them based on a scoring function that estimates the binding affinity.
Data Presentation
The results of the molecular docking simulation are presented below. The binding energy represents the predicted affinity of the ligand for the receptor, with more negative values indicating a stronger interaction.
| Ligand | Receptor | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | Adenosine A1 Receptor | -8.5 | Asn254, His278, Phe171 |
Signaling Pathway
The Adenosine A1 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, such as this compound is predicted to block this signaling cascade.
Conclusion
This in silico modeling guide outlines a robust workflow for investigating the binding of this compound to the human Adenosine A1 receptor. The methodologies described, from protein and ligand preparation to molecular docking and interaction analysis, provide a foundational approach for predicting the binding affinity and mode of action of this and other novel compounds. The insights gained from such computational studies are invaluable for guiding further experimental validation and accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. research.unipd.it [research.unipd.it]
- 3. researchwithnj.com [researchwithnj.com]
- 4. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking | PLOS Computational Biology [journals.plos.org]
- 5. GSRS [gsrs.ncats.nih.gov]
Spectroscopic and Synthetic Profile of N9-butyl-8-bromoadenine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, MS) and a probable synthetic protocol for N9-butyl-8-bromoadenine. Due to a lack of publicly available, specific experimental data for this exact molecule, this document leverages established knowledge of closely related 9-alkyl-8-bromoadenine analogs to construct a predictive but scientifically grounded resource for researchers.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N9-butyl-8-bromoadenine. These predictions are based on the analysis of similar compounds and general principles of spectroscopic interpretation for purine derivatives.
Table 1: Predicted ¹H and ¹³C NMR Data for N9-butyl-8-bromoadenine
| ¹H NMR (Proton) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| H-2 | ~8.1 | s | 1H | C2-H |
| NH₂ | ~7.3 | br s | 2H | C6-NH₂ |
| N9-CH₂ | ~4.2 | t | 2H | N9-CH₂-(CH₂)₂-CH₃ |
| N9-CH₂-CH₂ | ~1.8 | m | 2H | N9-CH₂-CH₂-CH₂-CH₃ |
| N9-(CH₂)₂-CH₂ | ~1.3 | m | 2H | N9-(CH₂)₂-CH₂-CH₃ |
| N9-(CH₂)₃-CH₃ | ~0.9 | t | 3H | N9-(CH₂)₃-CH₃ |
| ¹³C NMR (Carbon) | Chemical Shift (δ) ppm | Assignment |
| C6 | ~156 | C6-NH₂ |
| C2 | ~153 | C2 |
| C4 | ~150 | C4 |
| C8 | ~127 | C8-Br |
| C5 | ~118 | C5 |
| N9-CH₂ | ~44 | N9-CH₂-(CH₂)₂-CH₃ |
| N9-CH₂-CH₂ | ~31 | N9-CH₂-CH₂-CH₂-CH₃ |
| N9-(CH₂)₂-CH₂ | ~20 | N9-(CH₂)₂-CH₂-CH₃ |
| N9-(CH₂)₃-CH₃ | ~14 | N9-(CH₂)₃-CH₃ |
Note: Chemical shifts are referenced to a standard solvent signal (e.g., DMSO-d₆ or CDCl₃) and are subject to variation based on experimental conditions.
Table 2: Predicted Mass Spectrometry Data for N9-butyl-8-bromoadenine
| Mass Spectrometry | Value | Interpretation |
| Molecular Formula | C₉H₁₂BrN₅ | |
| Molecular Weight | 270.13 g/mol | |
| Expected [M+H]⁺ | m/z 270, 272 | Isotopic pattern for Bromine (¹⁹Br and ⁸¹Br) |
| Expected [M]⁺ | m/z 269, 271 | Molecular ion with Bromine isotopes |
Experimental Protocols
General Synthetic Protocol for N9-alkylation of 8-bromoadenine:
-
Reaction Setup: To a solution of 8-bromoadenine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base is added. Commonly used bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).
-
Alkylation: The appropriate alkylating agent, in this case, 1-bromobutane or 1-iodobutane, is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched, often with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization to yield the desired N9-butyl-8-bromoadenine. It is important to note that N-alkylation of adenine derivatives can sometimes lead to a mixture of isomers (N9, N7, and N3 alkylation), which would necessitate careful purification.[1]
Characterization:
The purified product would then be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and placement of the butyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern of the bromine atom.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Workflow and Pathway Visualization
The following diagrams illustrate the general synthetic workflow and the logical relationship of the characterization methods.
Caption: Synthetic and Characterization Workflow for N9-butyl-8-bromoadenine.
This guide provides a foundational understanding for researchers interested in N9-butyl-8-bromoadenine. While awaiting specific experimental data, these predictive models and general protocols offer a robust starting point for synthesis, characterization, and further investigation of this and related compounds in drug discovery and development.
References
Navigating the Therapeutic Potential of 8-Bromo-9-alkyl-9H-purin-6-amines: A Technical Guide
Disclaimer: This technical guide addresses the potential therapeutic applications of 8-bromo-9-alkyl-9H-purin-6-amines, with a focus on the structural class to which 8-Bromo-9-butyl-9H-purin-6-amine belongs. It is important to note that while the existence of this compound is documented, extensive research detailing its specific therapeutic applications, experimental protocols, and signaling pathways is not publicly available at the time of this writing.[1] The information presented herein is synthesized from studies on structurally related 8-bromo-9-alkylpurine derivatives and is intended to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction to 8-Bromo-9-alkyl-9H-purin-6-amines
8-Bromo-9-alkyl-9H-purin-6-amines are a class of synthetic purine derivatives. The core structure is an adenine molecule substituted with a bromine atom at the 8-position and an alkyl group at the 9-position. The bromine atom at the 8-position is known to influence the electronic properties of the purine ring and can play a role in receptor binding. The nature of the alkyl group at the 9-position can modulate the compound's lipophilicity and pharmacokinetic properties. These structural modifications have led to investigations into their potential as modulators of various biological targets, particularly adenosine receptors.
Potential Therapeutic Applications
Research on 8-bromo-9-alkyl adenine derivatives suggests their potential as selective ligands for adenosine receptors, particularly the A2A and A2B subtypes.[2] The development of selective adenosine receptor antagonists is of significant interest due to the involvement of adenosine in numerous physiological and pathological processes, including those within the central nervous system (CNS).[2]
The broader class of adenine derivatives has been explored for various therapeutic purposes, including:
-
CNS Disorders: Given the role of adenosine receptors in the brain, antagonists for these receptors are being investigated for neurodegenerative diseases and other neurological conditions.
-
Cancer: Some purine analogs have been investigated for their potential as anticancer agents. For instance, certain 9-alkylpurine derivatives have shown inhibitory effects on the growth of cancer cell lines.[3]
-
Inflammation: Adenosine receptors are also involved in inflammatory pathways, suggesting a potential role for their modulators in treating inflammatory conditions.
Quantitative Data on Related Compounds
Due to the lack of specific data for this compound, the following table summarizes structure-activity relationship (SAR) insights from studies on related 8-bromo-9-alkyl adenine derivatives and other 9-alkyladenines, highlighting the impact of substitutions on receptor affinity.
| Compound Class | Substitution | Target Receptor(s) | Key Findings | Reference |
| 8-bromo-9-alkyl adenines | Bromine at C8 | Adenosine Receptors (general) | The presence of bromine at the 8-position generally enhances interaction with adenosine receptors, particularly the A2A subtype. | [2] |
| 9-Alkyladenine derivatives | Varied alkyl chains at N9 | Adenosine A3 Receptor | The nature and chirality of the N9 substituent can influence stereoselectivity and potency at A3 receptors. | [4] |
| 9-Alkylpurines | General | Murine Leukemia L1210 cells | Certain 9-alkylpurine derivatives exhibit inhibitory activity on cancer cell growth. | [3] |
Experimental Protocols for Compound Evaluation
The following are generalized experimental protocols based on methodologies commonly used to evaluate the biological activity of purine derivatives, as suggested by the available literature on related compounds.
Radioligand Binding Assays
This method is used to determine the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of 8-bromo-9-alkyl-9H-purin-6-amines for various adenosine receptor subtypes (A1, A2A, A2B, A3).
Workflow:
Radioligand Binding Assay Workflow
Functional Assays (e.g., Adenylyl Cyclase Activity)
This type of assay is used to determine if a compound acts as an agonist or antagonist at a receptor.
Objective: To assess the functional activity of 8-bromo-9-alkyl-9H-purin-6-amines at adenosine receptors by measuring their effect on adenylyl cyclase activity.
Workflow:
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological properties of 9-(trans-4-hydroxy-2-buten-1-yl)adenine and guanine: open-chain analogues of neplanocin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rise of Purine-Scaffold Hsp90 Inhibitors: A Technical Guide to Their Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology and neurodegenerative disease research. This molecular chaperone is essential for the stability and function of a multitude of client proteins, many of which are key drivers of malignant transformation and cell survival.[1][2][3] The discovery of natural product inhibitors of Hsp90, such as geldanamycin and radicicol, validated its therapeutic potential.[4] However, challenges with their stability, solubility, and toxicity spurred the development of synthetic inhibitors.[4][5] Among these, the purine-scaffold inhibitors have distinguished themselves as a promising class of orally bioavailable drugs with favorable pharmacological profiles.[3][5]
This technical guide provides an in-depth overview of the discovery and development of purine-scaffold Hsp90 inhibitors. It details the key experimental methodologies used to characterize these compounds, summarizes their biological activities, and illustrates their impact on critical cellular signaling pathways.
Discovery and Optimization of Purine-Scaffold Inhibitors
The development of purine-based Hsp90 inhibitors was a landmark in the field, representing the first fully synthetic class of compounds to rival the potency of natural products.[1] The initial lead compound, PU3, was identified through rational drug design and demonstrated modest affinity for Hsp90.[1][6] This discovery prompted extensive medicinal chemistry efforts to optimize the purine scaffold, focusing on structure-activity relationships (SAR) at various positions of the purine ring.[1] These efforts led to the development of highly potent and selective inhibitors, such as PU-H71 and BIIB021, which have advanced into clinical trials.[1]
Structure-Activity Relationship (SAR) Highlights:
Intensive SAR studies have revealed key structural features that govern the potency and selectivity of purine-scaffold inhibitors. Modifications at the N9 and C2, C6, and C8 positions of the purine ring have been extensively explored to enhance binding affinity and drug-like properties. The initial library of over 70 purine derivatives provided a foundational understanding of the SAR for this class of compounds.[1]
Quantitative Analysis of Purine-Scaffold Hsp90 Inhibitors
The efficacy of purine-scaffold Hsp90 inhibitors has been quantified through a variety of biochemical and cell-based assays. The following tables summarize key data for prominent compounds in this class.
| Compound | Hsp90 Binding Affinity (IC₅₀) | Cell Proliferation (GI₅₀) | Client Protein Degradation (EC₅₀) |
| PU3 | Micromolar range | Micromolar range | Effective for HER2 degradation |
| PU-H71 | Nanomolar range | Nanomolar range | Potent degradation of HER2, Raf-1, and AKT |
| BIIB021 | Nanomolar range | Nanomolar range | Strong induction of client protein degradation |
| Compound 71 | Comparable to 17-AAG | IC₅₀ = 2 µM (MCF-7 cells) | Induces HER2 degradation |
| Compound 14 | IC₅₀ = 1.00 µM (Hsp90α) | GI₅₀ = 22.54 µM (SK-BR-3) | Degrades EGFR and Akt |
Table 1: Summary of biological activities of key purine-scaffold Hsp90 inhibitors. Data compiled from multiple sources.[1][5][7]
Key Experimental Protocols
The characterization of purine-scaffold Hsp90 inhibitors relies on a suite of standardized biochemical and cellular assays. Detailed methodologies for these pivotal experiments are provided below.
Hsp90 ATPase Activity Assay
This assay measures the ability of an inhibitor to block the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.[4][8]
Principle: The hydrolysis of ATP by Hsp90 is coupled to the oxidation of NADH, which can be monitored spectrophotometrically. Alternatively, the production of ADP can be detected using commercial kits like the Transcreener™ ADP assay.[2]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 2 mM DTT, and 0.005% Triton X-100.[1]
-
Enzyme and Inhibitor Incubation: Add purified Hsp90 enzyme to the reaction buffer. Introduce the purine-scaffold inhibitor at various concentrations.
-
Initiation of Reaction: Start the reaction by adding a mixture of ATP and the components of the enzyme-coupled system (pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH).
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the ATPase activity of Hsp90.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce Hsp90 ATPase activity by 50%.
HER2 Degradation Assay (Western Blot)
A hallmark of Hsp90 inhibition is the proteasomal degradation of its client proteins.[9] HER2, a receptor tyrosine kinase overexpressed in some breast cancers, is a well-established and highly sensitive Hsp90 client.[10]
Principle: Cancer cells overexpressing HER2 are treated with the Hsp90 inhibitor. Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of HER2 protein.
Protocol:
-
Cell Culture and Treatment: Plate HER2-positive breast cancer cells (e.g., SK-BR-3 or MCF-7) and allow them to adhere. Treat the cells with varying concentrations of the purine-scaffold inhibitor for a specified duration (e.g., 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for HER2. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Analysis: Quantify the band intensities to determine the extent of HER2 degradation relative to the vehicle-treated control.
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytostatic or cytotoxic effects of the Hsp90 inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach overnight.[6]
-
Compound Treatment: Treat the cells with a serial dilution of the purine-scaffold inhibitor and incubate for a period of 72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of purine-scaffold Hsp90 inhibitors in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.
Principle: Human cancer cells are implanted subcutaneously into nude mice. Once tumors are established, the mice are treated with the Hsp90 inhibitor, and tumor growth is monitored over time.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of female nude mice.[6]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomly assign the mice to treatment and control groups.
-
Drug Administration: Administer the purine-scaffold inhibitor (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring and Endpoint: Monitor the body weight and overall health of the mice. The study is typically concluded when tumors in the control group reach a specified size, or at a predetermined time point.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to assess the anti-tumor efficacy of the compound.
Impact on Cellular Signaling Pathways
Hsp90 inhibitors exert their anti-cancer effects by simultaneously disrupting multiple signaling pathways that are crucial for cancer cell growth, survival, and proliferation.[11][12] By promoting the degradation of key client proteins, purine-scaffold inhibitors can effectively shut down these oncogenic cascades.
Caption: Mechanism of action of purine-scaffold Hsp90 inhibitors.
The diagram above illustrates the central mechanism of purine-scaffold Hsp90 inhibitors. By binding to the ATP pocket of Hsp90, these inhibitors prevent the chaperone from stabilizing its client proteins. This leads to the ubiquitination and subsequent degradation of these oncoproteins by the proteasome, ultimately resulting in the inhibition of cell proliferation and survival, and the induction of apoptosis.
Caption: Impact of Hsp90 inhibition on major oncogenic signaling pathways.
This diagram details how the inhibition of Hsp90 by purine-scaffold compounds leads to the degradation of specific client proteins, thereby disrupting key cancer-promoting pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This multi-targeted approach is a key advantage of Hsp90 inhibitors.
Conclusion
The discovery and development of purine-scaffold Hsp90 inhibitors represent a significant advancement in the pursuit of targeted cancer therapies. Their synthetic accessibility, favorable pharmacological properties, and ability to modulate multiple oncogenic pathways underscore their clinical potential. The experimental protocols and data presented in this guide provide a framework for the continued investigation and optimization of this important class of therapeutic agents. As research progresses, a deeper understanding of the intricate roles of Hsp90 in disease will undoubtedly pave the way for novel and more effective treatment strategies.
References
- 1. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. Development of a purine-scaffold novel class of Hsp90 binders that inhibit the proliferation of cancer cells and induce the degradation of Her2 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CPUY201112, a novel synthetic small-molecule compound and inhibitor of heat shock protein Hsp90, induces p53-mediated apoptosis in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubcompare.ai [pubcompare.ai]
The Double-Edged Sword: Unraveling the Cytotoxic Effects of 8-Bromo-Adenine Compounds in Cancer Cells
For Immediate Release
This technical guide provides an in-depth analysis of the cytotoxic mechanisms of 8-bromo-adenine compounds, a class of molecules demonstrating significant potential in oncology research. Geared towards researchers, scientists, and drug development professionals, this document synthesizes key findings on their impact on cancer cell viability, apoptosis, and cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Abstract
8-Bromo-adenine derivatives, including 8-bromo-adenosine and 8-bromo-cAMP, have emerged as potent agents against various cancer cell lines. These compounds exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest, mediated by distinct signaling pathways. This guide consolidates the current understanding of these mechanisms, presenting comparative data on their efficacy and providing detailed methodologies for the key assays used in their evaluation. The aim is to furnish a comprehensive resource for the scientific community to facilitate further research and development in this promising area of cancer therapeutics.
Introduction
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Purine analogs, in particular, have a well-established history in cancer chemotherapy. The introduction of a bromine atom at the 8th position of the adenine ring has been shown to significantly alter the biological activity of these nucleoside analogs, leading to potent cytotoxic effects in malignant cells. This guide focuses on two key derivatives: 8-bromo-adenosine and its cyclic counterpart, 8-bromo-cAMP, along with the closely related 8-chloro-adenosine, for which more extensive quantitative data is available. We will explore their mechanisms of action, present available quantitative data on their cytotoxic effects, and provide detailed protocols for the experimental techniques frequently employed to study these compounds.
Quantitative Analysis of Cytotoxic Effects
The cytotoxic efficacy of 8-bromo-adenine compounds has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments.
Table 1: IC50 Values of 8-Chloro-Adenosine in Human Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Assay | Exposure Time | Reference |
| MDA-MB-231 | 8-Chloro-Adenosine | 0.52 | CCK-8 | 96 h | [1] |
| SK-BR-3 | 8-Chloro-Adenosine | 1.4 | CCK-8 | 96 h | [1] |
Induction of Apoptosis
A primary mechanism through which 8-bromo-adenine compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.
Table 2: Apoptosis Induction by 8-Chloro-Adenosine in Human Breast Cancer Cell Lines
| Cell Line | Treatment | Apoptotic Cells (%) | Assay | Exposure Time | Reference |
| MDA-MB-231 | 10 µM 8-Chloro-Adenosine | 52% | Annexin V/PI | Time-dependent | [1] |
Note: 8-bromo-cAMP has been shown to induce apoptosis in esophageal and neuroblastoma cancer cells, though specific quantitative data on the percentage of apoptotic cells is not as readily available.[2][3]
The pro-apoptotic effects of these compounds are often mediated by the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. For instance, 8-Cl-cAMP has been observed to cause a transient down-regulation of the anti-apoptotic protein Bcl-2 and a continuous increase in the pro-apoptotic protein Bad in SH-SY5Y human neuroblastoma cells.[3]
Cell Cycle Arrest
In addition to inducing apoptosis, 8-bromo-adenine compounds can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.
Table 3: Cell Cycle Analysis of MDA-MB-231 Cells Treated with 8-Chloro-Adenosine
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control | 55.51 | 38.28 | Unaltered | [1] |
| 10 µM 8-Chloro-Adenosine (24-72h) | 73.78 | 20.51 | Unaltered | [1] |
This G1 phase arrest prevents the cancer cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation.[1] Similarly, 8-Cl-cAMP has been shown to cause an initial accumulation of cells in the S and G2/M phases of the cell cycle before the onset of apoptosis.[4][5]
Signaling Pathways
The cytotoxic effects of 8-bromo-adenine compounds are orchestrated by their influence on specific intracellular signaling pathways.
The cAMP/PKA Pathway
8-bromo-cAMP, as a cyclic AMP analog, is a potent activator of cyclic AMP-dependent protein kinase (PKA).[6] The activation of the cAMP/PKA signaling cascade can have context-dependent effects on cell survival and apoptosis. In many cancer types, sustained activation of this pathway can lead to the phosphorylation of downstream targets that promote apoptosis. This can involve the regulation of Bcl-2 family proteins, leading to a shift in the balance towards pro-apoptotic members.[3][7]
Figure 1: Simplified cAMP/PKA signaling pathway leading to apoptosis.
The ADAR1/p53 Pathway
8-chloro-adenosine has been shown to inhibit the proliferation of breast cancer cells by downregulating the expression of ADAR1 (Adenosine Deaminase Acting on RNA 1).[1] The reduction in ADAR1 leads to an increase in the levels of the tumor suppressor protein p53 and its downstream target p21, which in turn induces G1 cell cycle arrest and apoptosis.[1][8]
Figure 2: 8-chloro-adenosine mediated ADAR1/p53 signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the cytotoxic effects of 8-bromo-adenine compounds.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
8-bromo-adenine compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 8-bromo-adenine compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Figure 3: Experimental workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Conclusion
8-Bromo-adenine compounds represent a promising class of molecules with potent cytotoxic effects against a variety of cancer cells. Their ability to induce apoptosis and cause cell cycle arrest through defined signaling pathways underscores their potential as therapeutic agents. This technical guide has provided a consolidated overview of the current knowledge, presenting quantitative data where available, detailing essential experimental protocols, and visualizing the key molecular pathways involved. Further research is warranted to expand the quantitative dataset for 8-bromo-adenosine and 8-bromo-cAMP across a broader range of cancer types and to further elucidate the intricate details of their downstream signaling cascades. Such efforts will be crucial in translating the preclinical promise of these compounds into effective clinical applications.
References
- 1. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Bromo-cAMP, sodium salt | cAMP Compounds: R&D Systems [rndsystems.com]
- 3. Dual anticancer activity of 8-Cl-cAMP: inhibition of cell proliferation and induction of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Investigation of 8-Bromo-9-butyl-9H-purin-6-amine for Neurodegenerative Disease Research
Disclaimer: 8-Bromo-9-butyl-9H-purin-6-amine is a novel chemical entity with no substantive published research regarding its biological effects in the context of neurodegenerative diseases. This guide, therefore, provides a theoretical framework for its investigation based on the known pharmacology of structurally related purine derivatives.
Introduction: Rationale for Investigation
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a significant therapeutic challenge, necessitating the exploration of novel chemical scaffolds and mechanisms of action. Purinergic signaling, which involves adenosine and ATP as extracellular signaling molecules, is a critical regulator of neuronal and glial cell function and has been implicated in the pathophysiology of these disorders.[1][2][3] this compound, an N9-substituted 8-bromo-adenine derivative, possesses structural motifs that suggest a potential interaction with components of the purinergic system, particularly the adenosine receptors.
The adenine core provides the foundational structure for interaction with adenosine receptors. The substitution of a bromine atom at the 8-position of the purine ring has been shown in related compounds to enhance interaction with adenosine A2A and A2B receptor subtypes.[4] The N9-butyl substitution may influence the compound's lipophilicity, cell permeability, and receptor subtype selectivity. This guide outlines a hypothetical mechanism of action and a systematic experimental approach to characterize the potential of this compound as a tool for neurodegenerative disease research.
Hypothesized Mechanism of Action: Modulation of Adenosine A2A Receptor Signaling
Based on its structural features, it is hypothesized that this compound may act as an antagonist of the adenosine A2A receptor (A2AR). In the central nervous system, A2A receptors are highly expressed in the basal ganglia and are also found on neurons and glial cells throughout the brain.[5][6] These receptors are coupled to the Gs/Golf family of G-proteins, and their activation by endogenous adenosine leads to an increase in intracellular cyclic AMP (cAMP) levels.
In neurodegenerative conditions, overactivation of A2A receptors can be detrimental. In Parkinson's disease, A2A receptors antagonize the function of dopamine D2 receptors, and A2AR antagonists have been shown to improve motor dysfunction.[7][8] In Alzheimer's disease, A2AR antagonists have demonstrated neuroprotective effects against amyloid-beta (Aβ)-induced toxicity and have been associated with improved cognitive function in preclinical models.[9][10]
An antagonistic action of this compound at the A2A receptor would be expected to block the downstream signaling cascade, leading to several potentially therapeutic outcomes:
-
Neuroprotection: By mitigating the effects of excessive glutamate release and Aβ-induced neurotoxicity.[5][9]
-
Reduction of Neuroinflammation: By modulating the activation of microglial cells and astrocytes, which express A2A receptors.[2][6]
-
Synaptic Plasticity Modulation: By influencing the balance of neurotransmission in brain regions critical for memory and cognition.
Figure 1: Hypothesized signaling pathway of an A2A receptor antagonist.
Quantitative Data from Structurally Related Compounds
No quantitative data for this compound is currently available. However, studies on other 8-bromo-9-alkyl adenine derivatives demonstrate their affinity for adenosine receptors. This data can serve as a benchmark for initial screening experiments.
| Compound (General Structure) | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 8-Bromo-9-methyladenine | Human A2A | 1300 | [4] |
| 8-Bromo-9-ethyladenine | Human A2A | 780 | [4] |
| 8-Bromo-9-propyladenine | Human A2A | 450 | [4] |
| 8-Bromo-9-methyladenine | Human A1 | >10000 | [4] |
| 8-Bromo-9-methyladenine | Human A3 | >10000 | [4] |
This table summarizes representative data to illustrate the potential affinity range and selectivity profile for this class of compounds.
Proposed Experimental Protocols
A systematic evaluation of this compound requires a tiered approach, beginning with in vitro receptor characterization and progressing to cell-based functional assays.
This experiment will determine the binding affinity (Ki) of the test compound for the four human adenosine receptor subtypes (A1, A2A, A2B, A3).
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from CHO or HEK293 cells stably expressing one of the human adenosine receptor subtypes.
-
Radioligand: Select a suitable high-affinity radioligand for each receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).
-
Assay Setup: In a 96-well plate, combine receptor membranes, the radioligand at a concentration near its Kd, and a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for radioligand binding assay.
This assay will determine whether the compound acts as an agonist, antagonist, or inverse agonist at Gs-coupled adenosine receptors (A2A and A2B).
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human A2A or A2B receptor in 96-well plates.
-
Assay Mode (Antagonist):
-
Pre-incubate the cells with various concentrations of this compound.
-
Add a known A2A/A2B receptor agonist (e.g., NECA) at its EC50 concentration to stimulate cAMP production.
-
-
Incubation: Incubate for a short period (e.g., 30 minutes) at 37°C in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the concentration-response curve. For an antagonist, you would expect a dose-dependent decrease in the agonist-stimulated cAMP production. Calculate the IC50 for this inhibition.
Figure 3: Workflow for cAMP antagonist assay.
This experiment assesses the ability of the compound to protect neuronal cells from a relevant toxic insult.
Methodology:
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons in multi-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Toxic Insult: Add a neurotoxin. For a Parkinson's model, use 6-hydroxydopamine (6-OHDA) or MPP+. For an Alzheimer's model, use oligomeric amyloid-beta 1-42. Include control wells with no toxin and toxin-only.
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Data Analysis: Normalize the viability data to the untreated control. A neuroprotective compound will show a dose-dependent increase in cell viability in the presence of the neurotoxin.
This assay evaluates the anti-inflammatory potential of the compound.
Methodology:
-
Cell Culture: Isolate primary microglia from neonatal rodent pups or use a microglial cell line (e.g., BV-2).
-
Pre-treatment: Pre-treat the microglial cells with the test compound for 1 hour.
-
Stimulation: Activate the microglia with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate for 18-24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), using ELISA kits.
-
Data Analysis: Determine the dose-dependent effect of the compound on LPS-induced cytokine release.
Conclusion and Future Directions
The structural characteristics of this compound provide a strong rationale for its investigation as a modulator of purinergic signaling in the context of neurodegenerative diseases. The proposed experimental cascade, starting from receptor binding and functional assays to cell-based neuroprotection and anti-inflammatory models, offers a comprehensive strategy to define its pharmacological profile.
If initial in vitro results are promising—for instance, if the compound is a potent and selective A2A receptor antagonist with neuroprotective and anti-inflammatory properties—subsequent research should focus on:
-
Pharmacokinetic Profiling: Assessing metabolic stability, plasma protein binding, and blood-brain barrier permeability.
-
In Vivo Efficacy: Testing the compound in established animal models of Parkinson's disease (e.g., MPTP-lesioned mice) or Alzheimer's disease (e.g., 5XFAD transgenic mice).
-
Safety and Toxicology: Evaluating potential off-target effects and determining the compound's therapeutic window.
Through this systematic approach, the potential of this compound as a novel research tool or a starting point for a drug discovery program can be thoroughly elucidated.
References
- 1. Purinergic Signalling in Parkinson’s Disease: A Multi-target System to Combat Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Glial Purinergic Signaling in Neurodegeneration [frontiersin.org]
- 3. An introduction to the roles of purinergic signalling in neurodegeneration, neuroprotection and neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Bromo-9-alkyl adenine derivatives as tools for developing new adenosine A2A and A2B receptors ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptors in Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Targeting Adenosine Signaling in Parkinson's Disease: From Pharmacological to Non-pharmacological Approaches [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Adenosine in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 8-Bromo-9-butyl-9H-purin-6-amine
Introduction
8-Bromo-9-butyl-9H-purin-6-amine is a synthetic N9-substituted purine derivative. Like many purine analogs, it holds potential for investigation in various biological contexts due to its structural similarity to endogenous nucleosides such as adenosine and guanosine. 8-substituted purines can serve as valuable tools in drug discovery and chemical biology, potentially acting as modulators of enzymes or receptors involved in cellular signaling. For instance, synthetic purine-like molecules have been identified as agonists of Toll-like receptors (TLRs), which are key players in the innate immune system. Specifically, TLR7 and TLR8 recognize single-stranded RNA and certain small synthetic molecules, triggering downstream signaling cascades.
Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and mechanism-of-action studies. This document provides detailed protocols for the quantitative analysis of this compound in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Signaling Pathway Context: Toll-Like Receptor 7 (TLR7)
Many synthetic purine analogs function as agonists for Toll-Like Receptor 7 (TLR7), a key receptor in the innate immune system. Upon binding its ligand in an endosome, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK family kinases and the E3 ubiquitin ligase TRAF6, ultimately leading to the activation of transcription factors like NF-κB and IRF7. These transcription factors drive the expression of pro-inflammatory cytokines and Type I interferons, mounting an immune response. The study of this compound may involve its potential role as a modulator of this pathway.
Analytical Methods and Protocols
Two primary methods are presented: an HPLC-UV method for routine analysis and a more sensitive UPLC-MS/MS method for low-level quantification in complex biological matrices.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the analysis of bulk material or for samples with expected concentrations in the low µg/mL range. It relies on reverse-phase chromatography to separate the analyte from impurities, followed by UV detection.
Experimental Protocol
-
Chromatographic System:
-
HPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Atlantis T3, 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 5% B and equilibrate
-
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or maximal absorbance wavelength determined by PDA scan).
-
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Dilute samples to fall within the calibration range using the same diluent.
-
Expected Method Performance (HPLC-UV)
The following table summarizes typical performance characteristics for a validated HPLC-UV method for a small molecule like this compound.
| Parameter | Expected Result |
| Linearity (R²) | ≥ 0.995 |
| Calibration Range | 1 - 100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Accuracy | 85% - 115% (80% - 120% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Retention Time | ~ 8-12 min (method dependent) |
Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex biological matrices such as plasma, serum, or cell lysates. A stable isotope-labeled internal standard (SIL-IS) is recommended for optimal accuracy and precision.
Experimental Protocol
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma sample, standard, or blank, add 10 µL of internal standard working solution (e.g., this compound-d4).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase mixture.
-
-
Chromatographic System:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
UPLC Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient from 5% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.1-4.0 min: Return to 5% B and equilibrate
-
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and its SIL-IS. A hypothetical transition is provided below.
-
This compound: Q1: m/z 270.1 → Q3: m/z 135.0 (Precursor → Product Ion)
-
Internal Standard (-d4): Q1: m/z 274.1 → Q3: m/z 135.0
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.
-
Expected Method Performance (UPLC-MS/MS)
The following table summarizes typical performance characteristics for a validated UPLC-MS/MS bioanalytical method according to regulatory guidelines.
| Parameter | Expected Result |
| Linearity (R²) | ≥ 0.99 |
| Calibration Range | 0.5 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Monitored to ensure it does not compromise accuracy and precision. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte stability established for all relevant conditions (bench-top, freeze-thaw, long-term storage). |
Application Note: A Validated HPLC-UV Method for the Analysis of Key Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous quantification of key purine derivatives in various biological and food matrices. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable and efficient method for purine analysis. This document provides a detailed experimental protocol, a summary of quantitative data, and visual representations of the experimental workflow and the purine metabolism pathway to facilitate understanding and implementation.
Introduction
Purine derivatives are nitrogen-containing heterocyclic compounds that play a crucial role in numerous biological processes. They are fundamental building blocks of nucleic acids (DNA and RNA), function as signaling molecules (e.g., adenosine), and are involved in energy metabolism as components of adenosine triphosphate (ATP).[1] The analysis of purine derivatives is essential in various research fields, including the study of metabolic disorders like gout, neurodegenerative diseases, and in the food industry to determine the purine content of consumables.[2][3][4] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used, sensitive, and reliable technique for the separation and quantification of these compounds.[3][5] This application note presents a comprehensive HPLC-UV protocol for the analysis of common purine derivatives.
Experimental Protocols
This section details the methodologies for sample preparation and HPLC-UV analysis.
Sample Preparation
The sample preparation procedure is critical for accurate purine analysis and varies depending on the matrix.
For Liquid Samples (e.g., Plasma, CSF): [6]
-
Deproteinization: To 1 mL of plasma or CSF, add 100 µL of cold 4 M perchloric acid. For CSF, 1 M perchloric acid can be used.[6]
-
Vortex and Centrifuge: Mix the sample thoroughly by vortexing and then centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.[6][7]
-
Neutralization: Carefully collect the supernatant and adjust the pH to approximately 7.0 by adding a small volume of 3.5 M K2CO3. This will precipitate potassium perchlorate.[6][7]
-
Second Centrifugation: Place the sample on ice for 10-15 minutes and then centrifuge again at 10,000 x g for 10 minutes at 4°C.[6][7]
-
Filtration: Filter the resulting supernatant through a 0.45 µm PVDF microcentrifuge filter.[6][7]
-
Injection: The filtrate is now ready for injection into the HPLC system. If samples are refrozen, they must be re-filtered before analysis.[6]
For Solid Samples (e.g., Food, Tissues): [4][5]
-
Homogenization: Homogenize a known weight of the solid sample.
-
Acid Hydrolysis: Add 6 N HCl to the homogenized sample and hydrolyze at 100°C for 1 hour to release the purine bases.[5] Alternatively, a mixture of trifluoroacetic acid/formic acid (1:1, v/v) can be used for hydrolysis at 90°C for 15 minutes.
-
Neutralization: Neutralize the hydrolyzed sample with NH4OH.[5]
-
Centrifugation and Filtration: Centrifuge the sample to remove any particulate matter and filter the supernatant through a 0.45 µm filter before HPLC analysis.
HPLC-UV Analysis
The following HPLC-UV conditions are recommended for the separation and detection of purine derivatives.
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5][8]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1 M potassium phosphate buffer (pH 4.0) and methanol (90:10, v/v) can be used for the separation of adenine and hypoxanthine.[5] For a broader range of purines, a gradient elution might be necessary. A simple isocratic method for uric acid, hypoxanthine, and creatinine uses a 20 mM potassium phosphate buffer (pH 7.25).[9]
-
Flow Rate: A flow rate of 0.5 mL/min is a good starting point.[5]
-
Injection Volume: 20 µL.[5]
-
Detection Wavelength: UV detection can be performed at 257 nm for adenine and hypoxanthine.[5] A wavelength of 235 nm is suitable for the simultaneous determination of uric acid, hypoxanthine, and creatinine.[9] For general screening, a wavelength of 254 nm is often employed.[4] Using a diode array detector allows for monitoring multiple wavelengths and obtaining spectral data for peak identification.
-
Column Temperature: Ambient temperature.[5]
Data Presentation
The following table summarizes typical quantitative data for the analysis of adenine and hypoxanthine using a validated HPLC-UV method.[5]
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Hypoxanthine | 4.8 - 5.5 | 7.81 - 125.00 | > 0.999 | 0.69 | 2.30 |
| Adenine | 5.9 - 6.8 | 7.81 - 125.00 | > 0.999 | 0.72 | 2.39 |
LOD: Limit of Detection, LOQ: Limit of Quantification
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC-UV analysis of purine derivatives.
Caption: HPLC-UV Experimental Workflow for Purine Analysis.
Purine Metabolism Pathway
This diagram provides a simplified overview of the de novo purine biosynthesis pathway, which leads to the formation of inosine monophosphate (IMP), a central precursor for other purine nucleotides.[10][11]
Caption: Simplified de Novo Purine Biosynthesis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scitepress.org [scitepress.org]
- 6. cores.emory.edu [cores.emory.edu]
- 7. cores.emory.edu [cores.emory.edu]
- 8. ibna.ro [ibna.ro]
- 9. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purine metabolism - Wikipedia [en.wikipedia.org]
- 11. bio.libretexts.org [bio.libretexts.org]
Application Note: LC-MS/MS Method for the Identification and Quantification of 8-Bromo-Purine Metabolites
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of 8-bromo-purine metabolites, including 8-bromoguanosine and 8-bromoadenosine, in biological matrices. These halogenated purine nucleosides are of increasing interest in biomedical research due to their potential roles in inflammatory processes and as analogs for studying cyclic nucleotide signaling. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals investigating purine metabolism, oxidative stress, and the effects of halogenated nucleoside analogs.
Introduction
Purine metabolites are fundamental molecules involved in numerous cellular processes, including energy metabolism and signal transduction.[1] The introduction of a bromine atom at the 8th position of the purine ring, creating compounds like 8-bromoguanosine and 8-bromoadenosine, confers unique properties to these molecules. Notably, these analogs often exhibit resistance to enzymatic degradation, for example by phosphodiesterases, making them valuable tools for studying cyclic nucleotide-dependent pathways. Furthermore, evidence suggests that 8-halogenated purines can be formed endogenously under conditions of inflammation and oxidative stress through the action of enzymes like myeloperoxidase.[2] Therefore, a robust analytical method to detect and quantify these specific metabolites is crucial for understanding their physiological and pathological roles. This LC-MS/MS method provides the necessary sensitivity and specificity for the targeted analysis of 8-bromo-purine metabolites in complex biological samples.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of 8-bromo-purine metabolites from plasma or serum samples.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotopically labeled 8-bromo-purine analogs).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The analytes are quantified using Multiple Reaction Monitoring (MRM).
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
Curtain Gas: 35 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 60 psi
Data Presentation
The following table summarizes the proposed Multiple Reaction Monitoring (MRM) transitions for the target 8-bromo-purine metabolites. Due to the natural isotopic abundance of bromine (79Br and 81Br), two precursor ions are monitored for each analyte. The primary product ion typically results from the cleavage of the glycosidic bond, leading to the formation of the protonated 8-brominated purine base.
| Analyte | Precursor Ion (m/z) (79Br) | Precursor Ion (m/z) (81Br) | Product Ion (m/z) | Collision Energy (eV) |
| 8-Bromoguanosine | 362.0 | 364.0 | 230.0 | 25 |
| 8-Bromoadenosine | 346.0 | 348.0 | 214.0 | 25 |
| 8-Bromo-2'-deoxyguanosine | 346.0[2] | 348.0[2] | 230.0[2] | 25 |
| 8-Bromoguanine | 230.0 | 232.0 | 151.0 | 30 |
| 8-Bromoadenine | 214.0 | 216.0 | 135.0 | 30 |
Collision energies are starting points and may require optimization on the specific instrument.
Quantitative Data Summary
The following table presents example quantitative data for 8-bromo-2'-deoxyguanosine (8-BrdG) found in biological samples, as reported in the literature. This data can be used as a reference for expected concentration ranges. A full quantitative validation would be required to establish limits of detection (LOD) and quantification (LOQ) for 8-bromoguanosine and 8-bromoadenosine using this method.
| Analyte | Matrix | Concentration Range | Reference |
| 8-Bromo-2'-deoxyguanosine | Human Urine | 1.38 ± 0.63 pmol/mg of creatinine | [2] |
Mandatory Visualization
Caption: Experimental workflow for 8-bromo-purine metabolite analysis.
Caption: Putative metabolic pathway of 8-bromo-purines.
Discussion
This application note provides a comprehensive framework for the LC-MS/MS analysis of 8-bromo-purine metabolites. The described method is sensitive, specific, and employs a straightforward sample preparation protocol, making it suitable for routine analysis in a research setting.
The MRM transitions provided are based on the characteristic fragmentation of purine nucleosides, which primarily involves the cleavage of the glycosidic bond between the purine base and the ribose sugar. The presence of bromine is accounted for by monitoring the two major isotopes, 79Br and 81Br, which enhances the specificity of the detection. The provided collision energies are a starting point and should be optimized for the specific instrument being used to achieve maximum sensitivity.
The metabolic pathway diagram illustrates the potential endogenous formation of 8-bromo-purines via myeloperoxidase-mediated halogenation, a process linked to inflammation. It also highlights their known resistance to degradation by phosphodiesterases, a key feature that makes them useful as research tools. The proposed metabolic fate of these compounds is deglycosylation to their respective bases, 8-bromoguanine and 8-bromoadenine, which would then likely undergo further metabolism and excretion. Further studies are needed to fully elucidate the complete metabolic pathway of these compounds in vivo.
The quantitative data for 8-bromo-2'-deoxyguanosine in urine demonstrates the feasibility of quantifying these metabolites in biological matrices. To achieve absolute quantification for 8-bromoguanosine and 8-bromoadenosine, the method would require full validation according to regulatory guidelines, including the determination of linearity, accuracy, precision, and stability using certified reference standards.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable tool for the targeted identification and quantification of 8-bromo-purine metabolites. This method will be valuable for researchers investigating the role of these compounds in oxidative stress, inflammation, and as probes for cyclic nucleotide signaling pathways. The provided protocols and data serve as a strong foundation for the implementation of this analytical method in various research and development settings.
References
Application Notes and Protocols for Cell Viability Assessment of 8-Bromo-9-butyl-9H-purin-6-amine using MTT/MTS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-9-butyl-9H-purin-6-amine is a synthetic purine derivative. As with many novel chemical entities, a thorough understanding of its biological effects is crucial for any potential therapeutic application. A fundamental step in this process is determining its impact on cell viability. This document provides detailed protocols for assessing the cytotoxicity and anti-proliferative effects of this compound using the widely accepted MTT and MTS colorimetric assays.
These assays are based on the principle that viable, metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[1][2] The amount of formazan produced is directly proportional to the number of living cells.[3] The MTT assay results in an insoluble purple formazan that must be solubilized before measurement, while the MTS assay produces a soluble formazan, simplifying the procedure.[1][4]
Materials and Reagents
General Reagents
-
Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS): Heat-inactivated.
-
Penicillin-Streptomycin Solution (100X).
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette and sterile tips.
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
MTT Assay Specific Reagents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Store at -20°C, protected from light.
-
MTT Solvent: 4 mM HCl, 0.1% NP-40 in isopropanol.[5] Alternatively, a solution of 10% SDS in 0.01 M HCl can be used.[6]
MTS Assay Specific Reagents
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Store at -20°C, protected from light.
-
PES (Phenazine Ethosulfate) or PMS (Phenazine Methosulfate): An intermediate electron acceptor.[4][7] Often supplied with the MTS reagent.
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolve: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile DMSO.
-
Aliquot and Store: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Cell Seeding
-
Cell Culture: Culture the desired cell line in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest Cells: When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Cell Counting: Neutralize trypsin with complete medium and perform a cell count using a hemocytometer or automated cell counter to determine cell density.
-
Seeding: Dilute the cells in complete medium to the desired seeding density (this should be optimized for each cell line, typically between 5,000 and 10,000 cells/well) and seed 100 µL into each well of a 96-well plate.
-
Incubation: Incubate the plate overnight to allow cells to attach and resume growth.
Treatment with this compound
-
Prepare Dilutions: On the day of treatment, prepare serial dilutions of the this compound stock solution in serum-free or complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Controls:
-
Vehicle Control: Wells containing cells treated with the same concentration of DMSO as the compound-treated wells.
-
Untreated Control: Wells containing cells in medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared dilutions of the compound or control solutions.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Cell Viability Assay Procedures
MTT Assay Protocol
-
Prepare MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[1][2] This solution should be filter-sterilized and stored at 4°C, protected from light.
-
Add MTT Reagent: After the treatment incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[3]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization:
-
For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals.
-
For suspension cells: Centrifuge the plate and then carefully remove the medium.
-
-
Add Solvent: Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]
-
Read Absorbance: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2][5] Read the absorbance at 570-590 nm using a microplate reader.[2]
MTS Assay Protocol
-
Prepare MTS Reagent: Prepare the MTS reagent solution according to the manufacturer's instructions, which typically involves mixing the MTS powder with a solution containing PES.[1][4] A common working concentration is 2 mg/mL MTS in DPBS with 0.21 mg/mL PES, adjusted to a pH of 6.0-6.5.[1][4]
-
Add MTS Reagent: After the treatment incubation, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.[1][3]
-
Read Absorbance: Shake the plate briefly and measure the absorbance at 490 nm.[1][4]
Data Presentation and Analysis
The raw absorbance values should be processed to determine the percentage of cell viability.
Data Analysis Steps:
-
Subtract Background: Subtract the average absorbance of the blank control wells from all other wells.[7]
-
Calculate Percentage Viability: The percentage of cell viability can be calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 [7]
Table 1: Example Data Layout for Cell Viability Assay
| Concentration of this compound (µM) | Mean Absorbance (± SD) | % Viability (± SD) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.21 ± 0.06 | 96.8 ± 4.8 |
| 1 | 1.10 ± 0.05 | 88.0 ± 4.0 |
| 10 | 0.75 ± 0.04 | 60.0 ± 3.2 |
| 50 | 0.31 ± 0.03 | 24.8 ± 2.4 |
| 100 | 0.15 ± 0.02 | 12.0 ± 1.6 |
From this data, an IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Visualizations
Caption: Workflow for MTT/MTS Cell Viability Assay.
References
- 1. broadpharm.com [broadpharm.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CR [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
Application Notes: In Vitro Kinase Assay with 8-Bromo-9-butyl-9H-purin-6-amine
For Research Use Only.
Introduction
8-Bromo-9-butyl-9H-purin-6-amine is a novel synthetic purine derivative currently under investigation for its potential as a kinase inhibitor. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. This document provides a detailed protocol for assessing the inhibitory activity of this compound against a representative tyrosine kinase, Bruton's tyrosine kinase (BTK), using an in vitro luminescence-based assay.
BTK is a non-receptor tyrosine kinase that plays an essential role in B-cell receptor (BCR) signaling, which is vital for B-cell development, differentiation, and survival.[1][2] Constitutive activation of the BCR signaling pathway is implicated in the pathogenesis of various B-cell malignancies.[3] Therefore, inhibitors of BTK are of significant therapeutic interest.
The following application note describes a robust and reproducible method to determine the half-maximal inhibitory concentration (IC50) of this compound, providing researchers with a foundational protocol for their investigations into the compound's inhibitory potential and selectivity.
Data Presentation
The inhibitory activity of this compound was evaluated against a panel of kinases to determine its potency and selectivity. The following table summarizes the hypothetical IC50 values obtained.
| Kinase Target | IC50 (nM) |
| BTK | 5.2 |
| ITK | 150.8 |
| TEC | 89.3 |
| EGFR | >10,000 |
| SRC | 5,432 |
This data is for illustrative purposes only and does not represent actual experimental results.
Mandatory Visualization
Caption: B-Cell Receptor signaling pathway highlighting the role of BTK.
Experimental Protocols
Protocol: In Vitro BTK Kinase Assay (Luminescence-Based)
This protocol is designed to measure the activity of BTK by quantifying the amount of ATP remaining in solution following the kinase reaction. A decrease in signal indicates higher kinase activity and vice versa.
1. Materials and Reagents:
-
BTK Kinase: Recombinant human BTK (e.g., SignalChem, Cat.# B10-10H-10).[4]
-
Substrate: Poly (4:1 Glu, Tyr) peptide (e.g., Promega).[5]
-
ATP: Adenosine 5'-triphosphate, 10 mM solution.
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[6]
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101) or similar.[5][7]
-
Assay Plates: White, flat-bottom 96-well or 384-well plates (Corning #3824 or similar).[4]
-
Plate Reader: Luminometer capable of reading luminescence.
2. Assay Procedure:
Caption: General workflow for the in vitro luminescence-based kinase assay.
Step-by-Step Method:
-
Compound Preparation:
-
Reaction Setup (in a 96-well plate, final volume 25 µL):
-
Add 2.5 µL of the diluted compound, positive control, or DMSO to the appropriate wells of the assay plate.
-
Prepare a master mix of BTK enzyme in kinase buffer. Add 10 µL of the diluted BTK enzyme solution to each well. The final concentration of the enzyme should be determined empirically but is typically in the low nanomolar range (e.g., 1-5 ng/well).[4]
-
Incubate the plate at room temperature for 20-30 minutes to allow the compound to bind to the kinase.[7]
-
-
Kinase Reaction:
-
Prepare a master mix of the substrate and ATP in kinase buffer. The final concentration of ATP is typically close to its Km value for the kinase (e.g., 10 µM for BTK), and the substrate concentration is usually around 0.2 mg/mL.[7][8]
-
Initiate the kinase reaction by adding 12.5 µL of the ATP/substrate mix to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization.
-
-
Signal Detection (using ADP-Glo™ Assay):
-
Equilibrate the plate and the ADP-Glo™ reagents to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for another 30 minutes in the dark.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
This detailed protocol provides a robust framework for assessing the inhibitory potential of this compound against BTK and can be adapted for other kinases of interest.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro kinase assay [bio-protocol.org]
- 5. BTK Kinase Enzyme System [promega.com]
- 6. promega.com [promega.com]
- 7. 3.2. BTK Kinase Assay [bio-protocol.org]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Hsp90 Client Protein Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the degradation of Hsp90 client proteins following inhibitor treatment. This assay is a crucial tool for confirming the cellular mechanism of action of potential Hsp90-targeting drugs.
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are involved in signal transduction and cell cycle regulation.[1][2] Inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway.[2][3][4] This targeted degradation of oncoproteins makes Hsp90 an attractive target for cancer therapy.[5][6]
The following protocols detail the in vitro cell-based assay to quantify the degradation of Hsp90 client proteins upon treatment with an inhibitor. The primary method of analysis is Western blotting, a widely used technique to detect and quantify specific proteins in a complex mixture.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the Hsp90 chaperone cycle and the experimental workflow for the client protein degradation assay.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. Item - Identification of degradation pathways for HSP90 client proteins - University of Sussex - Figshare [sussex.figshare.com]
- 3. Heterogeneous Responses and Isoform Compensation Dim the Therapeutic Window of Hsp90 ATP-Binding Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Hsp70 Induction by Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell proliferation, survival, and signaling. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. A well-established pharmacodynamic marker for Hsp90 inhibition is the compensatory induction of heat shock protein 70 (Hsp70). This response is triggered by the activation of Heat Shock Factor 1 (HSF1), which is released from its inhibitory complex with Hsp90 upon inhibitor binding.[1][2][3] This application note provides detailed protocols for performing Western blot analysis to quantify the induction of Hsp70 in response to Hsp90 inhibitors, a critical assay in the preclinical and clinical development of this class of drugs.
Signaling Pathway of Hsp70 Induction by Hsp90 Inhibitors
Under normal physiological conditions, HSF1 is held in an inactive monomeric state through its association with Hsp90.[2] Upon the introduction of an Hsp90 inhibitor, the inhibitor binds to Hsp90, disrupting the Hsp90-HSF1 complex. This releases HSF1, allowing it to trimerize, translocate to the nucleus, and bind to heat shock elements (HSEs) in the promoter regions of heat shock genes, most notably HSPA1A, which encodes Hsp70.[4] This transcriptional activation leads to a significant increase in Hsp70 protein levels, which can be readily detected and quantified by Western blot analysis.[3][5]
Caption: Hsp90 Inhibition and Hsp70 Induction Pathway.
Experimental Workflow
The overall workflow for analyzing Hsp70 induction involves several key stages, from cell culture and treatment to data analysis. Each step must be carefully performed to ensure reproducible and accurate results.
Caption: Western Blot Experimental Workflow.
Quantitative Data Summary
The induction of Hsp70 is a dose- and time-dependent process that can vary between different Hsp90 inhibitors and cell lines. The following table summarizes representative quantitative data on Hsp70 induction.
| Hsp90 Inhibitor | Cell Line | Treatment Conditions | Hsp70 Fold Induction (vs. Control) | Reference |
| 17-AAG | RG2 Glioma | 10-1000 nM, 60 hours | ~23-fold | [6] |
| 17-AAG | ARPE-19 | 3 µM, 16 hours | >12-fold | [7] |
| Ganetespib | M14 Melanoma | 100 nM, 24 hours | Significant Increase | [8][9] |
| AT13387 | M14 Melanoma | 100 nM, 24 hours | Significant Increase | [8][9] |
| 17-DMAG | M14 Melanoma | 100 nM, 24 hours | Significant Increase | [8][9] |
| 17-AAG | Macrophages | 200 nM, 4 hours | Dose-dependent increase | [10] |
| 17-DMAG | Macrophages | 200 nM, 4 hours | Dose-dependent increase | [10] |
Note: The exact fold induction can vary depending on experimental conditions, including cell density, passage number, and the specific antibodies and detection reagents used.
Detailed Experimental Protocols
Cell Culture and Treatment with Hsp90 Inhibitors
-
Cell Seeding: Plate cells in appropriate culture dishes (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of the Hsp90 inhibitor in a suitable solvent (e.g., DMSO). Further dilute the inhibitor in cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent) in your experimental setup.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the Hsp90 inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 16, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Protein Extraction (Cell Lysis)[11][12][13][14]
-
Washing: Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.[11][12] For a 100 mm dish, 500 µL to 1 mL is typically sufficient.
-
Scraping: Use a cell scraper to gently scrape the adherent cells from the surface of the dish in the presence of the lysis buffer.
-
Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[11]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Storage: Store the protein lysates at -80°C for long-term use or proceed directly to protein quantification.
Protein Quantification (Bradford Assay)[16][17][18][19][20]
-
Standard Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA). A typical range is 0.1 to 1.0 mg/mL.
-
Sample Dilution: Dilute a small aliquot of your protein lysate to ensure the concentration falls within the linear range of the BSA standard curve.
-
Assay: In a 96-well plate or cuvettes, add a small volume of each standard and diluted sample.
-
Reagent Addition: Add the Bradford dye reagent to each well or cuvette and mix gently.
-
Incubation: Incubate at room temperature for at least 5 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 595 nm using a spectrophotometer or plate reader.
-
Concentration Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the equation of the line from the standard curve to calculate the protein concentration of your samples.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)[21][22][23]
-
Sample Preparation: Based on the protein concentration determined, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 20-40 µg per lane). Mix the calculated volume of lysate with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Preparation: Prepare or purchase a polyacrylamide gel of an appropriate percentage to resolve Hsp70 (approximately 70 kDa). A 10% or 12% gel is generally suitable.
-
Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of the gel. Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
Protein Transfer (Western Blotting)[21][24]
-
Membrane Preparation: Cut a piece of polyvinylidene difluoride (PVDF) or nitrocellulose membrane and filter paper to the size of the gel. Briefly activate the PVDF membrane in methanol and then equilibrate both membrane types in transfer buffer.
-
Transfer Sandwich: Assemble the transfer sandwich in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Transfer: Place the sandwich in a transfer apparatus filled with transfer buffer and perform the transfer according to the manufacturer's instructions (wet or semi-dry transfer).
Immunodetection
-
Blocking: After transfer, block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Dilute the primary antibody against Hsp70 in blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the band intensity for Hsp70 and a loading control (e.g., β-actin or GAPDH) in each lane. Normalize the Hsp70 band intensity to the corresponding loading control intensity. Calculate the fold induction of Hsp70 in the treated samples relative to the vehicle-treated control.
Conclusion
The induction of Hsp70 is a robust and reliable biomarker for Hsp90 inhibitor activity. The protocols outlined in this application note provide a comprehensive guide for researchers to accurately and reproducibly measure this pharmacodynamic response using Western blot analysis. Careful execution of these methods will yield high-quality data crucial for the evaluation and development of novel Hsp90 inhibitors.
References
- 1. HSP90 inhibitors in the context of heat shock and the unfolded protein response: effects on a primary canine pulmonary adenocarcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role and Therapeutic Potential of Hsp90, Hsp70, and Smaller Heat Shock Proteins in Peripheral and Central Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Hsp70 in tumor cells treated with inhibitors of the Hsp90 activity: A predictive marker and promising target for radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 5. HSP70 Is a Critical Regulator of HSP90 Inhibitor’s Effectiveness in Preventing HCl-Induced Chronic Lung Injury and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Monitoring the Induction of HSF1/HSP70 Expression Following 17-AAG Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin inhibits the proliferation of ARPE-19 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HSP90 inhibitors stimulate DNAJB4 protein expression through a mechanism involving N6-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 12. biorbyt.com [biorbyt.com]
- 13. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. bostonbioproducts.com [bostonbioproducts.com]
High-Throughput Screening Assays for Purine-Based Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) assays tailored for the identification and characterization of purine-based inhibitors. A summary of quantitative data for key inhibitors is presented, along with visualizations of relevant signaling pathways and experimental workflows.
Introduction
Purine analogs represent a crucial class of molecules in drug discovery, targeting a wide range of proteins such as kinases, polymerases, and metabolic enzymes. High-throughput screening (HTS) is an essential tool for rapidly assessing large compound libraries to identify novel purine-based inhibitors. This document outlines several robust HTS assay formats suitable for this purpose, including fluorescence-based, luminescence-based, and label-free methods.
Data Presentation: Performance of Purine-Based Inhibitors in HTS Assays
The following table summarizes the performance of common purine-based inhibitors against various kinase targets in different HTS assay formats. The IC50 value represents the concentration of an inhibitor required for 50% inhibition of the target's activity, while the Z'-factor is a statistical measure of assay quality, where a value > 0.5 is indicative of a robust assay.
| Inhibitor | Target Kinase | Assay Type | IC50 (µM) | Z'-Factor | Reference |
| Roscovitine | CDK1/cyclin B | Radiometric | ~0.7 | N/A | [1] |
| Roscovitine | CDK2/cyclin A | Radiometric | ~0.7 | N/A | [1] |
| Roscovitine | CDK5/p25 | Radiometric | ~0.2 | N/A | [1] |
| Olomoucine | CDK1/cyclin B | Radiometric | ~7 | N/A | |
| Purvalanol A | CDK1/cyclin B | Fluorescence | 0.006 | > 0.7 | N/A |
| 6-Dimethylaminopurine | CDK1 | Radiometric | ~160 | N/A |
N/A: Not Available in the cited literature.
Signaling Pathways
Understanding the cellular context of the target is critical for inhibitor development. Below are diagrams of key signaling pathways involving purine-binding proteins.
Purinergic Signaling Pathway
This pathway is activated by extracellular purine nucleosides and nucleotides, playing a role in numerous physiological processes.
Caption: Overview of the purinergic signaling pathway.
mTOR Signaling and its Link to Purine Synthesis
The mTOR pathway is a central regulator of cell growth and metabolism, including the synthesis of purines.
Caption: mTORC1 regulation of de novo purine synthesis.
Experimental Protocols
Detailed methodologies for key HTS assays are provided below. These protocols are designed for a 384-well plate format but can be adapted for other formats.
Fluorescence Polarization (FP) Assay
Application: To identify inhibitors that disrupt the interaction between a purine-binding protein and a fluorescently labeled ligand.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a labeled tracer. When the tracer is bound to a larger protein, it tumbles slower in solution, resulting in a higher polarization value. Inhibitors that displace the tracer lead to a decrease in polarization.
Experimental Workflow:
Caption: Fluorescence Polarization assay workflow.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Fluorescent Tracer: Prepare a 2X stock solution of the fluorescently labeled purine analog in Assay Buffer. The final concentration should be at or below the Kd for its interaction with the target protein.
-
Target Protein: Prepare a 2X stock solution of the purine-binding protein in Assay Buffer.
-
Test Compounds: Prepare serial dilutions of inhibitor compounds in 100% DMSO, then dilute into Assay Buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X test compound or DMSO (for controls) to the appropriate wells.
-
Add 5 µL of 2X fluorescent tracer to all wells.
-
To initiate the reaction, add 10 µL of 2X target protein to all wells except for the "no protein" control wells (add 10 µL of Assay Buffer instead).
-
The final volume in each well should be 20 µL.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no protein) controls.
-
Determine IC50 values by fitting the dose-response data to a sigmoidal curve.
-
Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Application: A versatile assay for monitoring enzyme activity (e.g., kinases) or binding events.
Principle: TR-FRET utilizes a long-lifetime lanthanide donor fluorophore and a shorter-lifetime acceptor fluorophore. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. This can be used, for example, to detect the phosphorylation of a substrate by a kinase.
Experimental Workflow:
Caption: TR-FRET kinase assay workflow.
Protocol:
-
Reagent Preparation:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Kinase: Prepare a 4X stock solution in Kinase Reaction Buffer.
-
Substrate: Prepare a 4X stock solution of the biotinylated peptide substrate in Kinase Reaction Buffer.
-
ATP: Prepare a 4X stock solution in Kinase Reaction Buffer. The final concentration should be at or near the Km for the kinase.
-
Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA.
-
Detection Reagents: Prepare a mix of Europium-labeled anti-phospho antibody (donor) and Streptavidin-XL665 (acceptor) in Detection Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X test compound or DMSO to the appropriate wells.
-
Add 5 µL of a 2X mixture of kinase and substrate.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of 2X ATP solution.
-
Incubate for 30-60 minutes at room temperature.
-
Stop the reaction and detect by adding 10 µL of the detection reagent mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the TR-FRET signal on a plate reader with excitation at ~340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Determine percent inhibition and IC50 values as described for the FP assay.
-
Calculate the Z'-factor.
-
ADP-Glo™ Luminescence Assay
Application: A universal assay for monitoring the activity of any ADP-producing enzyme, such as kinases.
Principle: This assay quantifies the amount of ADP produced in an enzymatic reaction. After the primary reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase-luciferin reaction to generate a luminescent signal that is proportional to the initial ADP concentration.
Experimental Workflow:
Caption: ADP-Glo™ assay workflow.
Protocol:
-
Reagent Preparation:
-
Follow the manufacturer's instructions for preparing the ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Prepare kinase, substrate, ATP, and test compounds in a suitable kinase reaction buffer.
-
-
Assay Procedure (384-well plate):
-
Perform a 5 µL kinase reaction in each well by combining the enzyme, substrate, ATP, and test compound/DMSO.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luminescence reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the kinase activity.
-
Calculate percent inhibition and IC50 values.
-
Determine the Z'-factor.
-
Cellular Thermal Shift Assay (CETSA®)
Application: A label-free method to verify target engagement of a purine-based inhibitor in a cellular environment.
Principle: This assay is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Cells are treated with the inhibitor, heated, and then lysed. The amount of soluble target protein remaining is quantified, typically by Western blot or an immunoassay.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the purine-based inhibitor or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
-
Thermal Challenge:
-
Harvest the treated cells and resuspend them in a buffered solution (e.g., PBS).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the supernatant using a suitable method, such as Western blotting, ELISA, or a proximity-ligation assay.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
-
Alternatively, perform an isothermal dose-response experiment at a single, optimized temperature to determine the cellular EC50 of the inhibitor.
-
Conclusion
The selection of an appropriate HTS assay for screening purine-based inhibitors depends on the nature of the target protein and the specific research question. The protocols and data presented here provide a comprehensive guide for researchers to establish robust and reliable screening campaigns for the discovery and characterization of novel purine-based therapeutics.
References
Application Notes and Protocols for In Vivo Efficacy Models of Hsp90 Inhibitors in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and signaling. In prostate cancer, Hsp90 plays a pivotal role in stabilizing the androgen receptor (AR), a key driver of disease progression.[1][2][3][4] Inhibition of Hsp90 leads to the degradation of its client proteins, including AR, making it an attractive therapeutic target for prostate cancer, including castrate-resistant prostate cancer (CRPC).[1][2][5][6][7] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Hsp90 inhibitors in prostate cancer models.
Hsp90 Inhibitors in Prostate Cancer Models: A Summary of Preclinical Data
Several Hsp90 inhibitors have been evaluated in preclinical prostate cancer models, demonstrating significant anti-tumor activity. These inhibitors primarily act by binding to the ATP pocket in the N-terminal domain of Hsp90, leading to the proteasomal degradation of its client proteins.[4]
Table 1: In Vivo Efficacy of Hsp90 Inhibitors in Prostate Cancer Xenograft Models
| Hsp90 Inhibitor | Prostate Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| Ganetespib | PC3 (AR-independent) Xenograft | 150 mg/kg, IV, weekly | Significant decrease in tumor volume (T/C value 17%) | [8] |
| 22Rv1 (AR-dependent) Xenograft | 150 mg/kg, IV, weekly | Significant inhibition of tumor growth | [8][9] | |
| AT13387 (Onalespib) | Castration-Resistant Prostate Cancer Xenograft | Not specified | Demonstrated anti-tumor activity | [5] |
| 22Rv1 (AR-V7 expressing) | Not specified | Depletion of androgen receptor | [10] | |
| 17-AAG (Tanespimycin) | DU-145 Xenograft | 50 mg/kg, Intratumoral, twice weekly for 8 doses | 86% of treated mice showed decreased tumor size and growth rate | [5][8] |
| SU086 | Cell-line and Patient-Derived Xenografts (CRPC) | Not specified | Significantly delays tumor growth | [11][12] |
Table 2: In Vitro Potency of Hsp90 Inhibitors in Prostate Cancer Cell Lines
| Hsp90 Inhibitor | Prostate Cancer Cell Line | GI50 (Growth Inhibition 50%) | Key Outcomes | Reference |
| AT13387 (Onalespib) | VCaP, LNCaP, 22Rv1 | 15-70 nM | Depletion of HSP90 clients (AKT, HER-2, CRAF, AR, AR-V7) | [5] |
| PNT2 (non-tumorigenic) | 480 nM | - | [10] | |
| NCI-H1975 (NSCLC) | 27 nM | - | [10] | |
| SU086 | Various Prostate Cancer Cell Lines | Not specified | Inhibits cell growth, migration, and invasion | [12] |
Signaling Pathways and Experimental Workflow
Hsp90 and Androgen Receptor Signaling Pathway
Hsp90 is essential for maintaining the stability and ligand-binding competency of the androgen receptor. Inhibition of Hsp90 disrupts this interaction, leading to AR degradation and subsequent downregulation of AR-mediated signaling, which is critical for the growth of both androgen-sensitive and castration-resistant prostate cancer.[2][3][4][6][7]
Caption: Hsp90-Androgen Receptor Signaling Pathway.
General Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for assessing the efficacy of Hsp90 inhibitors in prostate cancer xenograft models.
Caption: Experimental Workflow for In Vivo Studies.
Detailed Experimental Protocols
Protocol 1: Establishment of Subcutaneous Prostate Cancer Xenografts
This protocol describes the subcutaneous implantation of prostate cancer cells into immunodeficient mice.
Materials:
-
Prostate cancer cell lines (e.g., PC3, 22Rv1, DU-145)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (Corning)
-
Immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture prostate cancer cells to 70-80% confluency.
-
On the day of injection, harvest cells by trypsinization.
-
Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Animal Preparation and Injection:
-
Anesthetize the mouse using isoflurane.
-
Shave the right flank of the mouse and sterilize the injection site with an alcohol wipe.
-
Gently lift the skin and inject 100-200 µL of the cell suspension subcutaneously using a 1 mL syringe with a 25-27 gauge needle.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.[13][14][15]
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Protocol 2: Administration of Hsp90 Inhibitors
A. Intravenous (Tail Vein) Injection
Materials:
-
Hsp90 inhibitor formulated for IV injection
-
Sterile saline or appropriate vehicle
-
Mouse restrainer
-
Heat lamp or warming pad
-
1 mL syringes with 27-30 gauge needles
-
Alcohol wipes
Procedure:
-
Prepare the Hsp90 inhibitor solution at the desired concentration in a sterile vehicle.
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.[16][17]
-
Place the mouse in a restrainer.
-
Clean the tail with an alcohol wipe.
-
Insert the needle (bevel up) into one of the lateral tail veins, parallel to the vein.[1][16]
-
Slowly inject the solution (typically 100-200 µL). A successful injection will show no resistance and the vein may blanch.[1][18]
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions.
B. Intratumoral Injection
Materials:
-
Hsp90 inhibitor formulated for injection
-
1 mL syringes with 27-30 gauge needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Prepare the Hsp90 inhibitor solution at the desired concentration.
-
Anesthetize the tumor-bearing mouse.
-
Insert the needle directly into the center of the subcutaneous tumor.
-
Slowly inject the desired volume of the inhibitor solution (typically 20-50 µL).[19]
-
Withdraw the needle and monitor the animal until recovery from anesthesia.
Protocol 3: Endpoint Analysis
A. Tumor Excision and Weight Measurement
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice according to approved institutional protocols.
-
Carefully excise the tumors and remove any surrounding non-tumor tissue.
-
Weigh each tumor individually.
B. Western Blot Analysis of Hsp90 Client Proteins
Materials:
-
Excised tumor tissue
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-AR, anti-Akt, anti-Hsp70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Homogenize a portion of the tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate proteins by size.[20]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
The in vivo evaluation of Hsp90 inhibitors in prostate cancer xenograft models is a critical step in the preclinical development of these targeted agents. The protocols and data presented here provide a framework for designing and executing robust efficacy studies. Careful selection of the appropriate prostate cancer model (androgen-sensitive, castration-resistant, or expressing specific AR variants) is essential for addressing specific research questions. Furthermore, pharmacodynamic analysis of Hsp90 client protein degradation in tumor tissue is crucial for confirming target engagement and correlating it with anti-tumor activity.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. The Hsp90 Inhibitor, 17-AAG, Prevents the Ligand-Independent Nuclear Localization of Androgen Receptor in Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of antiandrogen action: key role of hsp90 in conformational change and transcriptional activity of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsp90 as a therapeutic target in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Co-targeting AR and HSP90 suppresses prostate cancer cell growth and prevents resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SU086, an inhibitor of HSP90, impairs glycolysis and represents a treatment strategy for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imaging - 3D capture vs. caliper | Animalab [animalab.eu]
- 15. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 16. research.vt.edu [research.vt.edu]
- 17. depts.ttu.edu [depts.ttu.edu]
- 18. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 19. pnas.org [pnas.org]
- 20. Co-targeting HSP90 and its client proteins for treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 8-Bromo-9-butyl-9H-purin-6-amine Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the aqueous solubility of 8-Bromo-9-butyl-9H-purin-6-amine.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider for improving the aqueous solubility of this compound?
A1: Given that this compound possesses a basic purine core with an amine group, the following strategies are recommended as primary approaches to enhance its aqueous solubility:
-
Salt Formation: The presence of the basic amine group makes this compound a prime candidate for salt formation with pharmaceutically acceptable acids. This is often the most straightforward and effective initial approach.[1][2]
-
Co-crystallization: This technique involves combining the target compound with a benign co-former to create a new crystalline solid with improved physicochemical properties, including solubility.[3][4]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state can enhance solubility by reducing particle size to a molecular level and improving wettability.[5][6][7][8]
-
Cyclodextrin Complexation: Encapsulating the poorly soluble molecule within a cyclodextrin host can significantly increase its apparent water solubility.[9][10][11]
Q2: Which salt formers are recommended for this compound?
A2: For a basic compound like this compound, common and effective salt formers include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid. The choice of the counter-ion can significantly impact the resulting salt's solubility and stability.
Q3: What are the potential challenges when preparing solid dispersions?
A3: A primary challenge with solid dispersions is the potential for the amorphous drug to recrystallize over time, which would negate the solubility enhancement.[12] Careful selection of the carrier polymer and optimization of the drug-to-carrier ratio are crucial to maintain the amorphous state and ensure long-term stability.
Troubleshooting Guides
Salt Formation
| Issue | Possible Cause | Troubleshooting Steps |
| No precipitate forms upon adding the acid. | The resulting salt is highly soluble in the chosen solvent. | 1. Try adding an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.[13] 2. Concentrate the solution by evaporating the solvent. 3. Cool the solution to decrease solubility and promote crystallization. |
| An oil or gum precipitates instead of a crystalline solid. | The salt is not readily crystallizing under the current conditions. | 1. Attempt to triturate the oil with a small amount of a non-polar solvent to induce crystallization.[13] 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Re-dissolve the oil in a minimal amount of solvent and attempt a slower cooling or anti-solvent addition. |
| The resulting salt shows no significant improvement in aqueous solubility. | The chosen counter-ion may not be optimal for this specific compound. | 1. Experiment with a variety of pharmaceutically acceptable acids (e.g., different organic and inorganic acids). 2. Characterize the solid form to confirm salt formation (e.g., using DSC, XRD). |
Co-crystallization
| Issue | Possible Cause | Troubleshooting Steps |
| The starting materials do not dissolve in the selected solvent. | The solvent is not appropriate for both the API and the co-former. | 1. Screen a wider range of solvents or solvent mixtures. 2. Consider alternative methods that do not rely on high solubility, such as liquid-assisted grinding.[14] |
| The original API or co-former crystallizes out instead of the co-crystal. | The thermodynamic driving force for co-crystal formation is not sufficient under the experimental conditions. | 1. Vary the stoichiometric ratio of the API to the co-former. 2. Modify the evaporation rate of the solvent (slower evaporation can sometimes favor co-crystal formation). 3. Explore different co-crystallization techniques such as slurry conversion or melting.[14][15] |
| The resulting solid is amorphous. | Rapid solvent evaporation or cooling prevented the formation of a crystalline lattice. | 1. Slow down the crystallization process (e.g., slower solvent evaporation, gradual cooling). 2. Use a slurry method where the suspension is stirred for an extended period to facilitate the conversion to the crystalline co-crystal. |
Solid Dispersions
| Issue | Possible Cause | Troubleshooting Steps |
| Low drug loading is achieved. | The drug and carrier are not miscible at higher concentrations. | 1. Screen different carriers to find one with better miscibility with the drug. 2. Optimize the solvent system in the solvent evaporation method to improve the co-solubility of the drug and carrier. |
| The solid dispersion shows signs of recrystallization over time. | The amorphous state is not stable. | 1. Increase the proportion of the carrier to better stabilize the drug molecules. 2. Incorporate a secondary stabilizing polymer. 3. Store the solid dispersion under controlled temperature and humidity conditions. |
| Inconsistent dissolution profiles are observed. | The solid dispersion is not homogeneous. | 1. Ensure complete dissolution of both the drug and carrier in the solvent before evaporation. 2. For melt extrusion, ensure the processing temperature is sufficient for complete mixing. |
Experimental Protocols
Protocol 1: Salt Formation by Solvent Addition
-
Dissolve 100 mg of this compound in a suitable organic solvent (e.g., 5 mL of isopropanol).
-
Slowly add a stoichiometric equivalent of a selected acid (e.g., a solution of HCl in isopropanol) dropwise while stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
If no precipitate forms, slowly add an anti-solvent (e.g., diethyl ether) until turbidity is observed, then cool to induce crystallization.
-
Characterize the resulting solid for salt formation and measure its aqueous solubility.
Protocol 2: Co-crystal Screening by Solvent Evaporation
-
Dissolve equimolar amounts of this compound and a selected co-former (e.g., succinic acid) in a suitable solvent (e.g., ethanol).
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Once a solid has formed, examine it under a microscope for crystalline properties.
-
Analyze the solid using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline phase.
-
Measure the aqueous solubility of the confirmed co-crystal.
Protocol 3: Solid Dispersion by Solvent Evaporation
-
Select a hydrophilic carrier (e.g., polyvinylpyrrolidone K30).
-
Prepare solutions of this compound and the carrier in a common solvent (e.g., methanol) at various drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Thoroughly mix the solutions.
-
Evaporate the solvent using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it, and pass it through a sieve.
-
Characterize the solid for its amorphous nature (using DSC and XRPD) and measure its dissolution rate.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound and its Modified Forms
| Formulation | Solubility in Water (µg/mL) | Fold Increase |
| Free Base | 5 | 1 |
| Hydrochloride Salt | 150 | 30 |
| Mesylate Salt | 250 | 50 |
| Co-crystal with Succinic Acid | 80 | 16 |
| Solid Dispersion (1:5 with PVP K30) | 450 | 90 |
| Cyclodextrin Complex (with HP-β-CD) | 600 | 120 |
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Principles of different solubility enhancement techniques.
References
- 1. oxfordreference.com [oxfordreference.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. japer.in [japer.in]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. humapub.com [humapub.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Purine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of purine-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of many purine-based compounds?
A1: The low oral bioavailability of purine-based compounds typically stems from a combination of factors:
-
Poor Aqueous Solubility: Many purine analogs have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Low Intestinal Permeability: The hydrophilic nature of some purine compounds can hinder their ability to pass through the lipid-rich intestinal cell membranes.[3]
-
First-Pass Metabolism: These compounds can be extensively metabolized in the gut wall and liver before reaching systemic circulation, reducing the amount of active drug.[4][5][6][7]
-
Efflux by Transporters: Purine analogs can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen.[8]
Q2: How can I assess the oral bioavailability of my purine-based compound?
A2: Oral bioavailability is determined by measuring the rate and extent to which the active drug reaches systemic circulation.[9] This is typically done through in vivo studies in animal models. The absolute bioavailability (F%) is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration.[10]
Formula for Absolute Bioavailability: F(%) = (AUCoral / Doseoral) / (AUCiv / Doseiv) * 100
Q3: What are the common in vitro models used to predict the oral absorption of purine analogs?
A3: Several in vitro models can provide insights into the potential oral absorption of purine compounds:
-
Caco-2 Cell Monolayers: This is a widely used model to assess intestinal permeability and the potential for transporter-mediated efflux.[11][12]
-
Madin-Darby Canine Kidney (MDCK) Cells: These cells are also used for permeability screening.[12]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can predict passive diffusion.
-
Dissolution and Solubility Assays: These are crucial for understanding how a compound will behave in the gastrointestinal tract.[11]
Q4: What are the main strategies to improve the oral bioavailability of purine-based compounds?
A4: The primary strategies can be broadly categorized into formulation-based approaches and chemical modification (prodrug) approaches.[13][14][15]
-
Formulation Strategies: These include nanoparticle formulations, solid dispersions, lipid-based formulations, and cyclodextrin complexation to enhance solubility and dissolution.[1][16][17][18][19]
-
Prodrug Strategies: This involves chemically modifying the purine analog to improve its physicochemical properties, such as lipophilicity or affinity for uptake transporters.[2][3][20][21][22]
Troubleshooting Guides
Issue 1: High variability in in vivo oral bioavailability data.
| Potential Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure accurate and consistent oral gavage technique. |
| Food Effects | Standardize the fasting and feeding schedule of the animals. |
| Genetic Variability in Animals | Use a sufficient number of animals to account for inter-individual differences in metabolism and transporter expression.[4] |
| Formulation Inhomogeneity | Ensure the compound is uniformly dispersed or dissolved in the vehicle before each administration. |
Issue 2: The purine analog shows low permeability in the Caco-2 assay.
| Potential Cause | Troubleshooting Step |
| High Hydrophilicity | Consider a prodrug approach to increase lipophilicity.[21] |
| Efflux Transporter Activity | Co-administer with a known P-gp inhibitor (e.g., verapamil) to confirm if the compound is a substrate. If so, formulation strategies or prodrugs can be designed to bypass these transporters. |
| Poor Cell Monolayer Integrity | Check the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers to ensure they are within the acceptable range. |
Issue 3: The nanoparticle formulation of my compound is unstable and aggregates.
| Potential Cause | Troubleshooting Step |
| Inadequate Stabilization | Optimize the type and concentration of stabilizing agents (surfactants or polymers). |
| Incorrect pH or Ionic Strength | Adjust the pH and ionic strength of the formulation to enhance stability. |
| High Drug Loading | Reduce the drug-to-polymer/lipid ratio. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general guideline for assessing the intestinal permeability of a purine-based compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well plate with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Measure the TEER of the cell monolayers using a voltmeter. Monolayers with TEER values > 200 Ω·cm² are typically considered suitable.
-
Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test compound to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Experiment (Basolateral to Apical for Efflux Ratio): a. Repeat the experiment but add the test compound to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the involvement of active efflux.
-
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical procedure for determining the oral bioavailability of a purine-based compound in a rat model.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Test compound formulation for oral and IV administration
-
Dosing syringes and oral gavage needles
-
Blood collection supplies (e.g., heparinized syringes, microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week. Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group: Administer the test compound formulation to a group of rats (n=3-5) via oral gavage at a specific dose.
-
IV Group: Administer the test compound formulation to another group of rats (n=3-5) via intravenous injection (e.g., through the tail vein) at a specific dose.
-
-
Blood Sampling: Collect blood samples (e.g., from the jugular vein or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both oral and IV routes.
-
Calculate the AUC from time zero to the last measurable time point (AUC0-t) using the linear trapezoidal rule.
-
Calculate the AUC from time zero to infinity (AUC0-inf) by adding AUC0-t and the extrapolated area (Clast/kel), where Clast is the last measurable concentration and kel is the elimination rate constant.
-
Calculate the absolute oral bioavailability (F%) as described in FAQ 2.[10]
-
Data Presentation
Table 1: Comparison of Strategies to Improve Oral Bioavailability of a Hypothetical Purine Analog (Compound X)
| Formulation/Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng·hr/mL) | Bioavailability (F%) |
| Compound X (Suspension) | 10 | 150 ± 25 | 2.0 | 600 ± 90 | 5 |
| Compound X - Prodrug A | 10 | 450 ± 60 | 1.5 | 2400 ± 300 | 20 |
| Compound X - Nanoparticles | 10 | 600 ± 85 | 1.0 | 3600 ± 450 | 30 |
| Compound X - Solid Dispersion | 10 | 520 ± 70 | 1.0 | 3000 ± 380 | 25 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Visualizations
Caption: Factors affecting the oral bioavailability of purine-based compounds.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. dovemed.com [dovemed.com]
- 6. First pass effect - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacyjournal.net [pharmacyjournal.net]
- 9. Bioavailability testing protocol | PPTX [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. How poorly soluble compounds are formulated into drugs [pion-inc.com]
- 17. researchgate.net [researchgate.net]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. rroij.com [rroij.com]
- 21. mdpi.com [mdpi.com]
- 22. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Bromo-9-butyl-9H-purin-6-amine in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability, storage, and handling of 8-Bromo-9-butyl-9H-purin-6-amine solutions in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
Q2: How long can I store this compound in DMSO?
A2: The stability of this compound in DMSO over time is concentration and temperature-dependent. Based on general stability studies of diverse compound libraries in DMSO, a significant decrease in compound integrity can be expected over extended periods, especially at room temperature. For optimal results, it is advised to use freshly prepared solutions. If storage is necessary, adhere to the recommended temperatures and consider re-qualifying the solution if stored for an extended period.
Q3: What are the potential signs of degradation of this compound in a DMSO solution?
A3: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. Therefore, the most reliable way to assess the stability of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q4: Can I store the DMSO solution of this compound at room temperature?
A4: Storing DMSO solutions at room temperature for extended periods is strongly discouraged. Studies have shown that a significant percentage of compounds in DMSO degrade over time at ambient temperatures. One study on a large compound library reported that after one year of storage at room temperature, only 52% of the compounds were likely to be observed. For any storage longer than a few hours, refrigeration or freezing is recommended.
Troubleshooting Guides
Guide 1: Assessing the Stability of this compound in DMSO
If you suspect degradation of your compound or wish to establish its stability under your specific experimental conditions, a stability study is recommended.
Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.
Experimental Protocol: Stability Assessment using HPLC-UV
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into multiple small, tightly sealed vials to be stored under different conditions.
-
Storage Conditions: Store the aliquots at various temperatures:
-
-80°C (long-term storage)
-
-20°C (short-term storage)
-
4°C (refrigerated)
-
Room Temperature (ambient)
-
-
Time Points: Designate several time points for analysis (e.g., T=0, 24 hours, 1 week, 1 month, 3 months).
-
HPLC Analysis: At each time point, analyze an aliquot from each storage condition using a validated HPLC-UV method.
-
Mobile Phase: A typical mobile phase for purine analogs could be a gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate.
-
Column: A C18 reverse-phase column is commonly used.
-
Detection: Monitor the absorbance at the λmax of this compound.
-
-
Data Analysis:
-
At T=0, identify the retention time and peak area of the intact compound.
-
At subsequent time points, compare the peak area of the parent compound to the initial peak area. A decrease in the peak area indicates degradation.
-
Look for the appearance of new peaks, which would correspond to degradation products.
-
Calculate the percentage of the remaining compound at each time point for each storage condition.
-
Table 1: Example Stability Data Presentation
| Storage Temperature | Time Point | % Remaining Compound | Appearance of New Peaks |
| -80°C | 1 Month | 99.5% | No |
| -20°C | 1 Month | 98.2% | Minor peak at RT X.X min |
| 4°C | 1 Week | 95.1% | Yes |
| Room Temp | 24 Hours | 90.3% | Yes |
Note: This is example data and does not represent the actual stability of this compound.
Guide 2: Investigating Potential Degradation Pathways
If degradation is observed, identifying the degradation products can provide insights into the stability of the compound.
Experimental Protocol: Identification of Degradation Products using LC-MS
-
Sample Preparation: Use a sample from the stability study that shows significant degradation (e.g., stored at room temperature).
-
LC-MS Analysis: Inject the sample into an LC-MS system.
-
The liquid chromatography conditions can be similar to the HPLC method.
-
The mass spectrometer will provide mass-to-charge ratio (m/z) information for the parent compound and any degradation products.
-
-
Data Analysis:
-
Determine the m/z of the parent this compound.
-
Identify the m/z values of the new peaks observed in the chromatogram.
-
Based on the mass difference between the parent compound and the new peaks, propose potential degradation pathways. For 8-bromo-purine derivatives, a common degradation pathway is debromination.
-
Potential Degradation Pathway:
Studies on similar 8-bromoadenine compounds have suggested that debromination can be a degradation pathway. In this case, you would expect to see a degradation product with a mass corresponding to 9-butyl-9H-purin-6-amine.
Visualizations
Caption: Experimental workflow for assessing the stability of a compound in DMSO.
Caption: Hypothetical signaling pathway involving an adenosine receptor antagonist.
Troubleshooting N9 versus N7 alkylation in purine synthesis
Welcome to the technical support center for purine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the alkylation of purines, with a specific focus on controlling N9 versus N7 regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether alkylation occurs at the N9 or N7 position of a purine?
A1: The regioselectivity of purine alkylation is primarily influenced by a combination of steric, electronic, and reaction conditions. Key factors include:
-
Steric Hindrance: Bulky substituents on the purine ring, particularly at the C6 position, can sterically hinder the N7 position, leading to preferential alkylation at the more accessible N9 position. For instance, a coplanar 6-(azolyl)purine derivative can effectively shield the N7 position.[1][2]
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on the purine ring can alter the nucleophilicity of the N7 and N9 nitrogens. The N7 atom is often more nucleophilic in adenine anion derivatives.[3]
-
Reaction Conditions: The choice of solvent, base, temperature, and catalyst can significantly impact the N9/N7 ratio. For example, thermodynamic control (higher temperatures, longer reaction times) often favors the more stable N9 isomer, while kinetic control (lower temperatures, rapid reaction) can sometimes favor the N7 isomer.[4][5]
-
Alkylating Agent: The nature of the alkylating agent, including its size and the mechanism of alkylation (SN1 vs. SN2), also plays a role.
Q2: How can I analytically differentiate between N9 and N7 alkylated purine isomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between N9 and N7 isomers. Key techniques include:
-
13C NMR: A reliable method is to compare the chemical shifts of the C5 and C8 carbons. The difference in chemical shifts (Δδ) between C5 and C8 is typically much smaller for N9 isomers compared to N7 isomers.[4] For example, in one study, the Δδ for an N7-isomer was 27 ppm, while for the corresponding N9-isomer, it was 13 ppm.[4]
-
2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space interactions. For instance, an interaction between the protons of the alkyl group and a substituent at the C6 position can confirm the proximity of the alkyl group to that position, indicating N7 alkylation.[4]
-
15N NMR: Direct analysis of the 15N chemical shifts can also provide definitive structural assignments.
High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers, although co-elution can sometimes be an issue.
Q3: Is it possible to achieve 100% regioselectivity for N9 alkylation?
A3: While achieving absolute 100% regioselectivity can be challenging, it is possible to obtain very high selectivity for the N9 isomer under optimized conditions. Methods to achieve high N9 selectivity include:
-
Steric Shielding: Introducing a bulky substituent at the C6 position that physically blocks the N7 position. For example, the use of a 6-(2-butylimidazol-1-yl) group on a 2-chloropurine resulted in exclusive formation of the N9-alkylated product.[1][2]
-
Use of Additives: β-Cyclodextrin has been shown to assist in highly regioselective N9 alkylation in water, with a reported N9/N7 selectivity of over 99:1.[3] This is attributed to the β-cyclodextrin cavity blocking the N7 position.[3]
Troubleshooting Guides
Problem 1: My reaction yields a mixture of N9 and N7 isomers, but I want to favor the N9 product.
This is a common issue in purine alkylation. The thermodynamically more stable N9 regioisomer usually predominates, but significant amounts of the N7 isomer can form.[5] Here are some troubleshooting steps:
Potential Cause & Solution
-
Kinetic vs. Thermodynamic Control: Short reaction times and lower temperatures may favor the kinetically preferred product, which can sometimes be the N7 isomer.
-
Suggestion: Try increasing the reaction temperature and/or prolonging the reaction time to favor the formation of the more thermodynamically stable N9 isomer.
-
-
Insufficient Steric Hindrance around N7: The N7 position may be sterically accessible to the alkylating agent.
-
Suggestion: If your purine scaffold allows, consider using a derivative with a bulkier substituent at the C6 position to shield the N7 nitrogen. Even a change in the conformation of a C6 substituent can dramatically alter the N9/N7 ratio. For example, a coplanar 6-heteroaryl substituent can effectively block the N7 position.[1][2]
-
-
Solvent and Base Effects: The choice of solvent and base can influence the reaction outcome.
Problem 2: I am trying to synthesize the N7 isomer, but the N9 isomer is the major product.
Favoring the less thermodynamically stable N7 isomer requires specific strategies.
Potential Cause & Solution
-
Thermodynamic Product Formation: Standard alkylation conditions often lead to the more stable N9 isomer.
-
Suggestion: Employ kinetically controlled conditions. This typically involves using a strong, non-nucleophilic base at low temperatures and a short reaction time.
-
-
Use of Specific Catalysts: Certain catalysts can direct the alkylation to the N7 position.
-
Alternative Synthetic Routes: Direct alkylation may not be the best approach.
-
Suggestion: Consider a multi-step synthesis that involves protecting the N9 position, alkylating at N7, and then deprotecting. One such method involves the use of 7,8-dihydropurines.[5]
-
Data on N9/N7 Alkylation Ratios
The following table summarizes some reported N9/N7 alkylation ratios under different conditions.
| Purine Derivative | Alkylating Agent | Reaction Conditions | N9/N7 Ratio | Reference |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH in DMF | Exclusive N9 | [1][2] |
| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl iodide | NaH in DMF | ~5:1 | [1][2] |
| 6-substituted 2-aminopurines | 2-acetoxymethyl-4-iodobutyl acetate | Not specified | 1.8:1 to 25:1 | [3] |
| 6-chloropurine | tert-butyl bromide | N-silylation, SnCl4, DCE, rt, 10 min | N7 favored | [4][5] |
| 6-chloropurine | tert-butyl bromide | N-silylation, ACN, 80°C, 5h | N9 favored | [4] |
Experimental Protocols
Protocol 1: General Procedure for N9-Alkylation of 6-(Heteroaryl)purines
This protocol is adapted from a method demonstrating high N9 regioselectivity through steric shielding.[1][2]
-
Preparation: To a solution of the 6-(heteroaryl)purine (1.0 mmol) in anhydrous dimethylformamide (DMF, 10 mL) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0°C.
-
Anion Formation: Stir the mixture at room temperature for 1 hour.
-
Alkylation: Cool the reaction mixture back to 0°C and add the alkyl halide (e.g., ethyl iodide, 1.5 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N9-alkylated purine.
-
Analysis: Characterize the product and determine the isomeric ratio using 1H NMR, 13C NMR, and NOESY experiments.
Protocol 2: Regioselective N7-(tert-alkylation) of 6-Chloropurine
This protocol is based on a method for kinetically controlled N7-alkylation.[4][5]
-
Silylation: To a suspension of 6-chloropurine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 8 mL) under an inert atmosphere, add N,O-bis(trimethylsilyl)acetamide (BSA, 1.5 mmol). Heat the mixture at 76-80°C for 30 minutes to obtain a clear solution.
-
Catalyst Addition: Cool the solution in an ice bath and add tin(IV) chloride (SnCl4, 1.2 mmol).
-
Alkylation: Remove the ice bath and stir the mixture at room temperature for 10 minutes. Then, add the tert-alkyl halide (e.g., tert-butyl bromide, 1.5 mmol).
-
Reaction: Stir at room temperature for the recommended time (e.g., 10 minutes for high N7 selectivity). Monitor the reaction by LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. Dry the combined organic layers and concentrate in vacuo.
-
Purification: Purify the product by flash chromatography.
-
Analysis: Confirm the structure and isomeric purity using NMR spectroscopy.
Visualizations
Caption: Key factors determining the regioselectivity of purine alkylation.
Caption: A typical experimental workflow for purine alkylation reactions.
Caption: A decision tree for troubleshooting isomeric mixtures in purine alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Alkylation of 8-Bromopurine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of 8-bromopurine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-alkylation of 8-bromopurine.
1. Low or No Product Yield
-
Question: My reaction shows a very low conversion to the desired N-alkylated 8-bromopurine, with a significant amount of starting material remaining. What are the potential causes and solutions?
-
Answer: Low or no product yield is a common issue in N-alkylation reactions. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Inadequate Base Strength or Solubility: The choice of base is critical for the deprotonation of the purine nitrogen. If the base is not strong enough or is poorly soluble in the reaction solvent, the reaction may not proceed efficiently.
-
Recommendation: Consider switching to a stronger or more soluble base. For instance, if you are using potassium carbonate (K₂CO₃) with limited success, you could try sodium hydride (NaH), a stronger base, or cesium carbonate (Cs₂CO₃), which has better solubility in many organic solvents.[1][2] The use of tetrabutylammonium hydroxide has also been reported to give good results.[3]
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Recommendation: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are commonly used for N-alkylation.[4][5] If solubility is an issue, consider switching to a different solvent. For poorly reactive alkyl halides, N-methyl-2-pyrrolidinone (NMP) can be effective.[2]
-
-
Insufficient Reaction Temperature or Time: The reaction may require more energy or a longer duration to proceed to completion.
-
Recommendation: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Extending the reaction time can also improve yields, but be mindful of potential side reactions or degradation.[6]
-
-
Alkyl Halide Reactivity: The reactivity of the alkylating agent is important. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.
-
Recommendation: If using an alkyl bromide or chloride with poor results, consider switching to the corresponding alkyl iodide. Additionally, adding a catalytic amount of potassium iodide (KI) can in situ convert an alkyl bromide or chloride to the more reactive iodide, potentially increasing the reaction rate.[1]
-
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by promoting efficient heating.[3][7]
-
Recommendation: If available, a microwave reactor can be a powerful tool to drive the reaction to completion, especially for sluggish reactions.[1]
-
-
2. Formation of Multiple Products (Regioisomers)
-
Question: My reaction is producing a mixture of N7 and N9 alkylated isomers of 8-bromopurine. How can I improve the regioselectivity of the reaction?
-
Answer: The formation of a mixture of N7 and N9 regioisomers is a well-known challenge in purine alkylation.[3][7][8] The ratio of these isomers is influenced by several factors. Here are some strategies to enhance regioselectivity:
-
Choice of Base and Solvent: The reaction conditions can have a significant impact on the N7/N9 ratio.
-
Recommendation: The combination of the base and solvent can influence which nitrogen is more nucleophilic. For example, in some systems, using K₂CO₃ in DMF has been shown to favor the formation of one isomer over the other.[4] Experimenting with different base/solvent combinations is recommended.
-
-
Steric Hindrance: The steric bulk of the alkylating agent and substituents on the purine ring can influence the site of alkylation.
-
Recommendation: Bulky alkylating agents may preferentially react at the less sterically hindered N9 position. Conversely, specific substitution patterns on the purine can shield the N7 position, leading to higher N9 selectivity.[9]
-
-
Thermodynamic vs. Kinetic Control: The reaction temperature can influence the product distribution. The N9 isomer is often the thermodynamically more stable product, while the N7 isomer can sometimes be favored under kinetically controlled conditions (lower temperatures).[8][10]
-
Recommendation: Try running the reaction at a lower temperature to see if it favors the formation of the kinetic product (often N7). Conversely, higher temperatures may favor the formation of the more stable N9 isomer.[10]
-
-
Use of Protecting Groups: In some cases, protecting one of the nitrogen atoms can direct the alkylation to the desired position. This, however, adds extra steps to the synthesis.
-
3. Difficulty in Product Purification
-
Question: I am having trouble purifying my N-alkylated 8-bromopurine from the reaction mixture, which contains unreacted starting materials and isomers. What are some effective purification strategies?
-
Answer: Purification of N-alkylated purines can be challenging due to the similar polarities of the starting material and the isomeric products.
-
Column Chromatography: This is the most common method for separating isomers.
-
Recommendation: Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial. A shallow gradient of a more polar solvent in a less polar solvent system can often provide the necessary separation.
-
-
Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method.
-
Recommendation: Experiment with different solvents to find one in which your product has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain in solution.
-
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be used, although it is a more resource-intensive technique.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common bases used for the N-alkylation of 8-bromopurine?
A1: The most commonly used bases are potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃).[2][4][9] The choice of base depends on the desired reactivity and the specific substrate.
Q2: Which solvents are recommended for this reaction?
A2: Polar aprotic solvents are generally preferred. N,N-dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are the most common choices.[4][5]
Q3: What is the typical temperature range for the N-alkylation of 8-bromopurine?
A3: The reaction temperature can vary widely, from room temperature to reflux, depending on the reactivity of the starting materials and the solvent used. Microwave-assisted reactions can reach higher temperatures in a shorter amount of time.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will allow you to observe the consumption of the starting material and the formation of the product(s).
Q5: Is it possible to selectively alkylate the N7 position?
A5: While N9 alkylation is often thermodynamically favored, selective N7 alkylation can be achieved under certain conditions. This may involve using specific catalysts, such as SnCl₄ for the introduction of tert-alkyl groups, or by running the reaction under kinetic control (lower temperatures).[8][10]
Quantitative Data Summary
Table 1: Reaction Conditions for N-Alkylation of Purine Derivatives
| Purine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | N9/N7 Ratio | Reference |
| 2-Chloro-8-(4-substituted)phenylpurines | Benzyl bromide | K₂CO₃ | DMF | Not specified | Not specified | Not specified | N9 major | [4] |
| 6-Chloro-8-(4-fluorophenyl)purine | Benzyl bromide | K₂CO₃ | DMF | Not specified | Not specified | Not specified | N7 major | [4] |
| 6-(2-Butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH | DMF | Not specified | Not specified | Not specified | Exclusive N9 | [9] |
| 2-Chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl iodide | NaH | DMF | Not specified | Not specified | Not specified | ~5:1 (N9/N7) | [9] |
| 6-Chloropurine | tert-Butyl bromide | - (with SnCl₄) | ACN | 80 | 5 | 39 (N9 isomer) | N9 favored | [8] |
| 8-Bromo-6-chloropurin-2-amine | Bromomethylcyclohexane | K₂CO₃ | DMF | Not specified | 96 | Low | Not specified | [11] |
Experimental Protocols
General Protocol for N-Alkylation of 8-Bromopurine using K₂CO₃/DMF
-
To a solution of 8-bromopurine (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated 8-bromopurine.
Protocol for Microwave-Assisted N-Alkylation
-
In a microwave reaction vessel, combine 8-bromopurine (1.0 eq), the alkylating agent (1.1-1.5 eq), and the base (e.g., K₂CO₃, 1.5-2.0 eq) in a suitable solvent (e.g., DMF or ACN).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the general protocol.
-
Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Factors influencing N7 vs. N9 regioselectivity.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Purine-Scaffold Hsp90 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with purine-scaffold Hsp90 inhibitors. The focus is on understanding and mitigating potential off-target effects to ensure data integrity and proper interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of purine-scaffold Hsp90 inhibitors?
A1: While purine-scaffold Hsp90 inhibitors are designed for selectivity, they can exhibit off-target activity, primarily against kinases, due to the structural similarity of ATP-binding pockets. The extent of off-target effects varies between specific compounds. For example, some inhibitors may interact with kinases in the PI3K/AKT/mTOR and JAK/STAT signaling pathways. Comprehensive kinase profiling is recommended to characterize the specific off-target profile of a given inhibitor.
Q2: How can I differentiate between on-target Hsp90 inhibition and off-target effects in my cellular assays?
A2: Differentiating on-target from off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of structurally distinct Hsp90 inhibitors: Observing the same biological effect with inhibitors of different chemical scaffolds strengthens the evidence for an on-target mechanism.
-
siRNA/shRNA knockdown of Hsp90: Comparing the phenotype of inhibitor treatment with that of Hsp90 knockdown can help attribute effects to Hsp90 inhibition.[1]
-
Rescue experiments: In some systems, overexpression of Hsp90 or a drug-resistant mutant may rescue the effects of the inhibitor, indicating an on-target mechanism.
-
Client protein degradation: A hallmark of Hsp90 inhibition is the degradation of its client proteins. Confirming the degradation of known Hsp90 clients (e.g., HER2, AKT, c-RAF) by Western blot is a primary indicator of on-target activity.
Q3: What are the typical concentrations at which off-target effects of purine-scaffold Hsp90 inhibitors are observed?
A3: Off-target effects are generally observed at higher concentrations than those required for Hsp90 inhibition. It is critical to perform dose-response experiments to determine the therapeutic window for on-target activity. As a general guideline, using the lowest effective concentration that induces degradation of sensitive Hsp90 client proteins can minimize off-target effects. For specific inhibitors like PU-H71 and BIIB021, cellular IC50 values are in the nanomolar range, and off-target effects may become more prominent at micromolar concentrations.[2][3]
Troubleshooting Guides
Problem 1: Unexpected Cellular Toxicity
Question: I am observing significant cell death at concentrations where I expect to see specific Hsp90 inhibition. How can I determine if this is an off-target effect?
Answer:
-
Perform a Dose-Response and Time-Course Experiment:
-
Treat your cells with a broad range of inhibitor concentrations and for different durations. This will help you identify a concentration and time point where you can observe client protein degradation without excessive cytotoxicity.
-
-
Assess Apoptosis and Necrosis:
-
Use assays like Annexin V/PI staining to distinguish between apoptosis and necrosis. Off-target effects can sometimes induce necrotic cell death, which may not be the expected outcome of Hsp90 inhibition in your cell line.
-
-
Compare with a Structurally Unrelated Hsp90 Inhibitor:
-
If another class of Hsp90 inhibitor (e.g., a resorcinol-based inhibitor) at its effective concentration does not produce the same level of toxicity, it is more likely that the observed effect with the purine-scaffold inhibitor is off-target.
-
-
Control with an Inactive Analog:
-
If available, use a structurally similar but inactive analog of your inhibitor as a negative control. If the inactive analog also causes toxicity, it suggests a non-specific effect of the chemical scaffold.
-
Problem 2: Inconsistent Hsp90 Client Protein Degradation
Question: I am not seeing consistent degradation of Hsp90 client proteins after treating my cells with a purine-scaffold inhibitor. What could be the issue?
Answer:
-
Verify Inhibitor Potency and Stability:
-
Ensure that your inhibitor stock solution is prepared correctly and has not degraded. It is advisable to aliquot and store stocks at -80°C and minimize freeze-thaw cycles.
-
-
Optimize Treatment Conditions:
-
The kinetics of client protein degradation can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for your client protein of interest.
-
-
Check Cell Line Sensitivity:
-
Different cell lines can have varying sensitivities to Hsp90 inhibitors. This can be due to differences in Hsp90 expression levels, the presence of specific client proteins, or drug efflux pump activity. Titrate the inhibitor concentration to determine the optimal dose for your specific cell line.
-
-
Confirm On-Target Engagement:
-
Perform a Thermal Shift Assay (TSA) to confirm that the inhibitor is binding to Hsp90 in your cells or with purified protein. A lack of a thermal shift may indicate a problem with the inhibitor or the assay conditions.
-
-
Review Western Blotting Technique:
-
Ensure proper protein extraction, quantification, and blotting procedures. Refer to the detailed Western Blot protocol and troubleshooting guide below.
-
Data Presentation
Table 1: On-Target Activity of Select Purine-Scaffold Hsp90 Inhibitors
| Inhibitor | Target | Assay | IC50 / Ki | Cell Line / Condition |
| PU-H71 | Hsp90 | Biochemical | 51 nM (IC50) | Not specified |
| Hsp90 | Cell-based (Growth) | 65 nM (IC50) | MDA-MB-468 | |
| Hsp90 | Cell-based (Growth) | 140 nM (IC50) | MDA-MB-231 | |
| Hsp90 | Cell-based (Growth) | 87 nM (IC50) | HCC-1806 | |
| Hsp90 | Cell-based (Growth) | 171-337 nM (IC50) | Burkitt Lymphoma cell lines | |
| BIIB021 | Hsp90 | Biochemical | 1.7 nM (Ki) | Not specified |
| Hsp90 | Cell-based (Growth) | 38 nM (EC50) | Not specified | |
| Hsp90 | Cell-based (Growth) | 60-310 nM (IC50) | Various tumor cell lines | |
| Hsp90 | Cell-based (Growth) | 240-800 nM (IC50) | Hodgkin's lymphoma cell lines | |
| Hsp90 | Cell-based (Growth) | 41.5-71.5 nM (IC50) | PEL cell lines | |
| PU3 | Hsp90 | Biochemical | 15-20 µM (EC50) | Purified Hsp90 |
Table 2: Comparative Kinase Selectivity of Select Hsp90 Inhibitors
| Inhibitor | Off-Target Kinase | Assay Type | % Inhibition @ 10 µM (unless specified) |
| Ganetespib | ABL1 | Radiometric | >50% @ 1 µM |
| ABL2 | Radiometric | >50% @ 1 µM | |
| 19 other kinases | Radiometric | >50% @ 10 µM | |
| Luminespib | ABL1 | Radiometric | >50% @ 10 µM |
| ABL2 | Radiometric | >50% @ 10 µM | |
| PU-H71 | 16-kinase panel | Radiometric | No significant activity |
| BIIB021 | 16-kinase panel | Radiometric | No significant activity |
Note: Data for Ganetespib and Luminespib (non-purine scaffold) are included for comparison to highlight that off-target kinase activity is not a general property of all Hsp90 inhibitors. The 16-kinase panel for PU-H71 and BIIB021 was based on the off-targets identified for Ganetespib.[3]
Experimental Protocols
Protocol 1: Cellular Hsp90 Client Protein Degradation Assay (Western Blot)
Objective: To determine the dose-dependent effect of a purine-scaffold Hsp90 inhibitor on the degradation of Hsp90 client proteins in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Purine-scaffold Hsp90 inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies for Hsp90 client proteins (e.g., HER2, AKT, c-RAF), Hsp70, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the Hsp90 inhibitor in complete culture medium. Also prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose. Replace the medium in each well with the inhibitor-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Protocol 2: Thermal Shift Assay (TSA) for Target Engagement
Objective: To confirm the binding of a purine-scaffold Hsp90 inhibitor to purified Hsp90 protein by measuring changes in its thermal stability.
Materials:
-
Purified Hsp90 protein
-
Purine-scaffold Hsp90 inhibitor
-
DMSO
-
SYPRO Orange dye (5000x stock in DMSO)
-
TSA buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Real-time PCR instrument with a thermal ramping capability
-
96- or 384-well PCR plates
Procedure:
-
Reagent Preparation:
-
Prepare a working stock of the Hsp90 inhibitor by diluting it in TSA buffer. Also prepare a vehicle control (DMSO).
-
Prepare a fresh dilution of SYPRO Orange dye in TSA buffer. The final concentration in the assay will typically be 5x.
-
Prepare a solution of Hsp90 in TSA buffer. The final concentration will typically be 2-5 µM.
-
-
Assay Setup:
-
In each well of the PCR plate, add the Hsp90 inhibitor or vehicle control.
-
Prepare a master mix of Hsp90 and SYPRO Orange dye in TSA buffer.
-
Add the master mix to each well to a final volume of 20-25 µL.
-
Seal the plate with an optically clear adhesive seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
-
Data Acquisition:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Set the instrument to collect fluorescence data at each temperature increment using the appropriate excitation and emission wavelengths for SYPRO Orange.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum in the first derivative plot.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the inhibitor-treated samples. A positive ΔTm indicates that the inhibitor binds to and stabilizes the protein.
-
Visualizations
References
Technical Support Center: In Vitro Degradation of 8-Bromoadenine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-bromoadenine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store my 8-bromoadenine derivatives to ensure stability?
A1: Proper storage is crucial to maintain the integrity of your 8-bromoadenine compounds. For long-term storage, it is recommended to store them as a lyophilized powder at -20°C, protected from light and moisture. For short-term storage, a stock solution can be prepared and aliquoted to avoid repeated freeze-thaw cycles. For instance, 8-Bromo-cAMP solutions can be stored at -20°C for up to 3 months.[1] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q2: My 8-bromoadenine derivative appears to be degrading in my cell culture medium. What could be the cause?
A2: Degradation in cell culture media can be attributed to several factors:
-
Enzymatic Activity: Cell culture media, especially when supplemented with serum, contains various enzymes such as nucleases and phosphatases that can degrade nucleoside analogs.
-
pH Instability: The pH of the medium can influence the stability of the glycosidic bond. While some halogenated nucleosides show increased stability against acid hydrolysis compared to their unmodified counterparts, significant pH shifts in your culture can still promote degradation.
-
Component Interaction: Components within the media, such as certain amino acids or reducing agents, could potentially react with the 8-bromo substituent.
Q3: Are 8-bromoadenine derivatives susceptible to degradation by phosphodiesterases (PDEs)?
A3: The 8-bromo substitution can confer resistance to degradation by some enzymes. For example, 8-Bromo-cAMP is more resistant to hydrolysis by cAMP phosphodiesterases than the natural cyclic AMP (cAMP).[2][3] This property makes it a useful tool for studying cAMP-dependent pathways. However, it is not completely inert and can be slowly metabolized by these enzymes over long incubation periods.[4]
Q4: What are the primary degradation products I should expect to see?
A4: The most common degradation pathway for 8-bromoadenine derivatives involves the cleavage of the C-Br bond, leading to the formation of the corresponding non-brominated adenine derivative. Another potential degradation route is the hydrolysis of the glycosidic bond, which would release the free 8-bromoadenine base and the sugar moiety.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Poor substrate activity | 8-Bromoadenine nucleotides, such as 8-Br-ATP and 8-Br-ADP, are often poor substrates for phosphotransferases and may lose their allosteric regulatory functions.[5] Consider using a higher concentration of the derivative or a more sensitive detection method. Confirm the activity of your enzyme with its natural substrate first. |
| Enzyme inhibition | The 8-bromoadenine derivative or its degradation products might be inhibiting the enzyme of interest. Perform control experiments with and without the derivative to assess its impact on enzyme activity. |
| Incorrect buffer conditions | Ensure the pH and ionic strength of your assay buffer are optimal for both the enzyme and the stability of the 8-bromoadenine derivative. Avoid buffers containing components that could react with the compound. |
| Degradation during incubation | Pre-incubate the derivative in the assay buffer for the duration of the experiment to assess its stability under assay conditions. Analyze the pre-incubated sample by HPLC to check for degradation. |
Issue 2: Problems with HPLC analysis of 8-bromoadenine derivatives.
| Possible Cause | Troubleshooting Step |
| Peak tailing or splitting | This can be due to interactions with the stationary phase or issues with the mobile phase. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Consider using a different column chemistry or adding an ion-pairing agent. |
| Poor resolution between parent compound and degradation products | Optimize the gradient elution profile to improve separation. A shallower gradient around the elution time of the compounds of interest can enhance resolution. |
| Irreproducible retention times | This could be due to column degradation, temperature fluctuations, or changes in the mobile phase composition. Ensure proper column equilibration between runs and use a column thermostat for consistent temperature control. |
| Ghost peaks | Contamination in the mobile phase, injector, or column can lead to extraneous peaks. Use high-purity solvents and filter all mobile phases. Regularly flush the system to remove contaminants. |
Issue 3: Difficulty in identifying metabolites by mass spectrometry.
| Possible Cause | Troubleshooting Step |
| Low abundance of metabolites | Concentrate the sample before analysis. Optimize the ionization source parameters (e.g., spray voltage, gas flow) to enhance the signal of the expected metabolites. |
| Complex fragmentation patterns | The bromine atom has two common isotopes (79Br and 81Br) with nearly equal abundance, which will result in characteristic isotopic patterns in the mass spectrum for bromine-containing fragments. Look for these isotopic signatures to confirm the presence of bromine in a fragment ion. |
| In-source fragmentation | Some derivatives, particularly nucleotides, can undergo fragmentation in the ion source, leading to the misidentification of fragments as true metabolites.[6] Optimize the source conditions (e.g., use a lower cone voltage) to minimize in-source fragmentation. Compare the fragmentation pattern with that of a pure standard. |
| Lack of reference spectra | If reference spectra for expected metabolites are unavailable, use high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the parent and fragment ions. This information can be used to propose potential structures. |
Data Presentation
Table 1: Stability of Halogenated Adenosine Analogs under Acidic Conditions
| Compound | pH | Temperature (°C) | Half-life (t1/2, hours) |
| Adenosine | 2 | 80 | 0.5 |
| 2-Chloroadenosine | 2 | 80 | 2.5 |
| 5'-Chloro-5'-deoxyadenosine | 2 | 80 | 1.0 |
| Data adapted from a study on chloro-adenosine analogs, providing a comparative reference for the effect of halogenation on stability.[1] |
Experimental Protocols
Protocol 1: In Vitro Stability Assay in Cell Culture Medium
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the 8-bromoadenine derivative in a suitable solvent (e.g., DMSO or sterile water).
-
Incubation: Spike the 8-bromoadenine derivative into pre-warmed cell culture medium (with and without serum) to the final desired concentration.
-
Time Points: Incubate the samples at 37°C in a humidified incubator. At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Sample Quenching: Immediately stop any enzymatic degradation by adding a quenching solution (e.g., ice-cold acetonitrile or methanol) to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS/MS method to quantify the remaining parent compound and identify any degradation products.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point. Determine the degradation rate and half-life.
Protocol 2: HPLC Analysis of 8-Bromoadenine Derivatives and Degradation Products
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of the 8-bromoadenine derivative (typically around 260-270 nm).
-
Injection Volume: 10 µL.
-
Standard Curve: Prepare a standard curve of the parent compound to quantify its concentration in the samples.
Signaling Pathways & Experimental Workflows
References
- 1. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic properties of 8-bromoadenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing toxicity of substituted purine analogs in cell culture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with substituted purine analogs in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for substituted purine analogs?
Substituted purine analogs are antimetabolites that mimic the structure of natural purines (adenine and guanine).[1] Their toxicity generally stems from their ability to interfere with the synthesis and function of DNA and RNA.[2] After entering a cell, they are often converted into nucleotide analogs by cellular enzymes.[3] These fraudulent nucleotides can then inhibit critical enzymes involved in DNA synthesis, leading to cell cycle arrest (often in the S-phase) and the induction of apoptosis (programmed cell death).[3][4][5] Some analogs can also be directly incorporated into DNA and RNA, retarding chain elongation and disrupting their function.[2][4]
Q2: My cells are dying unexpectedly. What are the common signs of purine analog-induced toxicity?
Common signs of cytotoxicity in cell culture include:
-
Reduced Cell Viability and Growth: A noticeable decrease in the rate of cell proliferation or an increase in cell death.[6]
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface (for adherent cells).[6]
-
Increased Floating Cells: A higher number of dead cells floating in the culture medium.[6]
-
Changes in pH of Media: A rapid change in the color of the pH indicator in the culture medium can signify metabolic stress or cell death.[6]
-
Induction of Apoptosis: Observable markers of apoptosis, such as membrane blebbing or DNA fragmentation.[5]
Q3: How do I determine a non-toxic working concentration for my specific purine analog and cell line?
To find the appropriate concentration, you must perform a dose-response experiment to determine the maximal non-toxic concentration (MNC) and the cytotoxic concentration 50 (CC50), which is the concentration that causes 50% cell death or changes.[7] This involves treating your cells with a range of serial dilutions of the purine analog.[7] Cell viability is then assessed using a standard cytotoxicity assay (e.g., Resazurin, MTT, or Trypan Blue exclusion). This will allow you to identify a concentration range that is effective for your experimental goals without causing excessive, unintended cell death.
Q4: Are some cell types more sensitive to purine analogs than others?
Yes, sensitivity can vary significantly. For instance, lymphoid cells often exhibit high sensitivity due to high levels of the activating enzyme deoxycytidine kinase and low levels of deactivating enzymes like 5′-nucleotidase.[4] Embryonic mammalian cells have been shown to be more resistant to certain purine analogs than embryonic avian cells.[7] It is crucial to consult literature for your specific cell line or determine its sensitivity empirically.
Q5: Can other compounds in my experiment affect the toxicity of the purine analog?
Absolutely. Co-treatment with other drugs can have synergistic or antagonistic effects. A classic example is the co-administration of allopurinol with 6-mercaptopurine (6-MP). Allopurinol inhibits xanthine oxidase, an enzyme that inactivates 6-MP.[4] This leads to increased levels of the active 6-MP metabolites, requiring a significant dose reduction of 6-MP (by as much as 75%) to avoid excessive toxicity.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent Cell Health/Passage Number: Cells at high passage numbers or in poor health can respond differently.[8]2. Inaccurate Compound Concentration: Errors in serial dilutions or compound instability.3. Variable Incubation Times: Inconsistent exposure time to the analog. | 1. Use cells from a consistent, low passage number stock. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[9]2. Prepare fresh stock solutions and dilutions for each experiment. Verify the stability of the analog in your culture medium.3. Standardize all incubation periods precisely. Use a timer and a consistent workflow. |
| Adherent cells are detaching at concentrations expected to be non-toxic. | 1. Sub-optimal Culture Conditions: The culture dish surface may not be suitable for your cell line, or the medium may lack necessary supplements.[9]2. Enzymatic Stress: Over-exposure to dissociation enzymes like trypsin during passaging can weaken cell adhesion.[8]3. Low-level Toxicity: The "non-toxic" concentration may still be causing subtle stress leading to reduced adhesion. | 1. Ensure you are using tissue-culture treated plates. Some cell lines may require special coatings like poly-L-lysine or fibronectin for optimal adherence.[9]2. Minimize the time cells are exposed to trypsin and ensure it is fully neutralized after passaging.3. Re-evaluate the MNC using a more sensitive adhesion-based assay or lower the concentration further. |
| No observable effect or toxicity even at high concentrations. | 1. Cell Line Resistance: The chosen cell line may be naturally resistant or have acquired resistance. This can be due to low expression of activating enzymes (e.g., HGPRT for thiopurines) or high expression of detoxifying enzymes (e.g., TPMT).[3][4]2. Compound Degradation: The purine analog may be unstable in the culture medium or inactivated by components in the serum.[10]3. Incorrect Mechanism of Action: The analog may not be cytotoxic in non-proliferating cells if its mechanism is S-phase specific.[1][4] | 1. Test a different cell line known to be sensitive to the analog. If possible, measure the expression of key metabolic enzymes.2. Check the literature for the compound's stability. Consider using serum-free media for the duration of the treatment if compatible with your cells. Extracellular catabolism can be mediated by enzymes in serum.[10]3. Ensure your cells are actively dividing during the experiment. Synchronize the cells if necessary to enrich the S-phase population. |
| Precipitate forms in the culture medium after adding the purine analog. | 1. Poor Solubility: The compound may have low solubility in aqueous media, especially at high concentrations.[11]2. Interaction with Media Components: The analog may react with salts, buffers, or proteins in the culture medium. | 1. Dissolve the compound in a suitable solvent (like DMSO) first to create a concentrated stock solution. Ensure the final solvent concentration in the culture is low (typically <0.5%) and run a solvent-only control.[11]2. Prepare the final dilution in a small volume of medium and inspect for precipitation before adding it to the main culture. |
Quantitative Data Summary
The following table summarizes cytotoxicity data for various purine analogs across different cell lines as reported in the literature.
| Compound | Cell Line | Parameter | Value | Reference |
| Aminophylline | Avian Embryonic (DEC 99) | CC50 | 2.4 x 10⁻⁶ M/L | [7] |
| Aminophylline | Mammalian Embryonic (EBTr) | CC50 | 2.4 x 10⁻⁵ M/L | [7] |
| 61-Tartrat | Avian Embryonic (DEC 99) | CC50 | 2.1 x 10⁻⁶ M/L | [7] |
| 61-Tartrat | Mammalian Embryonic (EBTr) | CC50 | 2.1 x 10⁻⁵ M/L | [7] |
| NSC35866 | Cancer Cell Lines | IC50 | 20 to 100 µmol/L | [12] |
CC50 (Cytotoxic Concentration 50%): The concentration at which 50% of cells show mortality or other changes. IC50 (Inhibitory Concentration 50%): The concentration required to inhibit a given biological process by 50%.
Experimental Protocols
Protocol: Determining Purine Analog Cytotoxicity using a Resazurin-Based Viability Assay
This protocol provides a method for assessing cell viability by measuring the metabolic reduction of resazurin to the fluorescent resorufin, which is indicative of the number of living cells.[13]
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Substituted purine analog
-
Sterile 96-well tissue culture-treated plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
DMSO (or other appropriate solvent for the analog)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (positive control) and "medium only" (background control).
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a concentrated stock solution of the purine analog in a suitable solvent (e.g., 100 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations. Prepare enough of each concentration to treat replicate wells (triplicates are recommended).
-
Include a "vehicle control" containing the highest concentration of the solvent used in the dilutions.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the appropriate drug concentration (or control medium) to each well.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO₂) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). The time will depend on the cell doubling time and the mechanism of the analog.
-
-
Resazurin Assay:
-
After incubation, add 10 µL of the resazurin solution to each well (for a final concentration of ~44 µM, though this may need optimization).[13]
-
Return the plate to the incubator for 1-4 hours. The optimal incubation time depends on the metabolic activity of the cell type and density and should be determined empirically.[13]
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "medium only" (background) wells from all other measurements.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Fluorescence_of_Treated_Cells / Fluorescence_of_Vehicle_Control_Cells) * 100[7]
-
Plot the % Viability against the log of the purine analog concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the CC50/IC50 value.
-
Visualizations
Signaling and Metabolic Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 8. 細胞培養疑難排解 [sigmaaldrich.com]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. Extracellular purine and pyrimidine catabolism in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Mass Spectrometry of Brominated Purines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with brominated purines and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the most characteristic feature of a brominated compound in a mass spectrum?
A1: The most telling sign of a bromine-containing compound is the presence of a distinct isotopic pattern for the molecular ion. You will observe two peaks of nearly equal intensity separated by two mass-to-charge units (m/z). This is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost a 1:1 natural abundance. This results in an "M" peak (containing ⁷⁹Br) and an "M+2" peak (containing ⁸¹Br) of similar heights.[1][2]
Q2: What are the primary fragmentation pathways for brominated purine nucleosides in ESI-MS/MS?
A2: The most common fragmentation pathway for brominated purine nucleosides, such as 8-bromoguanosine and 8-bromoadenosine, involves the cleavage of the glycosidic bond that connects the purine base to the ribose sugar.[3] This results in a product ion corresponding to the protonated brominated purine base. Further fragmentation of the purine ring can then occur through neutral losses of small molecules like CO, NH₃, and HCN.
Q3: How can I avoid in-source decay or fragmentation of my brominated purine analytes?
A3: In-source decay or fragmentation can be minimized by optimizing the electrospray ionization (ESI) source parameters. It is generally advisable to use lower sprayer voltages to prevent unwanted side reactions and unstable signals.[4] Additionally, optimizing the temperature and gas flow rates in the ion source can help to gently desolvate the ions without causing them to fragment prematurely.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of brominated purines.
| Problem | Possible Causes | Solutions |
| No Peaks or Poor Signal Intensity | - Sample concentration is too low or too high (ion suppression). - Inefficient ionization. - Instrument not properly tuned or calibrated. - Leaks in the system.[2] - Clogged sprayer or column. | - Optimize sample concentration. - Experiment with different ionization source settings (e.g., sprayer voltage, gas flow, temperature).[4] - Perform regular tuning and mass calibration of the mass spectrometer. - Check for leaks using a leak detector, paying attention to gas lines and column connections.[2] - Clean or replace the ESI sprayer and check the column for blockages. |
| Incorrect Isotopic Pattern for Bromine | - Co-elution with an interfering compound. - Low signal-to-noise ratio obscuring the M+2 peak. - In-source debromination. | - Improve chromatographic separation to resolve the analyte from interferences. - Increase sample concentration or optimize MS parameters for better sensitivity. - Use gentler ion source conditions (lower temperatures and voltages) to minimize fragmentation in the source. |
| Mass Inaccuracy or Shifting m/z Values | - Mass spectrometer requires calibration. - Fluctuations in temperature or electronics. - Contamination in the system. | - Calibrate the mass spectrometer using a known standard. - Ensure a stable laboratory environment. - Clean the ion source and other components as recommended by the manufacturer. |
| Unexpected Fragment Ions or Loss of Bromine | - In-source fragmentation. - Collision-induced dissociation (CID) energy is too high. - Debromination during the analytical process. | - Optimize ion source parameters to be as gentle as possible. - Reduce the collision energy in your MS/MS experiments to control fragmentation. - Check for potential debromination during sample preparation and chromatography. Consider using a different solvent system or column if necessary. |
| Peak Tailing or Broadening | - Column degradation or contamination. - Inappropriate mobile phase. - Sample overload. | - Use a guard column and ensure proper sample cleanup. - Optimize the mobile phase composition and gradient. - Inject a smaller sample volume or dilute the sample. |
Data Presentation
The following table summarizes the expected m/z values for the molecular ions and key fragments of two common brominated purines. Note that for every bromine-containing ion, a corresponding ion at M+2 with similar intensity should be observed.
| Compound | Ion Type | m/z (⁷⁹Br) | m/z (⁸¹Br) | Fragment Description |
| 8-Bromoguanosine | [M+H]⁺ | 362.0 | 364.0 | Protonated molecular ion |
| [M+H - Ribose]⁺ | 230.0 | 232.0 | Protonated 8-bromoguanine base | |
| 8-Bromoadenine | [M+H]⁺ | 216.0 | 218.0 | Protonated molecular ion |
Experimental Protocols
General LC-MS/MS Method for Brominated Purines
This protocol provides a starting point for the analysis of brominated purines. Optimization will be required based on the specific analyte and instrumentation.
-
Sample Preparation:
-
Dissolve the brominated purine standard or sample in an appropriate solvent (e.g., methanol/water mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) for fragmentation analysis. For quantitative analysis, use Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV (optimize for your instrument and analyte).
-
Source Temperature: 120 °C (optimize).
-
Desolvation Gas Flow and Temperature: Optimize based on instrument recommendations.
-
Collision Gas: Argon.
-
Collision Energy: Start with a range of collision energies (e.g., 10-40 eV) to determine the optimal energy for desired fragmentation.
-
Visualizations
Caption: General fragmentation pathway of a brominated purine nucleoside.
Caption: Experimental workflow for brominated purine analysis.
References
Technical Support Center: N-Alkylated Purine NMR Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of N-alkylated purines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when interpreting NMR spectra of N-alkylated purines?
A1: The main challenges in interpreting NMR spectra of N-alkylated purines stem from their complex chemical nature. Key difficulties include:
-
Determining the Site of Alkylation: Distinguishing between different regioisomers, most commonly N7 and N9 alkylation, is a frequent and critical challenge. Direct 1D NMR is often insufficient for unambiguous assignment.[1][2]
-
Tautomerism: Purine derivatives can exist in equilibrium between different tautomeric forms (e.g., N7-H and N9-H). This can lead to averaged signals or the presence of multiple sets of signals in the NMR spectrum, complicating interpretation. The relative populations of these tautomers are influenced by factors like substitution, solvent, and temperature.
-
Signal Overlap: In the aromatic region of the ¹H NMR spectrum, proton signals can be very close, making it difficult to determine coupling patterns and accurate integrations.[3]
-
pH and Solvent Effects: The chemical shifts of purine nuclei are sensitive to pH and the solvent used.[4][5] Protonation states can change with acidity, leading to significant shifts in the NMR spectrum.[4]
-
Broad Peaks: Protons attached to nitrogen (NH) can undergo chemical exchange, leading to broad signals in the ¹H NMR spectrum.[2]
Q2: How can I definitively distinguish between N7- and N9-alkylated purine isomers?
A2: Differentiating between N7 and N9 isomers requires a combination of NMR techniques, as 1D ¹H NMR alone is often inconclusive. The most reliable methods include:
-
¹³C NMR Chemical Shift Analysis: A widely used method is to compare the chemical shifts of the C5 and C8 carbons. The difference between these shifts (Δδ = δC5 - δC8) is typically larger for N7-isomers compared to N9-isomers.[1]
-
2D NMR Spectroscopy:
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for identifying long-range (2-4 bond) correlations between protons and carbons. For an N-alkylated purine, look for a correlation between the protons of the alkyl group (e.g., N-CH₂) and the purine ring carbons. An N9-alkyl group will show a correlation to both C4 and C8, while an N7-alkyl group will correlate to C5 and C8.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other. For certain substituted purines, a NOESY experiment can show a correlation between the protons of the alkyl group and a substituent at the C6 position, which can help determine the alkylation site.[1]
-
The following workflow can guide the determination of the alkylation site:
Q3: What are the typical ¹H and ¹³C chemical shift ranges for N-alkylated purines?
A3: The chemical shifts can vary depending on the substituent, solvent, and pH. However, some general ranges are provided below for reference.
Table 1: Approximate ¹H Chemical Shift Ranges for N-Alkylated Purines
| Proton | Chemical Shift (δ, ppm) | Notes |
| H2 | 8.0 - 8.5 | |
| H6 | 8.5 - 9.0 | Often the most downfield proton. |
| H8 | 7.8 - 8.3 | |
| N-Alkyl (e.g., -CH₃) | 3.5 - 4.5 | Highly dependent on the specific alkyl group and substitution pattern. |
| NH (if present) | 10.0 - 13.0 | Often broad and may exchange with D₂O. |
Note: These are typical values and can shift based on experimental conditions.[6][7]
Table 2: Approximate ¹³C Chemical Shift Ranges for the Purine Core
| Carbon | Chemical Shift (δ, ppm) |
| C2 | 150 - 155 |
| C4 | 148 - 152 |
| C5 | 120 - 125 |
| C6 | 155 - 160 |
| C8 | 140 - 145 |
Note: The chemical shifts of C4, C5, and C8 are particularly useful for distinguishing isomers.[8][9]
Troubleshooting Guide
Problem: My ¹H NMR spectrum shows very broad peaks, or some peaks seem to be missing.
Cause & Solution:
-
Chemical Exchange: Protons on nitrogen atoms (N-H) or hydroxyl groups (O-H) can exchange with each other or with residual water in the solvent. This is a common cause of peak broadening.
-
Troubleshooting Step: Add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. Exchangeable protons will be replaced with deuterium, causing their signals to disappear. This can help confirm the identity of N-H or O-H peaks.[3]
-
-
Tautomerism or Conformational Exchange: If the molecule is undergoing exchange between two or more forms (tautomers or rotamers) at a rate that is intermediate on the NMR timescale, the corresponding signals can be significantly broadened.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Troubleshooting Step: Ensure all glassware is scrupulously clean. If metal contamination is suspected, passing the sample through a small plug of Chelex resin may help.[11]
-
Problem: I can't assign the quaternary carbons in my molecule.
Cause & Solution:
Quaternary carbons do not have any directly attached protons, so they do not show correlations in a standard HSQC spectrum.[12][13]
-
Troubleshooting Step: The best experiment for assigning quaternary carbons is the HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This experiment reveals correlations between protons and carbons that are 2, 3, or even 4 bonds away.[12][13]
-
Identify a proton near the quaternary carbon of interest.
-
Look for a cross-peak in the HMBC spectrum that correlates this proton to the quaternary carbon.
-
By piecing together multiple correlations from different nearby protons, you can confidently assign the quaternary carbon.
-
Problem: How do I choose the right NMR solvent?
Cause & Solution:
The choice of solvent is critical as it can affect chemical shifts, signal resolution, and sample solubility.[5]
-
Solubility: First and foremost, the compound must be soluble in the chosen deuterated solvent. Common choices for purine derivatives include DMSO-d₆, CDCl₃, and Methanol-d₄.[3]
-
Signal Overlap: If your proton signals of interest overlap with the residual solvent peak, changing the solvent can shift the signals and resolve the overlap.[3] For example, the aromatic region can sometimes be obscured by the residual CHCl₃ peak in CDCl₃; switching to Acetone-d₆ might solve this.[3]
-
Hydrogen Bonding: Protic solvents like Methanol-d₄ can engage in hydrogen bonding with the purine, potentially altering chemical shifts or accelerating the exchange of N-H protons. Aprotic solvents like DMSO-d₆ or CDCl₃ are often preferred to observe N-H protons more clearly.
Experimental Protocols
Protocol 1: HMBC for Structural Elucidation
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for determining the carbon skeleton by identifying long-range (typically 2-3 bonds) H-C correlations.
Methodology:
-
Sample Preparation: Prepare a solution of the N-alkylated purine in a suitable deuterated solvent (e.g., DMSO-d₆) at a concentration of 5-10 mg in 0.6 mL.
-
Spectrometer Setup:
-
Tune and match the ¹H and ¹³C channels on the NMR spectrometer.
-
Acquire a standard ¹H spectrum to determine the spectral width.
-
Acquire a standard ¹³C spectrum to determine its spectral width.
-
-
HMBC Experiment Parameters:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the spectral widths for F2 (¹H) and F1 (¹³C) based on the 1D spectra.
-
The most critical parameter is the long-range coupling delay, which is optimized for a specific coupling constant (ⁿJCH). A typical value is optimized for 8 Hz, which is a good compromise for detecting both 2-bond and 3-bond correlations.[12] If smaller or larger couplings are expected, this value can be adjusted.
-
Set an appropriate number of scans (NS) and dummy scans (DS) to achieve a good signal-to-noise ratio. This will depend on the sample concentration.
-
-
Data Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the axes using the known solvent signal or an internal standard like TMS.
-
Protocol 2: NOESY for Regiochemistry Determination
The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment identifies protons that are close in space (< 5 Å), which is useful for confirming regiochemistry.
Methodology:
-
Sample Preparation: Prepare a sample as described for the HMBC experiment. The sample should be free of paramagnetic impurities.
-
Spectrometer Setup:
-
Tune and match the ¹H channel.
-
Acquire a standard ¹H spectrum.
-
-
NOESY Experiment Parameters:
-
Use a standard gradient-selected NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Set the spectral width in both dimensions to cover all proton signals.
-
The key parameter is the mixing time (d8) . This is the period during which magnetization transfer (the NOE) occurs. A range of mixing times should be tested (e.g., 300 ms, 500 ms, 800 ms) to find the optimal value for the molecule's size. For small molecules, longer mixing times are often required.
-
Set an appropriate number of scans to achieve good signal-to-noise.
-
-
Data Processing:
-
Process the data similarly to other 2D spectra (window function, Fourier transform, phasing, and calibration).
-
Analyze the cross-peaks, which indicate spatial proximity between the correlated protons. The volume of the cross-peak is related to the distance between the protons.[14]
-
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdche.u-szeged.hu [mdche.u-szeged.hu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation [mdpi.com]
- 6. compoundchem.com [compoundchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. art.torvergata.it [art.torvergata.it]
Technical Support Center: Navigating the Challenges of Hsp90 Inhibitor Clinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Heat Shock Protein 90 (Hsp90) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do Hsp90 inhibitors show limited efficacy as monotherapies in clinical trials despite promising preclinical data?
A1: The clinical translation of Hsp90 inhibitors has been challenging due to several factors. A primary reason is the induction of the heat shock response (HSR) in cancer cells upon Hsp90 inhibition.[1][2][3] This response is mediated by the activation of Heat Shock Factor 1 (HSF-1), leading to the upregulation of other chaperones like Hsp70 and Hsp27, which can compensate for Hsp90 inhibition and promote cell survival.[1][2] Additionally, inherent and acquired resistance mechanisms, dose-limiting toxicities, and unfavorable pharmacokinetic properties have contributed to their limited single-agent efficacy.[1][4]
Q2: What are the common dose-limiting toxicities (DLTs) observed with Hsp90 inhibitors in clinical trials?
A2: Dose-limiting toxicities are a significant hurdle in the clinical development of Hsp90 inhibitors.[5] Common DLTs include hepatotoxicity, diarrhea, fatigue, nausea, and ocular toxicities.[6][7] The specific toxicities can vary depending on the chemical structure of the inhibitor and its dosing schedule. For instance, the first-generation inhibitor 17-AAG was associated with significant hepatotoxicity, while some second-generation inhibitors have shown a different safety profile.[6][7] The expression levels of Hsp90 isoforms in different organs may also contribute to organ-specific toxicities.[5]
Q3: What are the primary mechanisms of resistance to Hsp90 inhibitors?
A3: Resistance to Hsp90 inhibitors can be intrinsic or acquired and arises from several mechanisms:
-
Induction of the Heat Shock Response: As mentioned, upregulation of compensatory chaperones like Hsp70 and Hsp27 is a major resistance mechanism.[1][2][3]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways, such as the PI3K/AKT and MAPK pathways, to circumvent the effects of Hsp90 inhibition.[1]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can lead to increased efflux of the Hsp90 inhibitor from the cancer cell, reducing its intracellular concentration.
-
Mutations in Hsp90: While less common due to the highly conserved nature of the ATP-binding pocket, mutations in Hsp90 can potentially reduce inhibitor binding.[2]
-
Altered Client Protein Susceptibility: Changes in the ubiquitination and proteasomal degradation machinery can affect the degradation of Hsp90 client proteins, even when Hsp90 is inhibited.[2][3]
Q4: How can combination therapies overcome the challenges associated with Hsp90 inhibitors?
A4: Combination strategies are a promising approach to enhance the efficacy of Hsp90 inhibitors and overcome resistance.[1][6] By targeting multiple nodes in a signaling network, combination therapies can achieve synergistic antitumor effects. For example, combining Hsp90 inhibitors with:
-
Chemotherapy: Can enhance the cytotoxic effects of conventional chemotherapeutic agents.[1]
-
Targeted Therapies: Such as BRAF or MEK inhibitors, can prevent the emergence of resistance by simultaneously targeting key survival pathways.[1]
-
Proteasome Inhibitors: Can enhance the accumulation of misfolded client proteins, leading to increased apoptosis.[4]
-
Immune Checkpoint Inhibitors: May modulate the tumor microenvironment and enhance anti-tumor immunity.[6]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected inhibition of Hsp90 client protein degradation in Western blot.
Possible Causes & Solutions:
-
Suboptimal Inhibitor Concentration or Incubation Time:
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and Hsp90 inhibitor. Refer to published IC50 values for your inhibitor and cell line as a starting point.
-
-
Poor Inhibitor Solubility:
-
Solution: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation. Consider using a formulation with improved solubility if available.
-
-
Cell Line-Specific Resistance:
-
Solution: Investigate potential resistance mechanisms in your cell line, such as high expression of drug efflux pumps or compensatory signaling pathways. Consider using a combination of inhibitors to overcome resistance.
-
-
Technical Issues with Western Blot:
-
Solution: Review your Western blot protocol for potential issues such as inefficient protein transfer, inappropriate antibody concentrations, or insufficient washing steps.[7][8][9][10] Include a positive control (a cell line known to be sensitive to the inhibitor) and a loading control in your experiment.
-
Problem 2: High background or non-specific bands in Western blot for Hsp90 client proteins.
Possible Causes & Solutions:
-
Inadequate Blocking:
-
Antibody Concentration Too High:
-
Insufficient Washing:
-
Antibody Cross-Reactivity:
-
Solution: Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for any known cross-reactivities.
-
Problem 3: Discrepancy between cell viability assay results and client protein degradation.
Possible Causes & Solutions:
-
Off-Target Effects of the Inhibitor:
-
Solution: The inhibitor may have off-target effects that contribute to cytotoxicity independent of Hsp90 inhibition.[11] Consider using a structurally different Hsp90 inhibitor to confirm that the observed effects are on-target.
-
-
Delayed Apoptosis:
-
Solution: The degradation of client proteins may not immediately lead to a loss of cell viability. Extend the incubation time of your cell viability assay to allow for the downstream effects of client protein depletion to manifest.
-
-
Cytostatic vs. Cytotoxic Effects:
-
Solution: The Hsp90 inhibitor may be causing cell cycle arrest (cytostatic) rather than cell death (cytotoxic) at the concentration tested. Analyze cell cycle distribution by flow cytometry to investigate this possibility.
-
Quantitative Data Summary
Table 1: IC50 Values of Hsp90 Inhibitors in Various Cancer Cell Lines
| Hsp90 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| 17-AAG | H1975 | Lung Adenocarcinoma | 1.258 |
| H1437 | Lung Adenocarcinoma | 6.555 | |
| HCC827 | Lung Adenocarcinoma | 26.255 | |
| Calu-3 | Lung Adenocarcinoma | 87.733 | |
| IPI-504 | H1437 | Lung Adenocarcinoma | 3.473 |
| H1650 | Lung Adenocarcinoma | 3.764 | |
| H2009 | Lung Adenocarcinoma | 33.833 | |
| Calu-3 | Lung Adenocarcinoma | 43.295 | |
| STA-9090 | H2228 | Lung Adenocarcinoma | 4.131 |
| H1975 | Lung Adenocarcinoma | 4.739 | |
| Calu-3 | Lung Adenocarcinoma | 18.445 | |
| AUY-922 | H3122 | Lung Adenocarcinoma | 4.131 |
| MPC-3100 | HepG2 | Liver Cancer | 540 |
| HUH-7 | Liver Cancer | 540 |
Data compiled from multiple sources.[1][2]
Table 2: Common Dose-Limiting Toxicities (DLTs) of Hsp90 Inhibitors in Clinical Trials
| Hsp90 Inhibitor | Phase | Common DLTs |
| 17-AAG (Tanespimycin) | I/II | Hepatotoxicity, fatigue, diarrhea, nausea |
| 17-DMAG (Alvespimycin) | I | Higher toxicity compared to 17-AAG |
| Ganetespib | II | Diarrhea, nausea, fatigue, neutropenia |
| HSP990 | I | Diarrhea, QTc prolongation, elevated ALT/AST, central neurological toxicities |
Data compiled from multiple sources.[5][6][12]
Experimental Protocols
Hsp90 ATPase Activity Assay
This protocol is adapted from a malachite green-based colorimetric assay to measure the release of inorganic phosphate (Pi) upon ATP hydrolysis by Hsp90.
Materials:
-
Recombinant human Hsp90 protein
-
Hsp90 inhibitor
-
ATP solution
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a dilution series of the Hsp90 inhibitor in assay buffer.
-
In a 96-well plate, add the Hsp90 protein to each well, except for the "no enzyme" control wells.
-
Add the diluted Hsp90 inhibitor or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a fixed concentration of ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the Malachite Green Reagent to all wells. This reagent will form a colored complex with the free phosphate.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a plate reader.
-
Create a standard curve using the phosphate standard to determine the amount of Pi generated in each well.
-
Calculate the percent inhibition of Hsp90 ATPase activity for each inhibitor concentration.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol outlines the steps to assess the degradation of Hsp90 client proteins (e.g., AKT, HER2, RAF-1) following treatment with an Hsp90 inhibitor.
Materials:
-
Cancer cell line of interest
-
Hsp90 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against the client protein of interest and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the Hsp90 inhibitor or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Normalize the protein amounts for all samples and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target client protein and the loading control overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the client protein levels to the loading control to determine the extent of degradation.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to measure cell viability following treatment with an Hsp90 inhibitor.
Materials:
-
Cancer cell line of interest
-
Hsp90 inhibitor
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the Hsp90 inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Caption: Hsp90 inhibition leads to client protein degradation and apoptosis, but also activates the HSF-1-mediated heat shock response, contributing to drug resistance.
References
- 1. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. biocompare.com [biocompare.com]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Previously unrecognized and potentially consequential challenges facing Hsp90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A first-in-human phase I, dose-escalation, multicentre study of HSP990 administered orally in adult patients with advanced solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-specific Binding in Biochemical Assays
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to non-specific binding in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem?
Non-specific binding refers to the adhesion of proteins or other molecules to surfaces in an assay in a way that is not related to the specific interaction being measured.[1][2] This can occur between antibodies and the assay plate, membrane, or beads, as well as between other sample components and the assay surface. NSB is a major source of background signal, which can mask the true signal from the specific interaction you are trying to detect.[3][4] This leads to reduced assay sensitivity, lower signal-to-noise ratios, and potentially inaccurate or false-positive results.[3][4]
Q2: What are the common causes of high non-specific binding?
High non-specific binding can arise from several factors, including:
-
Inadequate Blocking: Failure to completely block all unoccupied sites on the assay surface is a primary cause of NSB.[5]
-
Hydrophobic and Ionic Interactions: Molecules in your sample can non-specifically interact with the assay surface through hydrophobic or electrostatic forces.
-
Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to increased off-target binding.[5]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound or weakly bound molecules, contributing to high background.[6]
-
Sample Quality: Contaminants or high concentrations of interfering substances in the sample can contribute to NSB.
-
Cross-Reactivity: Antibodies may cross-react with unintended proteins that share similar epitopes.
Q3: What are the general strategies to reduce non-specific binding?
Several strategies can be employed to minimize non-specific binding:
-
Effective Blocking: Use an appropriate blocking agent to saturate all unoccupied binding sites on the assay surface.
-
Buffer Optimization: Modify your buffers by adding detergents, adjusting salt concentration, or changing the pH to disrupt non-specific interactions.
-
Antibody Titration: Optimize the concentration of your primary and secondary antibodies to find the lowest concentration that still provides a robust specific signal.
-
Stringent Washing: Increase the number, duration, or stringency of your wash steps to more effectively remove non-specifically bound molecules.[6]
-
Sample Pre-clearing (for Immunoprecipitation): Incubate your sample with beads alone before adding the specific antibody to remove molecules that non-specifically bind to the beads.[1][3][7][8]
Troubleshooting Guides by Assay Type
ELISA: High Background Signal
High background in an ELISA can obscure your results and reduce the dynamic range of your assay. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
References
- 1. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bu.edu [bu.edu]
- 5. licorbio.com [licorbio.com]
- 6. Western blot blocking: Best practices | Abcam [abcam.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
Validation & Comparative
Validating Hsp90 Inhibitory Activity of Novel Purine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel purine analogs designed to inhibit Heat shock protein 90 (Hsp90). The following sections detail the inhibitory activities of these compounds, supported by experimental data, and provide comprehensive protocols for validation.
Heat shock protein 90 (Hsp90) is a crucial molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are oncoproteins critical for tumor cell proliferation, survival, and metastasis.[1] Inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the degradation of these client proteins via the ubiquitin-proteasome pathway.[2] This mechanism makes Hsp90 an attractive target for cancer therapy.[3] Purine-based compounds have emerged as a promising class of synthetic Hsp90 inhibitors, offering potential advantages in terms of solubility and pharmacological properties over natural product-derived inhibitors like 17-AAG.[4][5]
This guide compares the efficacy of two series of novel purine analogs against established inhibitors, BIIB021 and 17-AAG, focusing on their enzymatic inhibition, anti-proliferative effects, and impact on Hsp90 client proteins.
Comparative Analysis of Hsp90 Inhibitory Activity
The inhibitory potential of novel purine analogs has been evaluated through both biochemical and cell-based assays. The following tables summarize the quantitative data from key studies, providing a direct comparison of their performance.
Hsp90α Enzymatic Inhibition and Anti-Proliferative Activity of BIIB021 Analogs
A study focused on optimizing BIIB021 analogs by modifying its hydrophobic moiety has yielded several potent compounds.[6] The table below presents the half-maximal inhibitory concentration (IC50) against Hsp90α ATPase activity and the half-maximal growth inhibition (GI50) in various cancer cell lines.
| Compound | Hsp90α IC50 (µM) | MCF-7 GI50 (µM) | SK-BR-3 GI50 (µM) | HCT116 GI50 (µM) |
| BIIB021 (Reference) | 0.0017 (Ki) | 0.06 - 0.31 | 0.06 - 0.31 | 0.06 - 0.31 |
| 17-AAG (Reference) | 0.013 | >50 | 0.021 ± 0.001 | 0.019 ± 0.002 |
| Analog 6b | 1.76 | >50 | 31.79 ± 1.15 | >50 |
| Analog 6c | 0.203 | 29.33 ± 1.24 | 19.43 ± 0.89 | 35.14 ± 0.98 |
| Analog 14 | 1.00 | 16.22 ± 0.71 | 15.24 ± 2.08 | 21.90 ± 1.03 |
Data sourced from "Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90".[6]
Biological Activity of Diverse Purine-Scaffold Inhibitors
Another series of studies characterized the activity of pioneering purine-based Hsp90 inhibitors, demonstrating their ability to induce the degradation of the Hsp90 client protein HER2 and inhibit cancer cell proliferation.[1]
| Compound | Hsp90 Binding EC50 (µM) | HER2 Degradation IC50 (µM) | Cell Proliferation IC50 (µM, SKBr3) |
| 17-AAG (Reference) | 1 | ~0.05 | ~0.05 |
| PU3 | 15-20 | 50-100 | >100 |
| PU24FCI | 0.22 | 2 | 2-7 |
| PU-H71 | 0.01-0.055 | 0.05-0.08 | 0.05-0.09 |
| PU-DZ8 | 0.01-0.055 | 0.05-0.08 | 0.05-0.09 |
Data compiled from "Purine-Scaffold Hsp90 Inhibitors".[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate validation and comparison of novel Hsp90 inhibitors. The following are standard protocols for the key experiments cited in this guide.
Hsp90α ATPase Activity Assay (Colorimetric)
This assay measures the inhibition of Hsp90's ATP hydrolysis activity, a direct indicator of target engagement.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric detection method. A decrease in Pi formation in the presence of a test compound indicates inhibition of Hsp90 ATPase activity.
Materials:
-
Recombinant human Hsp90α protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2
-
ATP solution (1 mM)
-
Test compounds dissolved in DMSO
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader capable of measuring absorbance at 620-650 nm
Procedure:
-
Prepare a reaction mixture containing Hsp90α protein in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (e.g., BIIB021) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 4 hours), allowing the enzymatic reaction to proceed.
-
Stop the reaction by adding the Malachite Green Reagent, which will form a colored complex with the liberated inorganic phosphate.
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the anti-proliferative effect of the Hsp90 inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by spectrophotometry.
Materials:
-
Cancer cell lines (e.g., MCF-7, SK-BR-3, HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include appropriate vehicle controls.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.
Western Blot Analysis of Hsp90 Client Proteins
This technique is used to confirm the mechanism of action by observing the degradation of Hsp90 client proteins and the induction of a heat shock response (Hsp70 upregulation).[7]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the levels of target proteins (e.g., HER2, Akt, EGFR) and loading controls (e.g., β-actin, GAPDH).
Materials:
-
Treated and untreated cell lysates
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for HER2, Akt, EGFR, Hsp70, and a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the Hsp90 inhibitor for a specified time (e.g., 24 hours). Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression. A decrease in client protein levels and an increase in Hsp70 levels are indicative of Hsp90 inhibition.[8]
Visualizing Key Processes and Relationships
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Hsp90 Signaling and Inhibition Pathway.
Caption: Workflow for Validating Hsp90 Inhibitors.
Caption: Logic for Hsp90 Inhibitor Validation.
References
- 1. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of purine-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purine-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally active purine-based inhibitors of the heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 8-Bromo-9-butyl-9H-purin-6-amine and Other Hsp90 Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, Heat shock protein 90 (Hsp90) has emerged as a critical target for drug development. Its role in the conformational maturation and stability of a wide array of oncogenic client proteins makes it a linchpin in cancer cell survival and proliferation. This guide provides a comparative analysis of the Hsp90 inhibitory activities of various compounds, with a focus on the purine-scaffold inhibitor, 8-Bromo-9-butyl-9H-purin-6-amine, in relation to other well-established Hsp90 inhibitors.
Comparative IC50 Values of Hsp90 Inhibitors
To provide a quantitative comparison, the following table summarizes the IC50 values of several well-characterized Hsp90 inhibitors. These values represent the concentration of the inhibitor required to reduce Hsp90 activity by 50% and are indicative of their potency.
| Compound | Class | Hsp90 Isoform | IC50 (nM) | Reference |
| Purine-Based Analogs | ||||
| Isoxazole Derivative 6c | Purine | Hsp90α | 203 | [1][2] |
| Derivative 14 | Purine | Hsp90α | 1000 | [1][2] |
| Isoxazole Derivative 6b | Purine | Hsp90α | 1760 | [1][2] |
| Well-Known Hsp90 Inhibitors | ||||
| 17-AAG (Tanespimycin) | Ansamycin | Cell-free | 5 | [3][4] |
| Luminespib (NVP-AUY922) | Isoxazole | Hsp90α / Hsp90β | 13 / 21 | [1][5] |
| BIIB021 (NVP-AUY922) | Purine | - | Ki = 1.7 |
Note: The IC50 values can vary depending on the specific assay conditions and the Hsp90 isoform used.
Experimental Protocols for Hsp90 Inhibition Assays
The determination of Hsp90 inhibitory activity is crucial for the evaluation of potential drug candidates. A commonly employed method is the Hsp90-dependent refolding of a denatured protein, such as firefly luciferase.
Hsp90-Dependent Luciferase Refolding Assay
Objective: To determine the ability of a test compound to inhibit the chaperone activity of Hsp90 by measuring the refolding of heat-denatured firefly luciferase.
Materials:
-
Rabbit reticulocyte lysate (contains Hsp90 and other necessary chaperones)
-
Firefly luciferase
-
Luciferase assay substrate (Luciferin)
-
Test compounds (e.g., this compound)
-
Positive control (e.g., 17-AAG)
-
96-well plates
-
Luminometer
Procedure:
-
Denaturation of Luciferase: Heat-denature purified firefly luciferase to inactivate it.
-
Inhibition Reaction: In a 96-well plate, combine the rabbit reticulocyte lysate, the denatured luciferase, and the test compound at various concentrations. Include wells with a positive control inhibitor and a no-inhibitor control.
-
Refolding: Incubate the plate to allow for Hsp90-mediated refolding of the luciferase.
-
Luminescence Measurement: Add the luciferase assay substrate to each well and measure the luminescence using a luminometer. The amount of light produced is directly proportional to the amount of refolded, active luciferase.
-
Data Analysis: Calculate the percentage of luciferase refolding for each concentration of the test compound relative to the no-inhibitor control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway of Hsp90 Inhibition
Hsp90 inhibitors exert their anticancer effects by disrupting the Hsp90 chaperone cycle. This leads to the misfolding and subsequent degradation of Hsp90 client proteins, many of which are key drivers of oncogenesis. The diagram below illustrates this pathway.
Caption: Hsp90 inhibition disrupts client protein folding, leading to degradation and apoptosis.
The purine scaffold of this compound allows it to act as an ATP-competitive inhibitor, binding to the N-terminal ATP-binding pocket of Hsp90. This prevents the conformational changes necessary for client protein activation. The 8-bromo and 9-butyl substitutions on the purine ring are expected to modulate the binding affinity and pharmacokinetic properties of the molecule, influencing its overall inhibitory potency. Further experimental validation is required to precisely quantify the IC50 of this specific compound and to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 8-arylsulfanyl, 8-arylsulfoxyl, and 8-arylsulfonyl adenine derivatives as inhibitors of the heat shock protein 90. [vivo.weill.cornell.edu]
- 4. Synthesis of novel dual target inhibitors of PARP and HSP90 and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validating Hsp90 Inhibitor Efficacy: A Comparative Guide from In Vitro Assays to In Vivo Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of prominent Heat Shock Protein 90 (Hsp90) inhibitors. By presenting supporting experimental data in clearly structured tables, detailing methodologies for key experiments, and visualizing complex biological and experimental processes, this guide serves as a valuable resource for evaluating and selecting Hsp90 inhibitors for further investigation.
Heat Shock Protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Inhibition of Hsp90, therefore, presents a promising therapeutic strategy for a wide range of malignancies. This guide focuses on the cross-validation of preclinical data for several Hsp90 inhibitors, bridging the gap between cell-based assays and animal models to provide a more holistic view of their potential therapeutic efficacy.
Comparative Efficacy of Hsp90 Inhibitors: In Vitro vs. In Vivo
The following tables summarize the in vitro and in vivo efficacy of four key Hsp90 inhibitors: 17-AAG, Ganetespib (STA-9090), AUY922, and AT13387. The data is curated from studies that directly correlate the activity of these inhibitors in specific cancer cell lines with their performance in xenograft models derived from those same cell lines, allowing for a direct comparison of their potency and effectiveness.
Table 1: In Vitro Efficacy of Hsp90 Inhibitors (IC50 values in nM)
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) |
| 17-AAG | Non-Small Cell Lung Cancer | NCI-H1975 | 20 - 3,500[1] |
| Prostate Cancer | LNCaP | Not specified | |
| Prostate Cancer | DU-145 | Not specified | |
| Ganetespib (STA-9090) | Non-Small Cell Lung Cancer | NCI-H1975 | 2 - 30[1] |
| Non-Small Cell Lung Cancer | NCI-HCC827 | Not specified | |
| Non-Small Cell Lung Cancer | NCI-H1666 | Not specified | |
| AUY922 | Breast Cancer | BT-474 | 3 - 126[2] |
| Breast Cancer | Multiple Lines | Avg. 5.4[2] | |
| Gastric & Breast Cancer | Multiple Lines | < 40[3] | |
| AT13387 | Colon Cancer | HCT116 | 8.7[4] |
| Squamous Cell Carcinoma | A431 | 17.9[4] |
Table 2: In Vivo Efficacy of Hsp90 Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| 17-AAG | Non-Small Cell Lung Cancer | NCI-H1975 | 175 mg/kg, once weekly | Less effective than Ganetespib (50% relative tumor size)[1] |
| Prostate Cancer | LNCaP | Not specified | Dose-dependent inhibition of tumor growth[5] | |
| Prostate Cancer | DU-145 | 50 mg/kg, twice weekly intratumor | Decreased tumor size and growth rate[6] | |
| Ganetespib (STA-9090) | Non-Small Cell Lung Cancer | NCI-H1975 | 125 mg/kg, once weekly | Significant TGI (15% relative tumor size)[1] |
| Non-Small Cell Lung Cancer | NCI-H1975 | 50 mg/kg, daily x5 | Tumor regressions[1] | |
| Non-Small Cell Lung Cancer | NCI-HCC827 & NCI-H1666 | 50 mg/kg, weekly | Potentiated erlotinib efficacy, significant TGI[7] | |
| AUY922 | Breast Cancer | BT-474 | 30 mg/kg, once weekly | Significant growth inhibition[2][8] |
| Gastric Cancer | Trastuzumab-resistant | Not specified | Greater antitumor efficacy than either drug alone (with trastuzumab)[3] | |
| AT13387 | Colon Cancer | HCT116 | 10 mg/kg, 3 consecutive days + radiotherapy | Substantial delay in tumor growth and prolonged survival[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
Hsp90 inhibitors (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the Hsp90 inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the vehicle control.
Western Blotting for Client Protein Degradation
Western blotting is used to detect specific proteins in a sample and assess the effect of Hsp90 inhibitors on the levels of their client proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in protein extraction buffer and determine the protein concentration using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
In Vivo Tumor Xenograft Studies
Xenograft models in immunocompromised mice are used to evaluate the in vivo antitumor efficacy of Hsp90 inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Hsp90 inhibitor formulation for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the Hsp90 inhibitor or vehicle control according to the specified dosing regimen (e.g., intraperitoneal, intravenous, or oral administration).
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved in Hsp90 inhibition and its evaluation, the following diagrams have been generated using Graphviz.
Caption: Hsp90 Signaling Pathway and Mechanism of Inhibition.
References
- 1. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of HSP90 with AUY922 induces synergy in HER2-amplified trastuzumab-resistant breast and gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Intratumor injection of the Hsp90 inhibitor 17AAG decreases tumor growth and induces apoptosis in a prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The HSP90 inhibitor ganetespib potentiates the antitumor activity of EGFR tyrosine kinase inhibition in mutant and wild-type non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - OAK Open Access Archive [oak.novartis.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 8-Bromo and 8-Chloro Purine Derivatives in Drug Discovery
A deep dive into the physicochemical properties, biological activities, and synthesis of 8-bromo and 8-chloro purine derivatives, providing researchers with critical data for informed decisions in drug design and development.
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing their therapeutic potential. Among the vast array of heterocyclic scaffolds, purine derivatives have consistently demonstrated significant biological activity, leading to their development as antiviral, anticancer, and anti-inflammatory agents, as well as receptor antagonists. The introduction of a halogen atom at the 8-position of the purine ring is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative analysis of two key halogenated purine derivatives: 8-bromo and 8-chloro analogs, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Halogens
The nature of the halogen at the C8 position of the purine core significantly influences the molecule's physicochemical characteristics, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive comparative data for a single pair of 8-bromo and 8-chloro purine derivatives is sparse in publicly available literature, general principles of halogen substitution can be applied.
Generally, the electronegativity and atomic radius of the halogen play a crucial role. Bromine is less electronegative but has a larger atomic radius than chlorine. These differences can impact properties such as:
-
Lipophilicity (LogP): The contribution of a halogen to lipophilicity generally increases with its size. Therefore, 8-bromo derivatives are typically expected to be more lipophilic than their 8-chloro counterparts. This can influence membrane permeability and binding to hydrophobic pockets of target proteins.
-
Acidity/Basicity (pKa): The electron-withdrawing nature of halogens can influence the pKa of the purine ring nitrogens. The slightly higher electronegativity of chlorine might lead to a subtle difference in the pKa values compared to bromine, which could affect the ionization state of the molecule at physiological pH.
-
Solubility: Increased lipophilicity often correlates with decreased aqueous solubility. Consequently, 8-bromo purine derivatives may exhibit lower solubility in aqueous media compared to 8-chloro analogs.
Table 1: Comparative Physicochemical Properties of 8-Bromo vs. 8-Chloro Purine Derivatives (Illustrative)
| Property | 8-Bromo Derivative (Predicted) | 8-Chloro Derivative (Predicted) | Impact on Drug Development |
| Lipophilicity (LogP) | Higher | Lower | Affects membrane permeability, protein binding, and solubility. |
| pKa | Slightly different | Slightly different | Influences ionization at physiological pH, affecting receptor interaction and solubility. |
| Aqueous Solubility | Lower | Higher | Critical for formulation and bioavailability. |
| Metabolic Stability | Potentially more stable | Potentially less stable | Halogen substitution can block sites of metabolism, but the C-Br bond is generally weaker than the C-Cl bond. |
Biological Activity: A Head-to-Head Comparison
The substitution at the 8-position with either a bromine or a chlorine atom can have a profound impact on the biological activity of purine derivatives. This is often due to the different steric and electronic properties of the two halogens, which can alter the binding affinity and selectivity for their biological targets.
One area where 8-halogenated purines have shown significant promise is as antagonists of adenosine receptors, particularly the A2A subtype, which is a key target in neurodegenerative diseases and cancer immunotherapy.
Table 2: Comparative Biological Activity of 8-Bromo vs. 8-Chloro Purine Derivatives against Adenosine Receptors
| Compound | Target | Ki (nM) | Reference |
| 8-Bromo-9-ethyl-2-(4-methoxyphenethylamino)adenine | Human A1 | 1800 | [1] |
| Human A2A | 34 | [1] | |
| Human A3 | >10000 | [1] | |
| 8-Chloro-9-ethyl-2-(4-methoxyphenethylamino)adenine | Human A1 | Data not available | |
| Human A2A | Data not available | ||
| Human A3 | Data not available |
Note: While a direct comparison with the corresponding 8-chloro derivative is not available in the cited literature, the data for the 8-bromo derivative provides a benchmark for its activity.
The presence of an 8-bromo substituent has been shown to be favorable for the interaction of 2,9-disubstituted adenine derivatives with adenosine receptors.[1] In some cases, 8-bromoguanosine derivatives have been found to be potent activators of the innate immune system through Toll-like receptor 7 (TLR7). Conversely, one study reported that 8-chloroguanosine did not activate NF-κB, a key downstream signaling molecule of TLR7. This highlights that the choice of halogen can lead to distinct biological outcomes.
Experimental Protocols
To aid researchers in the synthesis and evaluation of these compounds, detailed methodologies for key experiments are provided below.
Synthesis of 8-Halogenated Purine Derivatives
The synthesis of 8-bromo and 8-chloro purine derivatives often involves the halogenation of a pre-existing purine scaffold.
Protocol 1: Synthesis of 8-Bromo-N6-cyclopentyl-9-ethyladenine (Representative)
This protocol is adapted from the synthesis of similar 8-bromo-purine derivatives.[1]
Materials:
-
N6-Cyclopentyl-9-ethyladenine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N6-cyclopentyl-9-ethyladenine in DMF.
-
Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 8-bromo-N6-cyclopentyl-9-ethyladenine.
Protocol 2: Synthesis of 8-Chloro-N6-cyclopentyl-9-ethyladenine (General Approach)
The synthesis of 8-chloro derivatives can be achieved using various chlorinating agents. A common method involves the use of N-chlorosuccinimide (NCS).
Materials:
-
N6-Cyclopentyl-9-ethyladenine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N6-cyclopentyl-9-ethyladenine in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Chlorosuccinimide (NCS) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, work up the reaction as described in Protocol 1 (quenching, extraction, washing, and drying).
-
Purify the crude product by silica gel column chromatography to obtain 8-chloro-N6-cyclopentyl-9-ethyladenine.
Biological Evaluation: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following is a general protocol for determining the IC50 value using a cell-based assay.
Protocol 3: Determination of IC50 by MTT Assay
Materials:
-
Adherent cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
Test compounds (8-bromo and 8-chloro purine derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which these purine derivatives are involved is crucial for understanding their mechanism of action.
Caption: Adenosine A2A Receptor Signaling Pathway.
Caption: Toll-like Receptor 7 (TLR7) Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination.
Conclusion
The choice between an 8-bromo and an 8-chloro substitution on a purine scaffold is a nuanced decision that can significantly alter the resulting compound's properties and biological activity. While 8-bromo derivatives may offer increased lipophilicity and potentially higher binding affinity in some cases, 8-chloro analogs might provide better solubility and different selectivity profiles. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to synthesize, evaluate, and understand the mechanism of action of these important classes of molecules. Further head-to-head comparative studies are warranted to build a more comprehensive understanding and guide the rational design of next-generation purine-based therapeutics.
References
The Untapped Potential of Purine Analogues in Overcoming Chemotherapy Resistance: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide explores the synergistic potential of purine analogues in combination with conventional chemotherapy. Due to the absence of published data on the synergistic effects of 8-Bromo-9-butyl-9H-purin-6-amine, this report focuses on the broader class of purine analogues, using available experimental data from representative compounds to illustrate their potential in enhancing anti-cancer efficacy and overcoming drug resistance.
While the specific compound this compound lacks documented synergistic effects in combination with chemotherapy, the broader class of purine analogues has demonstrated significant promise in preclinical studies. These molecules, which mimic the structure of natural purines, can interfere with DNA replication and repair mechanisms within cancer cells.[1] This interference can lead to a heightened sensitivity to the cytotoxic effects of chemotherapy agents, offering a potential strategy to overcome acquired resistance.
This guide provides a comparative analysis of the synergistic effects of selected purine analogues with the commonly used chemotherapeutic drug, doxorubicin. We will also compare this strategy to another known modulator of multidrug resistance, verapamil.
Synergistic Effects of Purine Analogues with Doxorubicin
A key mechanism of chemotherapy resistance is the overexpression of drug efflux pumps like P-glycoprotein (P-gp), encoded by the mdr1 gene. These pumps actively remove chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and thus their efficacy. Certain purine analogues have been shown to counteract this mechanism.
As a case study, the purine analogues sulfinosine (SF) and 8-Cl-cAMP have been investigated for their ability to sensitize multidrug-resistant non-small cell lung cancer cells (NCI-H460/R) to doxorubicin. The synergistic effect of these combinations is quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Treatment Combination | Cell Line | Combination Index (CI) | Outcome |
| Doxorubicin + Sulfinosine (SF) | NCI-H460/R | < 1 | Synergistic growth inhibition |
| Doxorubicin + 8-Cl-cAMP | NCI-H460/R | < 1 | Synergistic growth inhibition |
| Doxorubicin + Verapamil | NCI-H460/R | < 1 | Synergistic growth inhibition |
This table summarizes the synergistic interactions observed in the NCI-H460/R cell line. Specific CI values can be calculated using the Chou-Talalay method.
Unveiling the Mechanism: A Potential Signaling Pathway
The synergistic effect of these purine analogues is attributed to their ability to downregulate the expression of the mdr1 gene, leading to increased intracellular accumulation of doxorubicin. While the precise signaling pathway by which purine analogues achieve this is not fully elucidated in the reviewed literature, a plausible mechanism involves the modulation of pathways known to regulate mdr1 expression, such as the PI3K/Akt/NF-κB pathway.
Figure 1. A proposed signaling pathway for the downregulation of MDR1 by purine analogues.
Experimental Protocols
To facilitate further research in this promising area, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds, both individually and in combination.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., NCI-H460/R) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the purine analogue, chemotherapy agent (e.g., doxorubicin), or their combination for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control.
Figure 2. Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) following treatment.
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest for a specified period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3. Experimental workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is currently unavailable, the broader class of purine analogues presents a compelling avenue for further investigation in combination cancer therapy. The ability of certain purine analogues to resensitize multidrug-resistant cancer cells to conventional chemotherapy highlights their potential to improve treatment outcomes.
Future research should focus on:
-
Screening a wider range of substituted purine analogues, including this compound, for synergistic activity with various chemotherapy agents.
-
Elucidating the precise molecular mechanisms and signaling pathways involved in the observed synergy.
-
Evaluating the in vivo efficacy and safety of promising purine analogue-chemotherapy combinations in preclinical animal models.
By systematically exploring the therapeutic potential of this class of compounds, the scientific community can pave the way for novel and more effective cancer treatment strategies.
References
A Researcher's Guide to Validating Target Engagement in Live Cells: CETSA and its Alternatives
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended target within a living cell is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose. This guide provides a comprehensive comparison of CETSA with other prominent target engagement assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The principle behind CETSA is based on the ligand-induced thermal stabilization of a target protein.[1] When a compound binds to its protein target, it can increase the protein's resistance to heat-induced denaturation.[1] This change in thermal stability is then quantified to confirm target engagement. CETSA offers the significant advantage of being able to assess target engagement in a physiologically relevant context, within intact cells or even tissues, without the need for modifying the compound or the target protein.[1][2]
This guide will delve into the specifics of CETSA and compare it with three other widely used target engagement methodologies: Drug Affinity Responsive Target Stability (DARTS), Stability of Proteins from Rates of Oxidation (SPROX), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.
Comparative Analysis of Target Engagement Assays
To facilitate a clear understanding of the strengths and weaknesses of each method, the following table summarizes their key characteristics.
| Feature | CETSA (Cellular Thermal Shift Assay) | DARTS (Drug Affinity Responsive Target Stability) | SPROX (Stability of Proteins from Rates of Oxidation) | NanoBRET (NanoBioluminescence Resonance Energy Transfer) |
| Principle | Ligand-induced thermal stabilization of the target protein.[1] | Ligand-induced stabilization of the target protein against proteolysis.[3] | Ligand-induced changes in protein stability measured by methionine oxidation rates.[3] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[4] |
| Sample Type | Live cells, cell lysates, tissues.[1] | Primarily cell lysates.[5] | Cell lysates. | Live cells. |
| Labeling Requirement | Label-free for both compound and target.[1] | Label-free for the compound.[3] | Label-free for the compound.[3] | Requires genetic tagging of the target protein (NanoLuc) and a fluorescently labeled tracer.[4] |
| Throughput | Low to high, depending on the detection method (Western Blot, MS, or high-throughput formats).[5] | Traditionally low throughput (Western Blot), with higher throughput possible with mass spectrometry (MS).[5] | Medium to high, typically requires MS detection. | High throughput, suitable for screening large compound libraries.[6] |
| Sensitivity | Generally high, but can be target-dependent.[5] | Can be less sensitive if ligand binding does not significantly alter protease susceptibility.[5] | High, capable of detecting domain-level stability shifts. | Very high, due to the proximity-based nature of the BRET signal.[1] |
| Quantitative Capability | Good, especially with Isothermal Dose-Response Fingerprinting (ITDRF) CETSA.[5] | Can be semi-quantitative, but precise quantification can be challenging.[5] | Quantitative, provides thermodynamic parameters. | Highly quantitative, allows for determination of affinity and occupancy.[4] |
| Applicability | Broadly applicable to soluble and membrane proteins.[7] | Best for soluble proteins; can be challenging for membrane proteins.[5] | Broadly applicable, including high molecular weight proteins.[8] | Applicable to a wide range of targets, including kinases and GPCRs, but requires genetic modification.[2] |
Experimental Protocols
Detailed methodologies for performing each of the discussed target engagement assays are provided below.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps for a Western blot-based CETSA experiment.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or vehicle control for a specified time at 37°C.
2. Heating Step:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[9]
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
4. Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
5. Sample Preparation and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction.
-
Prepare samples for Western blotting by adding loading buffer and heating.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody.
-
Detect the signal and quantify the band intensities to determine the amount of soluble target protein at each temperature.
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol describes a typical DARTS experiment using cell lysates.
1. Cell Lysate Preparation:
-
Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
2. Compound Incubation:
-
Aliquot the cell lysate and incubate with the test compound or vehicle control for a specified time at room temperature.
3. Limited Proteolysis:
-
Add a protease (e.g., pronase or thermolysin) to each aliquot at a predetermined concentration.
-
Incubate for a specific time at room temperature to allow for partial digestion of proteins.
4. Stopping the Reaction:
-
Stop the proteolytic digestion by adding a protease inhibitor cocktail or by adding SDS-PAGE loading buffer and heating.
5. Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the proteins by Coomassie staining or perform a Western blot using an antibody against the target protein.
-
A decrease in the degradation of the target protein in the presence of the compound indicates target engagement.
Stability of Proteins from Rates of Oxidation (SPROX) Protocol
This protocol provides a general workflow for a SPROX experiment.
1. Sample Preparation:
-
Prepare cell lysates in a non-reducing buffer.
-
Divide the lysate into two sets: one to be treated with the test compound and one with a vehicle control.
2. Denaturant Gradient Treatment:
-
Aliquot each set of lysates into a series of tubes containing increasing concentrations of a chemical denaturant (e.g., guanidinium chloride).
3. Oxidation Reaction:
-
Add a fixed concentration of an oxidizing agent (e.g., hydrogen peroxide) to each tube to initiate the oxidation of methionine residues.
-
Incubate for a defined period.
4. Quenching and Digestion:
-
Quench the oxidation reaction.
-
Digest the proteins into peptides using a protease like trypsin.
5. Mass Spectrometry Analysis:
-
Analyze the peptide mixtures by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the extent of methionine oxidation for each protein across the denaturant gradient.
-
A shift in the oxidation profile in the presence of the compound indicates a change in protein stability and thus target engagement.
NanoBRET Target Engagement Protocol
This protocol outlines the key steps for performing a NanoBRET assay.
1. Cell Preparation and Transfection:
-
Transfect cells with a plasmid encoding the target protein fused to NanoLuc luciferase.
-
Culture the cells to allow for protein expression.
2. Assay Plate Preparation:
-
Harvest the transfected cells and resuspend them in an appropriate assay medium.
-
Dispense the cell suspension into a multi-well assay plate.
3. Compound and Tracer Addition:
-
Add the test compound at various concentrations to the assay wells.
-
Add a fluorescently labeled tracer molecule that is known to bind to the target protein.
4. Incubation and Signal Detection:
-
Incubate the plate to allow the system to reach equilibrium.
-
Add the NanoLuc substrate to initiate the luminescence reaction.
-
Measure both the donor (NanoLuc) and acceptor (tracer) emission signals using a plate reader capable of detecting BRET.
5. Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and therefore target engagement.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and their biological context, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Caption: Comparison of principles for target engagement assays.
Caption: Simplified diagram of the ERK signaling pathway.
Conclusion
The selection of an appropriate target engagement assay is a critical decision in the drug discovery process. CETSA provides a powerful, label-free method to confirm target binding in a native cellular environment. However, its throughput can be a limitation depending on the detection method employed. For high-throughput screening, NanoBRET offers a robust and sensitive alternative, albeit with the requirement of genetic modification of the target protein. DARTS and SPROX provide valuable label-free alternatives, particularly in the context of cell lysates, each with its own set of advantages and limitations regarding sensitivity and applicability. By carefully considering the specific research question, the nature of the target protein, and the desired throughput, researchers can choose the most suitable method to confidently validate target engagement and advance their drug discovery programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
- 7. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. m.youtube.com [m.youtube.com]
Assessing the Selectivity Profile of 8-Bromo-9-butyl-9H-purin-6-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity profile of the novel kinase inhibitor, 8-Bromo-9-butyl-9H-purin-6-amine. Due to the absence of publicly available, extensive kinase panel screening data for this specific compound, this document establishes a framework for its evaluation by presenting a comparative analysis with a well-characterized, structurally related class of compounds—the CDK4/6 inhibitors. This guide outlines the critical experimental methodologies and data presentation formats necessary for a thorough assessment of kinase inhibitor selectivity, providing researchers with the tools to contextualize the performance of this compound against established therapeutic agents.
Comparative Selectivity Profile
To illustrate a typical selectivity profile, the following table summarizes the inhibitory activity of three FDA-approved CDK4/6 inhibitors—Palbociclib, Ribociclib, and Abemaciclib—against a panel of cyclin-dependent kinases. This format serves as a template for presenting future experimental data on this compound. The diverse selectivity patterns of these inhibitors highlight the importance of comprehensive profiling to understand on-target and off-target activities.
| Kinase Target | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |
| CDK4/cyclin D1 | 11 | 10 | 2 |
| CDK6/cyclin D3 | 16 | 39 | 5 |
| CDK2/cyclin E | >1000 | >1000 | 67 |
| CDK1/cyclin B | >1000 | >1000 | 99 |
| CDK5/p25 | >1000 | >1000 | 47 |
| CDK7/cyclin H | >1000 | >1000 | 300 |
| CDK9/cyclin T1 | >1000 | >1000 | 4 |
Note: Data presented here is a compilation from publicly available sources and is intended for comparative purposes. Actual IC50 values may vary depending on the specific assay conditions.
Experimental Protocols
A rigorous assessment of a kinase inhibitor's selectivity involves a combination of in vitro biochemical assays and cell-based assays. The following protocols describe standard methodologies for generating the data required for a comprehensive selectivity profile.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a panel of purified kinases in the presence of the test compound.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Test compound (this compound) at various concentrations
-
Positive control inhibitor
-
DMSO (vehicle control)
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted test compound, positive control, or DMSO to the appropriate wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assay (NanoBRET™)
This assay measures the ability of the test compound to bind to its target kinase within a live-cell environment.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-kinase fusion proteins
-
NanoBRET™ tracer
-
Test compound (this compound) at various concentrations
-
Opti-MEM® I Reduced Serum Medium
-
Furimazine (NanoLuc® substrate)
-
Plate reader capable of measuring bioluminescence resonance energy transfer (BRET)
Procedure:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector.
-
Plate the transfected cells in a white-walled microplate and incubate for 24 hours.
-
Prepare serial dilutions of this compound.
-
Add the test compound to the cells and incubate for a specified period.
-
Add the NanoBRET™ tracer to the cells and incubate.
-
Add Furimazine to the wells to generate the NanoLuc® luminescence signal.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the test compound.
-
Determine the IC50 value by plotting the BRET ratio against the compound concentration.
Visualizing Cellular Mechanisms
Understanding the cellular context in which a kinase inhibitor acts is crucial for interpreting its effects. The following diagrams illustrate a simplified CDK-mediated cell cycle progression pathway and a typical experimental workflow for an in vitro kinase assay.
Caption: Hypothetical inhibition of CDK complexes by this compound in the cell cycle.
Caption: Workflow for determining in vitro kinase inhibition.
A Comparative Analysis of N9-Butyl Versus Other N9-Alkyl Substitutions in Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N9-butyl substituted purine derivatives against other N9-alkyl analogs, focusing on their biological activity and structure-activity relationships (SAR). The information presented is curated from peer-reviewed research to aid in the rational design of novel therapeutic agents.
Quantitative Comparison of Biological Activity
The biological activity of N9-substituted purine derivatives is significantly influenced by the nature of the alkyl group at the N9 position. The following tables summarize key quantitative data from comparative studies, primarily focusing on adenosine receptor binding affinities and cytotoxic activity against cancer cell lines.
Adenosine Receptor Binding Affinity
The N9-substituent plays a crucial role in the affinity and selectivity of purine derivatives for various adenosine receptor subtypes (A1, A2A, A2B, A3).
| Compound | N9-Substituent | Receptor Subtype | Ki (µM) | Reference |
| 8-Bromo-9-ethyladenine | Ethyl | A2A | 0.052 | [1] |
| 8-Bromo-9-ethyladenine | Ethyl | A2B | 0.84 | [1] |
| 2-Amino-N6-(3-iodobenzyl)-9-methyladenine | Methyl | A3 | >10 | [2] |
| N6-(3-Iodobenzyl)-9-methyl-2-(methylthio)adenine | Methyl | A3 | 0.61 | [2] |
| N6-(3-Iodobenzyl)-9-(2,3-dihydroxypropyl)adenine (R-enantiomer) | 2,3-dihydroxypropyl | A3 | 1.3 | [2] |
| N6-(3-Iodobenzyl)-9-(2,3-dihydroxypropyl)adenine (S-enantiomer) | 2,3-dihydroxypropyl | A3 | 7.4 | [2] |
Table 1: Comparative binding affinities (Ki) of N9-alkyl substituted purine derivatives at adenosine receptors.
Cytotoxic Activity in Cancer Cell Lines
The N9-alkylation of purine analogs has been a key strategy in the development of novel anticancer agents. The length and nature of the N9-alkyl chain can significantly impact the cytotoxic potency.
| Compound ID | N9-Substituent | Cell Line | IC50 (µM) | Reference |
| 12 | 4-Trifluoromethylbenzyl | Huh7 | 0.08 - 0.13 | [3] |
| 22 | 4-Chlorobenzyl | Huh7 | 0.08 - 0.13 | [3] |
| 25 | 3,4-Dichlorobenzyl | Huh7 | < 0.1 - 0.13 | [3] |
| 19 | Cyclopentyl | Huh7 | 2.9 - 9.3 | [4] |
| 11 | p-Methylphenylmethyl | EKVX, HT-29, SK-MEL-28, RXF 393, DU-145, HS 578T, BT-549 | < 0.01 | [5] |
Table 2: Comparative cytotoxic activity (IC50) of N9-substituted purine derivatives in various cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the cited studies.
Adenosine Receptor Radioligand Binding Assays
These assays are employed to determine the binding affinity of test compounds for specific receptor subtypes.
General Procedure:
-
Membrane Preparation: Membrane homogenates are prepared from cells (e.g., CHO, HEK293) stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).[1][2]
-
Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A, [125I]AB-MECA for A3) and varying concentrations of the competing test compound.[1][2] The incubation is carried out in a suitable buffer (e.g., Tris-HCl with MgCl2) at a specific temperature (e.g., 22°C or 25°C) for a defined period (e.g., 60-120 minutes).[6]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed with ice-cold buffer.[6]
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Cell Viability (Cytotoxicity) Assays
These assays are used to evaluate the effect of compounds on the proliferation of cancer cells.
Sulforhodamine B (SRB) Assay Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., Huh7, HCT116, MCF7) are seeded in 96-well plates and allowed to attach overnight.[4]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[7]
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes related to the study of N9-substituted purines.
Caption: Adenosine Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies provide valuable insights into the structure-activity relationships of N9-alkylpurines:
-
Adenosine Receptor Affinity: For adenosine receptor ligands, the size and nature of the N9-substituent can influence selectivity. For instance, smaller alkyl groups like methyl and ethyl are well-tolerated.[1][2] The introduction of functional groups on the alkyl chain, such as hydroxyl groups, can introduce stereoselectivity in receptor binding.[2]
-
Anticancer Activity: In the context of anticancer purine analogs, larger and more complex N9-substituents, such as substituted benzyl and cyclopentyl groups, have demonstrated potent cytotoxicity.[3][4][5] This suggests that the N9-position can be modified to target specific pockets in the binding sites of enzymes or receptors relevant to cancer cell proliferation. The high potency of compounds with a p-methylphenylmethyl group at N9 highlights the importance of this position for achieving significant antitumor activity.[5]
References
- 1. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New bis-N9-(methylphenylmethyl)purine derivatives: synthesis and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Kinase Cross-Reactivity Profiles of 8-Bromo-Purine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity of 8-bromo-purine derivatives against a range of kinases, supported by available experimental data. Due to the fragmented nature of publicly available data, a comprehensive, standardized screening of a wide array of 8-bromo-purine derivatives against a full kinome panel is not yet available. This guide compiles existing data to offer insights into the inhibitory potential and selectivity of this class of compounds.
The 8-bromo-purine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. The bromine atom at the C8 position can serve as a key interaction point within the ATP-binding pocket of kinases or as a handle for further chemical modification. The data presented below, while not exhaustive, highlights the potential for these derivatives to target various kinases with differing potencies.
Comparative Analysis of Kinase Inhibition
The following table summarizes the available quantitative data on the inhibition of various kinases by specific 8-bromo-purine derivatives. The data is compiled from multiple studies, and experimental conditions may vary.
| 8-Bromo-Purine Derivative | Target Kinase | Inhibition (IC₅₀/Kᵢ) | Reference |
| (Rp)-8-bromo-PET-cyclic GMPS | PKG (Protein Kinase G) | Kᵢ: 0.03 µM | [1] |
| (Rp)-8-bromo-PET-cyclic GMPS | PKA (Protein Kinase A) | Kᵢ: 10 µM | [1] |
| 8-[(4-bromo-2,3-dioxobutyl)thio]adenosine 5'-diphosphate | Pyruvate Kinase | Kᵢ: ~100 µM | |
| 8-[(4-bromo-2,3-dioxobutyl)thio]adenosine 5'-triphosphate | Pyruvate Kinase | Kᵢ: ~100 µM | |
| 8-arylated purine derivative (Compound 8a) | GSK-3 | IC₅₀: <1 µM | |
| 8-arylated purine derivative (Compound 8e) | GSK-3 | IC₅₀: <1 µM | |
| 8-Bromo-cGMPS | PKG1α | Kᵢ: 22 µM | [2] |
| N/A | Src | N/A | |
| N/A | CDK | N/A |
Note: "N/A" indicates that while 8-bromo-purine derivatives have been investigated as inhibitors for this kinase family, specific IC₅₀ or Kᵢ values for a broad panel were not available in the provided search results.
Experimental Methodologies
The determination of kinase inhibition values (IC₅₀ or Kᵢ) is typically performed using in vitro biochemical assays. Below are detailed protocols for common methods used in the industry.
Radiometric Kinase Inhibition Assay
This assay is considered a gold standard as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[1][3]
1. Reagents and Materials:
-
Kinase Buffer: Typically contains a buffering agent (e.g., 25 mM Tris-HCl, pH 7.5), magnesium chloride (e.g., 10 mM MgCl₂), and other components to ensure optimal kinase activity.[4]
-
[γ-³³P]ATP or [γ-³²P]ATP: Radiolabeled ATP.
-
Cold ATP: Non-radiolabeled ATP.
-
Kinase: The specific protein kinase being tested.
-
Substrate: A peptide or protein that is a known substrate for the kinase.
-
Test Compound: The 8-bromo-purine derivative being evaluated, serially diluted in DMSO.
-
Phosphocellulose Paper: For capturing the phosphorylated substrate.
-
Wash Buffer: Typically phosphoric acid.
-
Scintillation Counter: For detecting radioactivity.
2. Assay Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the serially diluted test compound to the reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and cold ATP. The concentration of ATP is often kept near its Km value for the specific kinase.
-
Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lanthanide-Based Kinase Assay (e.g., LanthaScreen®)
This is a fluorescence resonance energy transfer (FRET)-based binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP pocket by a test compound.[5][6]
1. Reagents and Materials:
-
Kinase Buffer: Specific to the assay system (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[5]
-
Kinase: Typically a tagged (e.g., GST- or His-tagged) recombinant kinase.
-
Europium-labeled Anti-Tag Antibody: (e.g., Anti-GST or Anti-His).
-
Alexa Fluor® 647-labeled Kinase Tracer: An ATP-competitive ligand.
-
Test Compound: The 8-bromo-purine derivative, serially diluted in DMSO.
-
Microplate Reader: Capable of time-resolved FRET measurements.
2. Assay Procedure:
-
Prepare a solution of the kinase and the europium-labeled antibody in kinase buffer.
-
Add the serially diluted test compound to the wells of a microplate.
-
Add the kinase/antibody mixture to the wells.
-
Add the Alexa Fluor® 647-labeled tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the FRET signal on a microplate reader by exciting the europium donor and measuring the emission from both the donor and the acceptor fluorophore.
-
Calculate the emission ratio (acceptor/donor).
-
Determine the IC₅₀ value by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a competitive binding model.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental process and the biological context of the targeted kinases, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Kinome expression profiling to target new therapeutic avenues in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
Evaluating the Therapeutic Index of Novel Purine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure in pharmacology that quantifies the relative safety of a drug. It is the ratio between the toxic dose and the therapeutic dose of a drug. A higher therapeutic index is preferable as it indicates a wider margin between the doses that produce a therapeutic effect and those that cause toxicity. In the realm of oncology, where therapeutic agents often have narrow therapeutic windows, a thorough evaluation of the TI of novel drug candidates is paramount. This guide provides a comparative overview of the evaluation of the therapeutic index for novel purine analogs, a class of antimetabolites that mimic naturally occurring purine bases and are widely used in cancer therapy.
Data Presentation: In Vitro and In Vivo Evaluation
The therapeutic index is not a single value but is assessed through a combination of in vitro and in vivo studies. In vitro assays provide initial insights into the efficacy and selectivity of a compound, while in vivo studies in animal models are essential for determining a more clinically relevant therapeutic window.
In Vitro Cytotoxicity and Selectivity
The initial screening of novel purine analogs typically involves assessing their cytotoxic effects on cancer cell lines and normal (non-cancerous) cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides an early indication of the compound's cancer-specific cytotoxicity.
| Purine Analog | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound A (Novel 8-azapurine derivative) | A549 (Lung Carcinoma) | 5.2 | Beas-2B (Normal Lung) | 25.8 | 4.96 | Fictional Data for Illustration |
| Compound B (Novel 6-thioguanine analog) | MCF-7 (Breast Adenocarcinoma) | 2.8 | MCF-10A (Normal Breast) | 18.5 | 6.61 | Fictional Data for Illustration |
| Forodesine | MOLT-4 (T-cell Leukemia) | 0.01 | - | - | - | |
| Clofarabine | iALL cells | 0.01 - 0.1 | - | - | - | |
| Capmatinib | MET-amplified NSCLC | ~0.004 | - | - | - |
Note: The data for Compounds A and B are illustrative to demonstrate the concept of the Selectivity Index. Data for Forodesine, Clofarabine, and Capmatinib are derived from published preclinical studies.
In Vivo Efficacy and Toxicity
Following promising in vitro results, lead compounds are advanced to in vivo studies in animal models to determine their efficacy and toxicity. The 50% effective dose (ED50) is the dose that produces the desired therapeutic effect in 50% of the population, while the 50% toxic dose (TD50) or lethal dose (LD50) is the dose that is toxic or lethal to 50% of the population, respectively. The therapeutic index is then calculated as TD50/ED50 or LD50/ED50.
| Purine Analog | Animal Model | Tumor Type | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TI) | Reference |
| Compound C (Novel purine nucleoside analog) | Mouse Xenograft | Pancreatic Cancer | 10 | 50 | 5.0 | Fictional Data for Illustration |
| Compound D (Novel 2-substituted purine) | Rat Orthotopic | Glioblastoma | 15 | 60 | 4.0 | Fictional Data for Illustration |
Note: The data for Compounds C and D are illustrative to demonstrate the calculation of the in vivo Therapeutic Index.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible evaluation of the therapeutic index.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete cell culture medium
-
Novel purine analogs (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the novel purine analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vivo Acute Toxicity Study (OECD 423 Guideline)
This protocol provides a general framework for determining the acute toxicity (LD50) of a substance.
Animals:
-
Healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females are used first).
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Dosing: Administer the novel purine analog to a group of animals (e.g., 3 animals) at a starting dose level (e.g., 300 mg/kg) via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern. Record mortality.
-
Dose Adjustment:
-
If mortality is observed in 2 or 3 animals, the test is terminated, and the LD50 is considered to be in that dose range.
-
If one animal dies, the test is repeated with a new group of 3 animals at the same dose.
-
If no animals die, the dose is increased (e.g., to 2000 mg/kg), and the procedure is repeated.
-
-
Histopathology: At the end of the observation period, euthanize the surviving animals and perform a gross necropsy. Collect major organs for histopathological examination.
-
LD50 Estimation: The LD50 is estimated based on the mortality data.
In Vivo Efficacy Study: Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy (ED50) of a novel purine analog.
Animals and Cells:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line that is sensitive to the purine analog in vitro.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control and several dose levels of the purine analog). Administer the treatment according to a predefined schedule and route.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the tumor growth curves for each group. The ED50 can be determined as the dose that causes a 50% reduction in tumor growth compared to the control group.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action of novel purine analogs is crucial for interpreting their efficacy and toxicity profiles.
Forodesine: A Purine Nucleoside Phosphorylase (PNP) Inhibitor
Forodesine is a potent inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in the purine salvage pathway. Inhibition of PNP leads to the accumulation of deoxyguanosine (dGuo), which is then phosphorylated to deoxyguanosine triphosphate (dGTP). High levels of dGTP are cytotoxic, particularly to T-cells, as they inhibit ribonucleotide reductase and DNA polymerase, leading to the inhibition of DNA synthesis and induction of apoptosis.
Caption: Forodesine inhibits PNP, leading to dGTP accumulation and apoptosis.
Clofarabine: A DNA Polymerase and Ribonucleotide Reductase Inhibitor
Clofarabine is a second-generation purine nucleoside analog. It is intracellularly phosphorylated to its active triphosphate form, which inhibits DNA polymerase and ribonucleotide reductase, two key enzymes in DNA synthesis. This dual inhibition leads to the depletion of the deoxynucleotide pool and the termination of DNA chain elongation, ultimately inducing apoptosis.
Caption: Clofarabine inhibits DNA synthesis, leading to apoptosis.
Experimental and Logical Workflows
A systematic workflow is essential for the efficient and effective evaluation of the therapeutic index of novel purine analogs.
Caption: Workflow for evaluating the therapeutic index of novel purine analogs.
Benchmarking a Novel Purine Analogue Against Clinical Hsp90 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Bromo-9-butyl-9H-purin-6-amine against a panel of well-characterized clinical and pre-clinical Heat Shock Protein 90 (Hsp90) inhibitors. Due to the limited publicly available data on the direct Hsp90 inhibitory activity of this compound, this document focuses on establishing a benchmark using data from prominent clinical-stage inhibitors. This allows for a clear framework for the potential evaluation and positioning of novel compounds like this compound.
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[1] Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy.[2][3] Purine-based analogues have emerged as a significant class of synthetic Hsp90 inhibitors, with several compounds advancing into clinical trials.[1][2]
Comparative Analysis of Hsp90 Inhibitors
The following table summarizes the biochemical potency and cellular activity of four prominent purine-scaffold and other classes of Hsp90 inhibitors. This data provides a quantitative benchmark for assessing the potential efficacy of new chemical entities.
| Compound Name | Synonym(s) | Chemical Class | Hsp90 Binding Affinity (IC50/Kd) | Cellular Potency (GI50/IC50) | Key Hsp90 Client Proteins Degraded |
| Zelavespib | PU-H71 | Purine | IC50: 51 nM (in MDA-MB-468 cells) | IC50: 65–140 nM (in triple-negative breast cancer cell lines) | c-Met, PKC, components of the Ras/Raf/MAPK pathway, activated Akt, Bcl-xL, NF-κB |
| Luminespib | NVP-AUY922 | Resorcinol Isoxazole | IC50: 13 nM (HSP90α), 21 nM (HSP90β); Kd: 1.7 nmol/L | GI50: 2 to 126 nM (in human breast cancer cell lines) | ERBB2, AKT, IGF-1Rβ |
| Ganetespib | STA-9090 | Triazolone | IC50: 4 nM (in OSA 8 cells) | IC50: 2 to 30 nmol/L (in NSCLC cell lines) | HER2/neu, mutated EGFR, Akt, c-Kit, IGF-1R, PDGFRα, Jak1/2, STAT3/5, HIF-1α, CDC2, c-Met |
| Onalespib | AT13387 | Resorcinol | IC50: 18 nM | Not specified | EGFR, p-EGFR, AKT, P-AKT, ERK1/2, P-ERK1/2, S6, P-S6 |
Hsp90 Signaling Pathway and Mechanism of Inhibition
Hsp90 inhibitors typically bind to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and inhibiting its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, disrupting multiple oncogenic signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of Hsp90 inhibitors. Below are standard protocols for key assays.
Hsp90 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp90, which is a direct indicator of its chaperone activity. Inhibition of ATPase activity is a primary mechanism for many Hsp90 inhibitors.
Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric detection method.
Materials:
-
Recombinant human Hsp90α
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
ATP solution
-
Test compound (e.g., this compound) and control inhibitors
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in assay buffer.
-
Add Hsp90α to the wells of a 96-well plate.
-
Add the test compounds or vehicle control to the wells and incubate.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the generated phosphate by adding the Malachite Green Reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known ligand for binding to the ATP pocket of Hsp90.
Principle: A fluorescently labeled Hsp90 ligand is used. The binding of this probe to Hsp90 results in a high fluorescence polarization (FP) signal. A test compound that displaces the fluorescent probe will cause a decrease in the FP signal.
Materials:
-
Recombinant human Hsp90α
-
Fluorescently labeled Hsp90 probe (e.g., a Bodipy-geldanamycin conjugate)
-
Assay Buffer
-
Test compound and control inhibitors
-
Black, low-volume 384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the microplate, combine Hsp90α and the fluorescent probe.
-
Add the test compound or vehicle control.
-
Incubate the plate at room temperature, protected from light.
-
Measure fluorescence polarization.
-
Calculate the percentage of displacement and determine the IC50 value.
Western Blot Analysis of Hsp90 Client Protein Degradation
This assay confirms the cellular mechanism of action by measuring the levels of known Hsp90 client proteins in cells treated with an inhibitor.
Principle: Cancer cells are treated with the Hsp90 inhibitor, leading to the degradation of client proteins. Cell lysates are then analyzed by western blotting to detect changes in the levels of these proteins. An increase in the expression of Hsp70 is a common biomarker of Hsp90 inhibition.[4]
Materials:
-
Cancer cell line (e.g., BT-474, NCI-N87)
-
Cell culture medium and supplements
-
Test compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, RAF-1) and Hsp70
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Gel electrophoresis and western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of client protein degradation.
Logical Comparison Framework
To effectively benchmark this compound, a logical framework should be followed, comparing its performance metrics against established clinical inhibitors at each stage of evaluation.
Conclusion
While direct experimental data for this compound as an Hsp90 inhibitor is not yet widely available, this guide provides a robust framework for its evaluation. By benchmarking against established clinical Hsp90 inhibitors such as Zelavespib, Luminespib, Ganetespib, and Onalespib, researchers can effectively assess its potential as a therapeutic agent. The provided experimental protocols offer standardized methods for generating the necessary comparative data. Future studies should focus on determining the biochemical and cellular Hsp90 inhibitory profile of this compound to place it within the landscape of existing Hsp90-targeted therapies.
References
- 1. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90 [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
Safety Operating Guide
Personal protective equipment for handling 8-Bromo-9-butyl-9H-purin-6-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 8-Bromo-9-butyl-9H-purin-6-amine was located. The following guidance is based on the SDS for the closely related compound 8-Bromo-9H-purin-6-amine and general best practices for handling potentially hazardous chemicals in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's environmental health and safety department.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment
Based on the available data for the related compound 8-Bromo-9H-purin-6-amine, this chemical is classified as harmful if swallowed.[1] All handling should be performed in a designated area, away from ignition sources, and with adequate ventilation.[2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be necessary for splash hazards. | To protect eyes from contact with the chemical, which could cause irritation or damage. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber, inspect before use).[2] A lab coat or chemical-resistant apron should be worn. For extensive handling, fire/flame resistant and impervious clothing is recommended.[2] | To prevent skin contact, which may cause irritation or absorption of the chemical. Double gloving is recommended when handling hazardous drugs.[4][5] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[2] | To prevent inhalation of dust or aerosols, which could be harmful. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2] | To remove any potential residual contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.
Disposal Plan: Waste Management Protocol
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.
-
Containers: Collect waste in suitable, closed, and clearly labeled containers.[2][3]
-
Contaminated Materials: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
-
Environmental Protection: Prevent spillage or leakage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[2]
Emergency Procedures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[2][3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
-
Spills: Evacuate personnel to safe areas. Avoid dust formation. Use personal protective equipment, including chemical impermeable gloves and ensure adequate ventilation. Collect and arrange for disposal.[2]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
